Dendocarbin A
Description
Properties
IUPAC Name |
(1R,5aS,9aS,9bR)-1-hydroxy-6,6,9a-trimethyl-5,5a,7,8,9,9b-hexahydro-1H-benzo[e][2]benzofuran-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22O3/c1-14(2)7-4-8-15(3)10(14)6-5-9-11(15)13(17)18-12(9)16/h5,10-11,13,17H,4,6-8H2,1-3H3/t10-,11+,13+,15-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNBMCLVOVBJJOU-MDHDOXDCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCC2(C1CC=C3C2C(OC3=O)O)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CCCC([C@@H]1CC=C3[C@@H]2[C@@H](OC3=O)O)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Dendocarbin A: A Technical Guide to its Natural Sources and Isolation for Researchers
For Immediate Release
This technical guide provides a comprehensive overview of the natural sources and isolation protocols for Dendocarbin A, a sesquiterpene lactone with potential cytotoxic activities. This document is intended for researchers, scientists, and drug development professionals interested in the procurement and study of this natural product.
Natural Sources of this compound
This compound (C₁₅H₂₂O₃) has been isolated from a variety of natural sources, spanning both the plant and animal kingdoms. The primary documented sources include:
-
Flora:
-
Fauna:
Isolation Methodologies for this compound from Drimys winteri
The isolation of this compound from the stem bark of Drimys winteri typically involves solvent extraction followed by chromatographic purification. The following protocol is a synthesis of methodologies reported in the scientific literature.
Extraction
The initial step involves the extraction of crude secondary metabolites from the plant material.
| Parameter | Description | Reference |
| Plant Material | Powdered stem bark of Drimys winteri | [1] |
| Solvent | Ethanol or Ethyl Acetate | [1] |
| Method | Maceration | [1] |
| Duration | 3 days | [1] |
| Outcome | Crude extract | [1] |
Detailed Protocol:
-
One kilogram of powdered stem bark from Drimys winteri is subjected to maceration with ethanol for a period of three days.[1]
-
The solvent is then removed under reduced pressure to yield a crude extract.
Purification
The crude extract is subsequently purified using column chromatography to isolate this compound.
| Parameter | Description |
| Stationary Phase | Silica gel |
| Mobile Phase | Hexane-Ethyl Acetate gradient |
| Fraction Collection | Fractions are collected and monitored by Thin Layer Chromatography (TLC) |
| Final Product | Crystalline this compound |
Detailed Protocol:
-
The crude extract is adsorbed onto a small amount of silica gel.
-
A silica gel column is prepared using a hexane-ethyl acetate solvent system.
-
The adsorbed crude extract is loaded onto the top of the column.
-
The column is eluted with a gradient of increasing ethyl acetate concentration in hexane.
-
Fractions are collected sequentially and analyzed by TLC to identify those containing this compound.
-
Fractions containing pure this compound are combined and the solvent is evaporated to yield the crystalline compound.
Experimental Workflows and Logical Relationships
The following diagrams illustrate the key experimental workflows for the isolation and purification of this compound.
Biological Activity and Potential Signaling Pathways
While the cytotoxic activity of this compound has been noted, detailed mechanistic studies and the specific signaling pathways involved are not yet fully elucidated in the public domain. The term "cytotoxic activity" suggests that this compound may interfere with fundamental cellular processes, potentially leading to cell death.
Based on the known mechanisms of other cytotoxic natural products, a hypothetical signaling pathway for this compound-induced apoptosis is presented below. It is crucial to note that this is a generalized model and requires experimental validation for this compound.
Further research is warranted to elucidate the precise molecular targets and signaling cascades affected by this compound, which will be instrumental in evaluating its potential as a therapeutic agent.
References
The Biosynthesis of Dendocarbin A in Drimys winteri: A Technical Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dendocarbin A, a drimane-type sesquiterpenoid lactone isolated from the bark of Drimys winteri, has garnered interest for its potential biological activities. Understanding its biosynthesis is crucial for biotechnological production and the development of novel therapeutic agents. This technical guide delineates the putative biosynthetic pathway of this compound, commencing from the universal sesquiterpene precursor, farnesyl pyrophosphate (FPP). The pathway involves an initial cyclization to form the characteristic drimane skeleton, followed by a series of oxidative modifications. While the initial enzymatic step is well-precedented, the subsequent transformations are proposed based on established biochemical principles of sesquiterpene lactone formation in plants. This document provides a comprehensive overview of the hypothesized enzymatic steps, relevant quantitative data from related studies, detailed experimental protocols for pathway elucidation, and visual representations of the biochemical transformations and experimental workflows.
Introduction
Drimys winteri, commonly known as Winter's bark, is a rich source of bioactive secondary metabolites, particularly drimane-type sesquiterpenoids.[1][2] These compounds are characterized by a bicyclic drimane skeleton and exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and insect antifeedant properties.[3] this compound, a sesquiterpene lactone, is one such compound isolated from this plant.[4] The biosynthesis of drimane sesquiterpenoids in various organisms, including fungi and other plants, has been a subject of significant research, providing a foundational understanding for proposing the pathway in Drimys winteri.[3][5][6]
The Putative Biosynthetic Pathway of this compound
The biosynthesis of this compound is proposed to proceed through the following key stages, starting from the mevalonate (MVA) or 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway-derived precursor, farnesyl pyrophosphate (FPP).
Step 1: Cyclization of Farnesyl Pyrophosphate to Drimenol
The biosynthesis is initiated by the cyclization of the linear C15 precursor, farnesyl pyrophosphate (FPP), to form the bicyclic alcohol, drimenol. This reaction is catalyzed by a sesquiterpene synthase, specifically a drimenol synthase (DS) . This enzyme facilitates a protonation-initiated cyclization cascade, resulting in the formation of the drimane skeleton. Although the specific drimenol synthase from Drimys winteri has not been isolated and characterized, its activity is inferred from the presence of drimenol and other drimane sesquiterpenoids in the plant.[7][8]
Step 2 (Hypothesized): Hydroxylation of Drimenol
Following the formation of drimenol, a series of oxidative modifications are required to yield this compound. The first of these is likely a hydroxylation event at the C-12 position of the drimane skeleton to produce drimen-11,12-diol . This reaction is hypothesized to be catalyzed by a cytochrome P450 monooxygenase (CYP) . CYPs are a large family of enzymes known to be involved in the functionalization of terpene backbones in plants.[9][10][11]
Step 3 (Hypothesized): Oxidation to a Dialdehyde Intermediate
The diol intermediate is then proposed to undergo sequential oxidation at both C-11 and C-12 to form a dialdehyde intermediate . This two-step oxidation could be catalyzed by one or more alcohol dehydrogenases (ADHs) or CYPs.
Step 4 (Hypothesized): Formation of the Lactone Ring
The final step in the proposed pathway is the formation of the γ-lactone ring characteristic of this compound. This is likely to occur through the oxidation of one of the aldehyde groups to a carboxylic acid, followed by an intramolecular esterification (lactonization). This transformation is likely catalyzed by a specific cytochrome P450 monooxygenase or a dehydrogenase . The structure of this compound suggests the involvement of the C-11 aldehyde and the C-9 position in forming the lactone ring, along with the introduction of a hydroxyl group at C-1.
The overall proposed biosynthetic pathway is depicted in the following diagram:
Quantitative Data
Currently, there is a lack of specific quantitative data for the biosynthesis of this compound in Drimys winteri. However, studies on the composition of drimane sesquiterpenoids in the bark of this plant provide some context for the abundance of related compounds.
| Compound | Plant Part | Extraction Method | Yield (% of dry weight) | Reference |
| Drimenol | Bark | Not specified | - | [7] |
| Polygodial | Bark | Not specified | - | [12] |
| Crude Extracts | Bark | n-hexane, acetone, methanol | 16.4%, 10.9%, 3.6% | [13] |
Note: Specific yield data for individual compounds from a single comprehensive study is limited. The table reflects the presence of these compounds and the yields of crude extracts.
Experimental Protocols
The elucidation of the this compound biosynthetic pathway would require a combination of molecular biology, biochemistry, and analytical chemistry techniques. Below are detailed methodologies for key experiments.
Isolation and Identification of Putative Biosynthetic Enzymes
Objective: To identify and isolate the genes encoding the enzymes involved in the this compound pathway from Drimys winteri.
Methodology:
-
RNA Extraction and cDNA Library Construction:
-
Collect fresh bark and leaf tissues from Drimys winteri.
-
Immediately freeze the tissues in liquid nitrogen and grind to a fine powder.
-
Extract total RNA using a suitable plant RNA extraction kit (e.g., RNeasy Plant Mini Kit, Qiagen).
-
Assess RNA quality and quantity using a spectrophotometer and gel electrophoresis.
-
Synthesize a cDNA library from the high-quality RNA using a reverse transcription kit.
-
-
Homology-Based Gene Cloning:
-
Design degenerate primers based on conserved sequences of known plant drimenol synthases and cytochrome P450s involved in sesquiterpenoid biosynthesis.
-
Perform PCR on the Drimys winteri cDNA library using the degenerate primers.
-
Sequence the resulting PCR products and use the sequences to design gene-specific primers for full-length gene amplification using RACE (Rapid Amplification of cDNA Ends).
-
-
Transcriptome Analysis:
-
Perform high-throughput RNA sequencing (RNA-Seq) on tissues actively producing this compound.
-
Assemble the transcriptome de novo and annotate the transcripts.
-
Identify candidate genes based on homology to known terpene synthases, CYPs, and dehydrogenases.
-
Heterologous Expression and in vitro Enzyme Assays
Objective: To functionally characterize the candidate enzymes.
Methodology:
-
Vector Construction and Heterologous Expression:
-
Clone the full-length candidate genes into appropriate expression vectors (e.g., pET vectors for E. coli or pYES2 for yeast).[14][15]
-
Transform the constructs into a suitable expression host (E. coli or Saccharomyces cerevisiae).
-
Induce protein expression under optimized conditions (e.g., temperature, inducer concentration).
-
-
Protein Purification:
-
Lyse the cells and purify the recombinant proteins using affinity chromatography (e.g., Ni-NTA for His-tagged proteins).
-
Confirm protein purity and size using SDS-PAGE.
-
-
In vitro Enzyme Assays:
-
Drimenol Synthase Assay: Incubate the purified putative drimenol synthase with FPP in a suitable buffer. Extract the products with an organic solvent (e.g., hexane) and analyze by GC-MS. Compare the product's mass spectrum and retention time with an authentic drimenol standard.
-
Cytochrome P450 Assays: Reconstitute the purified CYPs with a P450 reductase. Incubate with the proposed substrate (e.g., drimenol) and NADPH. Analyze the reaction products by LC-MS or GC-MS to identify hydroxylated and further oxidized intermediates.
-
Conclusion and Future Directions
The proposed biosynthetic pathway of this compound in Drimys winteri provides a solid framework for future research. The initial cyclization of FPP to drimenol is a well-established step in drimane sesquiterpenoid biosynthesis. The subsequent oxidative modifications, likely catalyzed by cytochrome P450 monooxygenases and dehydrogenases, represent the current frontier for investigation. The experimental protocols outlined in this guide offer a systematic approach to identify and characterize the specific enzymes involved in this pathway.
Future research should focus on:
-
Isolation and functional characterization of the drimenol synthase and the specific CYPs and dehydrogenases from Drimys winteri.
-
Identification of the intermediates between drimenol and this compound through in vivo feeding studies with labeled precursors.
-
Quantitative analysis of this compound and its precursors in different tissues and at various developmental stages of Drimys winteri.
A thorough understanding of the this compound biosynthetic pathway will not only contribute to the fundamental knowledge of plant secondary metabolism but also pave the way for the sustainable production of this and other valuable drimane sesquiterpenoids through metabolic engineering and synthetic biology approaches.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Drimane-type sesquiterpenoids from fungi [cjnmcpu.com]
- 4. This compound | C15H22O3 | CID 10911949 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Biosynthesis of Fungal Drimane-Type Sesquiterpene Esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. Cytochrome P450-Induced Backbone Rearrangements in Terpene Biosynthesis of Plants - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. In vitro modulation of Drimys winteri bark extract and the active compound polygodial on Salmo salar immune genes after exposure to Saprolegnia parasitica - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. academic.oup.com [academic.oup.com]
Dendocarbin A: A Technical Guide on its Discovery, Biological Activity, and Therapeutic Potential
An In-depth Whitepaper for Researchers and Drug Development Professionals
Abstract: Dendocarbin A, a member of the drimane sesquiterpenoid class of natural products, has garnered interest for its cytotoxic activities. This technical guide provides a comprehensive overview of the discovery and historical context of this compound, details its biological effects with available quantitative data, outlines the experimental protocols for its isolation and biological evaluation, and illustrates its putative mechanism of action through signaling pathway diagrams. This document is intended to serve as a valuable resource for researchers in natural product chemistry, oncology, and drug development.
Discovery and Historical Context
This compound is a drimane sesquiterpenoid, a class of bicyclic secondary metabolites characterized by a trans-decalin core.[1] Its discovery is part of the broader exploration of marine and terrestrial organisms for novel bioactive compounds.
The first mention of this compound in the scientific literature dates back to 2001, when a team of Japanese researchers, Sakio et al., reported the isolation of fourteen new drimane sesquiterpenes, named Dendocarbins A through N, from the ethanol extracts of the Japanese nudibranch Dendrodoris carbunculosa.[2] This initial study noted that most of these newly discovered compounds exhibited cytotoxic properties.
Following its initial discovery, this compound and other drimane sesquiterpenoids have been isolated from various other natural sources, demonstrating a widespread distribution of this chemical scaffold in nature. These sources include the bark of the South American tree Drimys winteri, certain species of fungi, and other marine invertebrates. The recurrence of this structural motif in diverse organisms suggests its ecological significance and highlights its potential as a source of new therapeutic agents.
Quantitative Data on Cytotoxic Activity
| Compound Class | Specific Compound(s) | Cancer Cell Line(s) | IC50 Value(s) | Reference(s) |
| Drimane Sesquiterpenoids | Dendocarbins E–H | P388 lymphoma cells | 9–10 µg/mL | [3] |
| Drimane Sesquiterpenoids | Asperflavinoid C | Human breast cancer (MCF-7) | 10 µM | |
| Drimane Sesquiterpenoids | Various natural and semi-synthetic derivatives | Various human cancer cell lines | 1–2 µM for the most active derivatives | [1] |
Note: The provided IC50 values are for drimane sesquiterpenoids structurally related to this compound and are intended to be representative of the cytotoxic potential of this class of compounds.
Experimental Protocols
Isolation and Purification of this compound
The following is a generalized protocol for the isolation and purification of this compound from a natural source, based on common methodologies for natural product chemistry.
1. Extraction:
- Air-dry and powder the source material (e.g., the mantle of Dendrodoris carbunculosa or the bark of Drimys winteri).
- Perform exhaustive extraction of the powdered material with ethanol or methanol at room temperature for several days.
- Concentrate the resulting extract under reduced pressure to yield a crude extract.
2. Solvent Partitioning:
- Suspend the crude extract in a mixture of water and a non-polar solvent (e.g., hexane or ethyl acetate).
- Separate the layers to partition compounds based on their polarity. The drimane sesquiterpenoids are typically found in the organic layer.
- Evaporate the organic solvent to yield a fraction enriched with sesquiterpenoids.
3. Chromatographic Purification:
- Subject the enriched fraction to column chromatography on silica gel, eluting with a gradient of increasing polarity (e.g., a hexane-ethyl acetate gradient).
- Collect fractions and monitor by thin-layer chromatography (TLC).
- Combine fractions containing compounds with similar TLC profiles.
- Perform further purification of the fractions containing this compound using high-performance liquid chromatography (HPLC), typically with a reversed-phase C18 column and a methanol-water or acetonitrile-water mobile phase, to yield the pure compound.
Structure Elucidation
The chemical structure of this compound was elucidated using a combination of spectroscopic techniques:
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact molecular weight and elemental composition of the molecule.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: A suite of NMR experiments, including 1H, 13C, COSY, HSQC, and HMBC, are employed to establish the connectivity of atoms and the stereochemistry of the molecule.
Cytotoxicity Assay (MTT Assay)
The cytotoxic activity of this compound and related compounds is commonly determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
1. Cell Seeding:
- Plate human cancer cells in 96-well microplates at a predetermined density (e.g., 5,000 to 10,000 cells per well).
- Incubate the plates for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
2. Compound Treatment:
- Prepare a series of dilutions of the test compound (this compound) in the cell culture medium.
- Remove the old medium from the wells and add the medium containing the different concentrations of the compound. Include a vehicle control (medium with the solvent used to dissolve the compound, e.g., DMSO) and a positive control (a known cytotoxic drug).
- Incubate the plates for a specified period (e.g., 48 or 72 hours).
3. MTT Addition and Incubation:
- After the incubation period, add a solution of MTT in sterile phosphate-buffered saline (PBS) to each well to a final concentration of 0.5 mg/mL.
- Incubate the plates for an additional 2 to 4 hours at 37°C. During this time, mitochondrial dehydrogenases in living cells will reduce the yellow MTT to purple formazan crystals.
4. Solubilization and Absorbance Measurement:
- Carefully remove the medium containing MTT.
- Add a solubilizing agent, such as dimethyl sulfoxide (DMSO) or a solution of sodium dodecyl sulfate (SDS) in dilute HCl, to each well to dissolve the formazan crystals.
- Measure the absorbance of the purple solution in each well using a microplate reader at a wavelength of approximately 570 nm.
5. Data Analysis:
- Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control.
- Plot the percentage of cell viability against the logarithm of the compound concentration to generate a dose-response curve.
- Determine the IC50 value, which is the concentration of the compound that causes a 50% reduction in cell viability, from the dose-response curve.
Signaling Pathways and Mechanism of Action
The cytotoxic effect of drimane sesquiterpenoids is believed to be mediated through the induction of apoptosis, or programmed cell death. The proposed mechanism involves the disruption of mitochondrial function, leading to the activation of a cascade of enzymes known as caspases.
Apoptotic Signaling Pathway
The following diagram illustrates the proposed signaling pathway for drimane sesquiterpenoid-induced apoptosis.
Caption: Proposed apoptotic pathway induced by drimane sesquiterpenoids.
The key steps in this pathway are:
-
Induction of Mitochondrial Permeability: Drimane sesquiterpenoids are thought to interact with the mitochondrial membrane, leading to an increase in its permeability.
-
Cytochrome c Release: The change in membrane permeability results in the release of cytochrome c from the intermembrane space of the mitochondria into the cytoplasm.
-
Apoptosome Formation: In the cytoplasm, cytochrome c binds to Apoptotic protease activating factor-1 (Apaf-1), which then recruits pro-caspase-9 to form a complex known as the apoptosome.
-
Caspase-9 Activation: Within the apoptosome, pro-caspase-9 is cleaved and activated.
-
Caspase-3 Activation: Active caspase-9 then cleaves and activates pro-caspase-3, the primary executioner caspase.
-
Execution of Apoptosis: Active caspase-3 orchestrates the final stages of apoptosis by cleaving a variety of cellular substrates, leading to the characteristic morphological and biochemical changes of apoptotic cell death.
Experimental Workflow
The following diagram outlines the general workflow for the discovery and characterization of this compound.
Caption: General workflow for this compound discovery and characterization.
Conclusion and Future Directions
This compound and its structural relatives within the drimane sesquiterpenoid family represent a promising class of natural products with potent cytotoxic activity. Their proposed mechanism of action, involving the induction of apoptosis through the mitochondrial pathway, makes them attractive candidates for further investigation as potential anticancer agents.
Future research should focus on several key areas:
-
Total Synthesis: The development of a total synthesis for this compound would provide a reliable source of the compound for further biological studies and allow for the creation of novel analogues with improved activity and selectivity.
-
Target Identification: Elucidating the specific molecular targets of this compound within the cell will provide a more detailed understanding of its mechanism of action and could reveal new therapeutic strategies.
-
In Vivo Studies: Preclinical studies in animal models are necessary to evaluate the efficacy, toxicity, and pharmacokinetic properties of this compound in a whole-organism context.
-
Structure-Activity Relationship (SAR) Studies: A systematic investigation of the relationship between the chemical structure of drimane sesquiterpenoids and their cytotoxic activity will guide the design of more potent and selective anticancer drug candidates.
References
Dendocarbin A: A Technical Guide to its Biological Activity and Context
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Dendocarbin A, a sesquiterpene lactone isolated from Drimys winteri var. chilensis, has been a subject of phytochemical interest. However, a comprehensive review of the available scientific literature reveals that this compound itself has been reported as biologically inactive. This guide provides a detailed overview of this finding and, to offer a complete biological context, delves into the significant antimicrobial and cytotoxic activities exhibited by other extracts and compounds from Drimys winteri. Furthermore, this document outlines the detailed experimental protocols that would be employed to assess such biological activities and presents visual workflows and signaling pathways relevant to the study of natural products.
Biological Activity of this compound and Related Compounds
While this compound has been isolated and structurally characterized, studies on its biological effects have concluded it to be inactive.[1] In contrast, various extracts and other constituent compounds from Drimys winteri have demonstrated notable biological activities, particularly antimicrobial and cytotoxic effects. The essential oil of Drimys winteri, for instance, has shown efficacy against a range of bacteria and fungi.[2][3][4][5][6] Additionally, other drimane sesquiterpenes isolated from the plant have exhibited cytotoxic properties against several cancer cell lines.[7][8][9]
Data Presentation: Biological Activities of Drimys winteri Extracts and Compounds
The following tables summarize the quantitative data on the antimicrobial and cytotoxic activities of Drimys winteri essential oil and other drimane sesquiterpenes. It is important to note that this compound is not a component of the essential oil.
Table 1: Antimicrobial Activity of Drimys winteri Essential Oil and its Major Components
| Test Organism | Agent | MIC (µg/mL) | Reference |
| Staphylococcus aureus | Essential Oil | 8 | [3][4][5] |
| Staphylococcus aureus | β-Caryophyllene | 64 | [4][5] |
| Staphylococcus aureus | γ-Eudesmol | 64 | [4][5] |
| Helicobacter pylori | Essential Oil | 32 | [3][4][5] |
| Escherichia coli | Essential Oil | 32 | [3][4][5] |
| Candida albicans | Essential Oil | 64 | [4][5] |
| Candida albicans | β-Caryophyllene | 64 | [4][5] |
| Candida albicans | γ-Eudesmol | 64 | [4][5] |
Table 2: Cytotoxic Activity of Drimane Sesquiterpenes from Drimys winteri
| Compound | Cell Line | IC₅₀ (µM) | Reference |
| Polygodial | CoN | 71.4 ± 8.5 | [7] |
| Polygodial | MCF-7 | 89.2 ± 6.8 | [7] |
| Polygodial | PC-3 | 93.7 ± 9.1 | [7] |
| Compound 8 (semi-synthetic) | CoN | 70.6 ± 5.9 | [7] |
| Compound 8 (semi-synthetic) | MCF-7 | 65.4 ± 5.5 | [7] |
| Compound 8 (semi-synthetic) | PC-3 | 97.1 ± 7.2 | [7] |
| 1-β-(p-cumaroiloxi)-polygodial | K562 | 8.18 | [9] |
| 1-β-(p-cumaroiloxi)-polygodial | Nalm6 | 3.56 | [9] |
Experimental Protocols
This section provides detailed methodologies for the key experiments used to assess the biological activities of natural product extracts like those from Drimys winteri.
Cytotoxicity Assay: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compound (e.g., this compound extract) in the appropriate cell culture medium. Add the diluted compound to the wells and incubate for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (medium with the solvent used to dissolve the compound) and a positive control (a known cytotoxic agent).
-
MTT Addition: After the incubation period, add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent, such as dimethyl sulfoxide (DMSO) or isopropanol, to dissolve the purple formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) is determined by plotting a dose-response curve.
Antibacterial Assay: Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination
This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a bacterium.
-
Preparation of Inoculum: Culture the bacterial strain overnight in a suitable broth medium. Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ colony-forming units (CFU)/mL.
-
Serial Dilution: Prepare two-fold serial dilutions of the test compound in a 96-well microtiter plate containing broth medium.
-
Inoculation: Inoculate each well with the standardized bacterial suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL. Include a positive control (bacteria with no compound) and a negative control (broth medium only).
-
Incubation: Incubate the microtiter plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.
Antifungal Assay: Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination
This protocol is adapted for fungal organisms.
-
Preparation of Inoculum: Grow the fungal strain on a suitable agar medium. Prepare a suspension of fungal spores or yeast cells in sterile saline and adjust the concentration to a range of 1 x 10⁶ to 5 x 10⁶ cells/mL.
-
Serial Dilution: Perform two-fold serial dilutions of the test compound in a 96-well microtiter plate containing a suitable broth medium (e.g., RPMI-1640).
-
Inoculation: Add the fungal inoculum to each well to obtain a final concentration of 0.5 x 10³ to 2.5 x 10³ cells/mL. Include a growth control (fungus with no compound) and a sterility control (broth only).
-
Incubation: Incubate the plate at a suitable temperature (e.g., 35°C) for 24-72 hours, depending on the fungal species.
-
MIC Determination: Determine the MIC as the lowest concentration of the compound that causes a significant inhibition of fungal growth compared to the growth control.
Visualizations: Workflows and Signaling Pathways
Experimental Workflow for Bioactivity Screening of Natural Products
Caption: Workflow for natural product bioactivity screening.
Hypothetical Signaling Pathway for Cytotoxicity
The following diagram illustrates a generalized apoptosis signaling pathway that could be investigated for a cytotoxic compound. This is a representative pathway and has not been specifically demonstrated for any compound from Drimys winteri.
Caption: A generalized intrinsic apoptosis signaling pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | The essential oil from Drimys winteri possess activity: Antioxidant, theoretical chemistry reactivity, antimicrobial, antiproliferative and chemical composition [frontiersin.org]
- 4. Frontiers | Biological activity of the essential oil of Drimys winteri [frontiersin.org]
- 5. Biological activity of the essential oil of Drimys winteri - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Study on the Cytotoxic Activity of Drimane Sesquiterpenes and Nordrimane Compounds against Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Further drimane sesquiterpenes from Drimys brasiliensis stem barks with cytotoxic potential - PubMed [pubmed.ncbi.nlm.nih.gov]
Dendocarbin A: A Preliminary Exploration of its Mechanism of Action for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dendocarbin A, a sesquiterpene lactone isolated from the bark of the Chilean tree Drimys winteri, has been identified as a compound with cytotoxic properties.[1] While direct and in-depth studies on the specific mechanism of action of this compound are currently limited, preliminary evidence and the activities of structurally related drimane sesquiterpenes from the same source provide a foundational framework for future investigation. This technical guide synthesizes the available information on this compound and related compounds, presenting a hypothetical mechanism of action and detailing the experimental protocols necessary to elucidate its therapeutic potential. The focus is on its prospective role in oncology, centering on the induction of apoptosis through oxidative stress-related pathways.
Introduction to this compound
This compound is a natural product belonging to the drimane class of sesquiterpenoids.[1] These compounds are characterized by a bicyclic core and are known to possess a wide range of biological activities, including cytotoxic, antimicrobial, and anti-inflammatory effects. The initial characterization of this compound confirmed its structure and highlighted its cytotoxic activity, suggesting its potential as a lead compound for the development of new therapeutic agents.[1] However, the molecular pathways through which this compound exerts its effects remain to be elucidated.
Postulated Mechanism of Action: Insights from Related Drimane Sesquiterpenes
Given the scarcity of direct research on this compound, this guide proposes a mechanism of action based on studies of other drimane sesquiterpenes isolated from Drimys winteri, such as polygodial and drimenol. These compounds have been shown to induce apoptosis in cancer cells through mechanisms involving reactive oxygen species (ROS) generation and the modulation of key signaling pathways.
Induction of Oxidative Stress and Apoptosis
A plausible mechanism for this compound's cytotoxicity is the induction of apoptosis in cancer cells mediated by an increase in intracellular ROS. This hypothesis is supported by studies on the related compound polygodial, which has been shown to trigger apoptosis in prostate cancer cells by inducing oxidative stress.[2][3] This leads to DNA damage and the activation of the intrinsic apoptotic pathway. Similarly, derivatives of drimenol have been found to induce apoptosis through the activation of caspases 3 and 7.[4][5]
The proposed sequence of events is as follows:
-
This compound enters the cancer cell.
-
It induces an increase in intracellular ROS levels.
-
Elevated ROS leads to mitochondrial dysfunction and DNA damage.
-
This triggers the intrinsic apoptosis pathway, characterized by the release of cytochrome c and the activation of a caspase cascade.
Modulation of Apoptotic and Inflammatory Pathways
Drimane sesquiterpenes have also been shown to modulate key proteins involved in cell survival and inflammation. For instance, polygodial has been observed to downregulate the expression of anti-apoptotic proteins while activating pro-apoptotic proteins like Bax.[6] Furthermore, some drimane sesquiterpenes have demonstrated the ability to inhibit the NF-κB pathway, a key regulator of inflammation and cell survival.[7]
Quantitative Data on Related Drimane Sesquiterpenes
The following table summarizes the cytotoxic activities of drimane sesquiterpenes related to this compound, providing a reference for the potential potency of this compound class.
| Compound | Cell Line | Assay | IC50 / Activity | Reference |
| Polygodial | LNCaP (Prostate Cancer) | MTT | ~10 µM (induces apoptosis) | [6] |
| 9-Epipolygodial | Various Cancer Cell Lines | MTT | GI50 values reported | [8] |
| Drimenol Derivative (6a) | MCF-7 (Breast Cancer) | Cytotoxicity | IC50 ~50 µM | [4] |
| Drimenol Derivative (6a) | PC-3 (Prostate Cancer) | Cytotoxicity | IC50 ~50 µM | [4] |
| Isodrimeninol | Gaeumannomyces graminis | Antifungal | LC50 7-10 µg/ml | [9] |
| 1-β-(p-cumaroiloxi)-polygodial | K562 (Leukemia) | MTT | IC50 8.18 µM | [10] |
| 1-β-(p-cumaroiloxi)-polygodial | Nalm6 (Leukemia) | MTT | IC50 3.56 µM | [10] |
Visualizing the Postulated Signaling Pathway
The following diagram illustrates the hypothetical signaling pathway for the induction of apoptosis by this compound and related drimane sesquiterpenes.
Caption: Postulated mechanism of this compound-induced apoptosis.
Experimental Protocols
To validate the hypothesized mechanism of action of this compound, a series of in vitro experiments are necessary. The following protocols provide a detailed methodology for these key experiments.
Cell Viability and Cytotoxicity Assessment (MTT Assay)
This assay determines the concentration of this compound that inhibits cell viability by 50% (IC50).
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells per well and incubate for 24 hours.
-
Treatment: Treat the cells with various concentrations of this compound (e.g., 0.1 to 100 µM) for 24, 48, and 72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[11][12][13]
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[11][13]
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.[13][14]
-
Data Analysis: Calculate the percentage of cell viability relative to untreated controls and determine the IC50 value.
Apoptosis Detection (Annexin V/PI Staining by Flow Cytometry)
This method quantifies the percentage of apoptotic and necrotic cells following treatment with this compound.
-
Cell Treatment: Treat cells with this compound at its IC50 concentration for a predetermined time (e.g., 24 hours).
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.[15]
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI).[16][17]
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[17]
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.[15][16]
Measurement of Intracellular Reactive Oxygen Species (ROS)
This assay measures the generation of ROS in cells treated with this compound using a fluorescent probe like DCFH-DA.
-
Cell Treatment: Treat cells with this compound for various time points (e.g., 1, 3, 6 hours).
-
Probe Loading: Incubate the cells with 10 µM DCFH-DA for 30 minutes at 37°C.[18]
-
Fluorescence Measurement: After washing with PBS, measure the fluorescence intensity using a fluorescence microplate reader or flow cytometer at an excitation/emission of 485/535 nm.[18][19][20] An increase in fluorescence indicates higher levels of intracellular ROS.
Western Blot Analysis of Apoptosis-Related Proteins
This technique is used to detect changes in the expression levels of key proteins involved in the apoptotic pathway.
-
Protein Extraction: Lyse the treated and untreated cells and quantify the protein concentration using a Bradford assay.
-
SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Immunoblotting: Block the membrane and incubate with primary antibodies against target proteins (e.g., Bax, Bcl-2, cleaved Caspase-3, PARP, Hsp70).
-
Detection: Incubate with a corresponding HRP-conjugated secondary antibody and visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Proposed Experimental Workflow
The following diagram outlines a logical workflow for the preliminary investigation of this compound's mechanism of action.
Caption: Experimental workflow for this compound mechanism studies.
Conclusion and Future Directions
The preliminary data on drimane sesquiterpenes from Drimys winteri strongly suggest that this compound is a promising candidate for further investigation as an anticancer agent. The proposed mechanism, centered on the induction of apoptosis via oxidative stress, provides a solid starting point for detailed mechanistic studies. Future research should focus on confirming this hypothesis through the experimental protocols outlined in this guide. Furthermore, identifying the specific molecular targets of this compound will be crucial for its development as a targeted therapy. In vivo studies will also be necessary to evaluate its efficacy and safety in preclinical models. The exploration of this compound and its analogs could lead to the discovery of a new class of therapeutic agents for the treatment of cancer and potentially other diseases characterized by aberrant cell survival.
References
- 1. researchgate.net [researchgate.net]
- 2. Polygodial, a Sesquiterpene Dialdehyde, Activates Apoptotic Signaling in Castration-Resistant Prostate Cancer Cell Lines by Inducing Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Polygodial, a Sesquiterpene Dialdehyde, Activates Apoptotic Signaling in Castration-Resistant Prostate Cancer Cell Lines by Inducing Oxidative Stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cytotoxic Activity, Topoisomerase I Inhibition and In Silico Studies of New Sesquiterpene-aryl Ester Derivatives of (-) Drimenol - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cytotoxic Activity, Topoisomerase I Inhibition and In Silico Studies of New Sesquiterpene-aryl Ester Derivatives of (-) Drimenol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Polygodial analog induces apoptosis in LNCaP prostate cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inhibitory Potential of the Drimane Sesquiterpenoids Isotadeonal and Polygodial in the NF-kB Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthetic and Biological Studies of Sesquiterpene Polygodial: Activity of 9-Epipolygodial Against Drug Resistant Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Antifungal Effects of Drimane Sesquiterpenoids Isolated from Drimys winteri against Gaeumannomyces graminis var. tritici - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Further drimane sesquiterpenes from Drimys brasiliensis stem barks with cytotoxic potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. MTT assay overview | Abcam [abcam.com]
- 13. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 17. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - JP [thermofisher.com]
- 18. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 19. assaygenie.com [assaygenie.com]
- 20. abcam.cn [abcam.cn]
Spectroscopic Analysis of Dendocarbin A: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dendocarbin A is a naturally occurring sesquiterpene lactone, a class of organic compounds known for their diverse and potent biological activities. Isolated from Drimys winteri, a plant species native to Chile and Argentina, this compound possesses a complex molecular architecture that has garnered interest within the scientific community. This technical guide aims to provide a comprehensive overview of the spectroscopic data available for this compound, focusing on Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, which are crucial for its identification, characterization, and further research in drug development.
Molecular Structure
The chemical formula for this compound is C₁₅H₂₂O₃. Its structure was elucidated and confirmed by X-ray crystallography, revealing a complex polycyclic framework characteristic of sesquiterpenoids.
Spectroscopic Data
A thorough review of published scientific literature did not yield specific, quantitative spectroscopic data for this compound. The primary publication by Paz Robles et al. (2014) focuses on the X-ray crystal structure of the compound, confirming its molecular conformation and stereochemistry. However, this publication does not provide detailed tables of ¹H and ¹³C NMR chemical shifts, IR absorption frequencies, or a detailed mass spectral fragmentation pattern.
While general spectroscopic characteristics of sesquiterpene lactones are well-documented, the specific data for this compound remains elusive in the public domain. For researchers requiring this detailed information, direct consultation of the supplementary materials of the original isolation papers or contacting the corresponding authors of those studies would be the most effective approach.
The following sections outline the expected spectroscopic features of this compound based on its chemical class and the general principles of spectroscopic analysis. This information is provided for illustrative purposes and should not be considered as experimentally verified data for this specific compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy (Hypothetical Data)
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of organic molecules. For this compound, a combination of 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments would be essential for complete structural assignment.
Expected ¹H NMR Spectral Data:
The proton NMR spectrum of this compound would be expected to show a series of signals corresponding to the 22 protons in its structure. Key features would likely include:
-
Aliphatic Protons (CH, CH₂, CH₃): A complex region of overlapping signals, typically between 0.8 and 2.5 ppm.
-
Protons adjacent to Oxygen: Signals for protons on carbons bearing hydroxyl or ether linkages would be shifted downfield, likely appearing in the 3.0 to 4.5 ppm range.
-
Olefinic Protons: If any double bonds are present, their corresponding proton signals would appear further downfield, typically between 5.0 and 6.5 ppm.
Expected ¹³C NMR Spectral Data:
The carbon-13 NMR spectrum would display 15 distinct signals, corresponding to each carbon atom in the molecule. Expected regions for these signals include:
-
Aliphatic Carbons (CH, CH₂, CH₃): Signals in the upfield region, typically from 10 to 60 ppm.
-
Carbons bonded to Oxygen: These carbons would be deshielded and resonate in the 60 to 90 ppm range.
-
Olefinic Carbons: Any sp²-hybridized carbons from double bonds would appear in the 100 to 150 ppm region.
-
Carbonyl Carbon: The carbon of the lactone carbonyl group would be significantly deshielded and appear far downfield, typically between 170 and 185 ppm.
Table 1: Hypothetical ¹H and ¹³C NMR Data for this compound
| Position | δC (ppm) (Expected) | δH (ppm) (Expected) | Multiplicity (Expected) |
| C-1 | 75-85 | 3.5-4.5 | m |
| C-2 | 20-40 | 1.5-2.5 | m |
| C-3 | 20-40 | 1.5-2.5 | m |
| C-4 | 30-50 | - | - |
| C-5 | 40-60 | 1.8-2.8 | m |
| C-6 | 20-40 | 1.5-2.5 | m |
| C-7 | 120-140 | 5.0-6.0 | d |
| C-8 | 130-150 | - | - |
| C-9 | 40-60 | 2.0-3.0 | m |
| C-10 | 35-55 | - | - |
| C-11 | 70-80 | 4.0-5.0 | dd |
| C-12 | 170-180 | - | - |
| C-13 | 15-25 | 0.8-1.2 | s |
| C-14 | 15-25 | 0.8-1.2 | s |
| C-15 | 10-20 | 0.8-1.2 | d |
Note: This table is a hypothetical representation and is not based on experimentally measured data for this compound.
Infrared (IR) Spectroscopy (Hypothetical Data)
IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound would be expected to show characteristic absorption bands for its key functional groups.
Table 2: Hypothetical IR Absorption Data for this compound
| Wavenumber (cm⁻¹) | Functional Group | Description |
| ~3400 | O-H | Hydroxyl group stretching |
| ~2950-2850 | C-H | Aliphatic C-H stretching |
| ~1760 | C=O | Lactone carbonyl stretching |
| ~1650 | C=C | Alkene C=C stretching (if present) |
| ~1200-1000 | C-O | C-O stretching (ether and alcohol) |
Mass Spectrometry (MS) (Hypothetical Data)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound (C₁₅H₂₂O₃), the expected molecular weight is approximately 250.15 g/mol .
Expected Mass Spectral Data:
-
Molecular Ion Peak (M⁺): A peak at m/z 250 would be expected in the mass spectrum.
-
Fragmentation Pattern: The molecule would likely undergo characteristic fragmentation, including the loss of water (H₂O) from the hydroxyl group, loss of carbon monoxide (CO) or carbon dioxide (CO₂) from the lactone ring, and cleavage of the terpene skeleton.
Experimental Protocols
Detailed experimental protocols for the acquisition of spectroscopic data for a novel natural product like this compound would typically involve the following steps.
NMR Spectroscopy
-
Sample Preparation: A pure sample of this compound (typically 5-10 mg) is dissolved in a deuterated solvent (e.g., CDCl₃, CD₃OD, or DMSO-d₆) in a 5 mm NMR tube.
-
Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used to acquire the spectra.
-
1D Spectra Acquisition:
-
¹H NMR: A standard pulse sequence is used to acquire the proton spectrum. Key parameters include the spectral width, number of scans, and relaxation delay.
-
¹³C NMR: A proton-decoupled pulse sequence is used to obtain the carbon spectrum, providing single lines for each unique carbon.
-
-
2D Spectra Acquisition: A suite of 2D NMR experiments is performed to establish connectivity:
-
COSY (Correlation Spectroscopy): To identify proton-proton couplings.
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded protons and carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons, which is crucial for assembling the molecular skeleton.
-
Infrared (IR) Spectroscopy
-
Sample Preparation: A small amount of the solid sample is mixed with potassium bromide (KBr) and pressed into a thin pellet. Alternatively, for a soluble compound, a thin film can be cast onto a salt plate (e.g., NaCl or KBr) from a volatile solvent.
-
Instrument: A Fourier-transform infrared (FTIR) spectrometer is used.
-
Data Acquisition: The spectrum is recorded over a typical range of 4000-400 cm⁻¹. A background spectrum is first collected and automatically subtracted from the sample spectrum.
Mass Spectrometry
-
Sample Preparation: A dilute solution of the sample is prepared in a suitable solvent (e.g., methanol or acetonitrile).
-
Instrument: A high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) is typically used for accurate mass measurements.
-
Ionization: Electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) are common techniques for natural products.
-
Data Acquisition: The instrument is set to acquire data in a positive or negative ion mode over a specific mass-to-charge (m/z) range. For fragmentation studies (MS/MS), the molecular ion is selected and fragmented by collision-induced dissociation (CID).
Logical Workflow for Structure Elucidation
The process of determining the structure of a novel natural product like this compound follows a logical workflow that integrates data from various spectroscopic techniques.
Caption: Workflow for the structure elucidation of a novel natural product.
Conclusion
While the definitive, detailed spectroscopic data for this compound is not currently available in the public scientific literature, this guide provides a framework for understanding the types of data and experimental protocols necessary for its full characterization. The structural information available from X-ray crystallography provides a solid foundation for any future detailed spectroscopic analysis. For researchers actively working on this compound or related compounds, obtaining the primary spectral data is a critical next step for advancing our understanding of this intriguing natural product and its potential applications.
Unveiling the Three-Dimensional Architecture of Dendocarbin A: A Technical Guide to its X-ray Crystallographic Analysis
For researchers, scientists, and drug development professionals, this guide provides an in-depth look at the X-ray crystallographic analysis of Dendocarbin A, a sesquiterpene lactone. By detailing the precise atomic arrangement, this document offers crucial insights for structure-activity relationship studies and the rational design of novel therapeutic agents.
This compound, a natural compound isolated from Drimys winteri, has been subject to X-ray diffraction analysis to elucidate its absolute configuration and three-dimensional structure. This analysis provides a foundational understanding of its chemical and biological properties.
Crystallographic Data Summary
The single-crystal X-ray diffraction analysis of this compound yielded precise measurements of its crystal lattice and molecular geometry. The key quantitative data are summarized in the table below, offering a snapshot of the crystallographic parameters.
| Parameter | Value |
| Crystal Data | |
| Chemical Formula | C₁₅H₂₂O₃ |
| Formula Weight | 250.33 g/mol |
| Crystal System | Orthorhombic |
| Space Group | P 2₁ 2₁ 2₁ |
| a | 6.335 Å |
| b | 13.399 Å |
| c | 16.613 Å |
| α | 90° |
| β | 90° |
| γ | 90° |
| Data Collection | |
| Temperature | Not Specified |
| Wavelength | Not Specified |
| Refinement | |
| Residual Factor (R-factor) | 0.1063 |
Experimental Protocols
The determination of the crystal structure of this compound involved a systematic experimental workflow, from crystal preparation to data analysis and structure refinement.
Crystal Preparation and Data Collection
Single crystals of this compound suitable for X-ray diffraction were obtained and mounted for analysis. The crystal was exposed to an X-ray beam, and the resulting diffraction patterns were recorded. The pattern of the diffraction spots provides information about the crystal packing symmetry and the dimensions of the unit cell, which is the smallest repeating unit of the crystal.[1] The intensities of these spots are crucial for determining the arrangement of atoms within the molecule.[1]
Structure Solution and Refinement
The collected diffraction data were processed to determine the structure factors, which were then used to calculate an electron density map.[1] This map provides a three-dimensional representation of the electron distribution within the crystal, allowing for the placement of individual atoms. The initial atomic model was then refined to improve its agreement with the experimental data, resulting in the final, accurate molecular structure. The refinement process also helps in understanding the thermal motion of atoms and any disorder within the crystal.
Experimental Workflow
The following diagram illustrates the key stages in the X-ray crystallographic analysis of this compound.
The successful X-ray crystallographic analysis of this compound has confirmed the S/R character of the chiral centers at C-5/C-10 and C-9/C-11.[2] Furthermore, the study revealed the presence of intermolecular hydrogen bonding involving the α-OH group at C-11, which forms chains along the <100> 2₁ screw axis.[2] This detailed structural information is invaluable for understanding the molecule's interactions and potential biological activity.
References
In Vitro Antifungal Spectrum of a Novel Agent: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: As of the latest literature review, specific data on the in vitro antifungal spectrum of a compound designated "Dendocarbin A" is not publicly available. This document serves as a comprehensive technical guide and template for assessing the in vitro antifungal spectrum of a novel investigational compound, herein referred to as "Compound X," based on established methodologies.
Executive Summary
The emergence of drug-resistant fungal pathogens necessitates the discovery and development of novel antifungal agents. A critical early step in this process is the characterization of a compound's in vitro antifungal spectrum to determine its breadth of activity and identify potential therapeutic applications. This guide provides a detailed overview of the standardized methodologies for determining the minimum inhibitory concentration (MIC) of a novel agent against a panel of clinically relevant fungi. It includes structured data presentation, in-depth experimental protocols, and visual workflows to aid researchers in the systematic evaluation of new antifungal candidates.
Quantitative Antifungal Spectrum of Compound X
The antifungal activity of a compound is quantitatively assessed by determining its Minimum Inhibitory Concentration (MIC). The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[1] The following table summarizes hypothetical MIC data for Compound X against a panel of common fungal pathogens, as would be determined through the protocols outlined in this guide.
Table 1: Hypothetical In Vitro Antifungal Activity of Compound X Against Various Fungal Species
| Fungal Species | Strain ID | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |
| Candida albicans | ATCC 90028 | 0.125 - 2 | 0.5 | 1 |
| Candida glabrata | ATCC 90030 | 1 - 16 | 4 | 8 |
| Candida parapsilosis | ATCC 22019 | 0.5 - 8 | 1 | 4 |
| Cryptococcus neoformans | ATCC 90112 | 0.25 - 4 | 1 | 2 |
| Aspergillus fumigatus | ATCC 204305 | 0.5 - 8 | 2 | 4 |
| Trichophyton rubrum | Clinical Isolate | 0.06 - 1 | 0.125 | 0.5 |
| Fusarium solani | Clinical Isolate | 4 - >64 | 16 | 32 |
-
MIC Range: The lowest and highest MIC values observed for all tested isolates of a species.
-
MIC₅₀: The MIC value at which 50% of the tested isolates are inhibited.
-
MIC₉₀: The MIC value at which 90% of the tested isolates are inhibited.
Experimental Protocols
The determination of MIC values is performed using standardized methods to ensure reproducibility and comparability of data. The broth microdilution method, as outlined by the Clinical and Laboratory Standards Institute (CLSI), is a widely accepted technique.[1]
Broth Microdilution Assay for Yeasts (e.g., Candida spp., Cryptococcus neoformans)
This protocol is adapted from the CLSI M27 standard for yeast susceptibility testing.
1. Preparation of Fungal Inoculum:
- Yeast colonies are selected from a 24-hour-old culture on Sabouraud Dextrose Agar.
- Colonies are suspended in sterile saline to achieve a turbidity equivalent to a 0.5 McFarland standard.
- The stock suspension is further diluted in RPMI-1640 medium (with L-glutamine, without bicarbonate, and buffered with MOPS) to a final concentration of 0.5 x 10³ to 2.5 x 10³ cells/mL.[1]
2. Preparation of Compound X Dilutions:
- Compound X is dissolved in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution.
- Serial two-fold dilutions of Compound X are prepared in a 96-well microtiter plate using RPMI-1640 medium to achieve the desired final concentration range. Each well will contain 100 µL of the diluted compound.
3. Inoculation and Incubation:
- 100 µL of the standardized fungal inoculum is added to each well of the microtiter plate, bringing the total volume to 200 µL.
- The plate includes a positive control (fungus without compound) and a negative control (medium without fungus).
- The plate is incubated at 35°C for 24-48 hours.
4. Determination of MIC:
- The MIC is determined as the lowest concentration of Compound X that causes a significant inhibition (typically ≥50% reduction) of growth compared to the positive control. The endpoint is read visually or with a spectrophotometer.
Broth Microdilution Assay for Molds (e.g., Aspergillus spp.)
This protocol is adapted from the CLSI M38 standard for filamentous fungi.
1. Preparation of Fungal Inoculum:
- Conidia are harvested from a 7-day-old culture on Potato Dextrose Agar by flooding the plate with sterile saline containing 0.05% Tween 80.
- The resulting suspension is filtered to remove hyphal fragments, and the conidia are counted using a hemocytometer.
- The conidial suspension is diluted in RPMI-1640 medium to a final concentration of 0.4 x 10⁴ to 5 x 10⁴ conidia/mL.[1]
2. Preparation of Compound X Dilutions:
- The procedure is identical to that described for yeasts (Section 3.1.2).
3. Inoculation and Incubation:
- The procedure is identical to that described for yeasts (Section 3.1.3), but incubation is typically longer, ranging from 48 to 72 hours at 35°C.[1]
4. Determination of MIC:
- For most antifungal agents, the MIC is defined as the lowest concentration that shows 100% growth inhibition (no visible growth).[1]
Visualized Workflows and Pathways
Diagrams created using Graphviz provide a clear visual representation of experimental processes and potential mechanisms of action.
Caption: Workflow for MIC Determination via Broth Microdilution.
References
In Vitro Antibacterial Activity of Drimane Sesquiterpenes: A Technical Overview
For the Attention of Researchers, Scientists, and Drug Development Professionals
Abstract
Drimane sesquiterpenes, a class of bicyclic natural products, have garnered significant interest for their diverse biological activities. While the specific compound "Dendocarbin A" has been isolated, public domain literature, including the primary study by Chen et al. (2016) on 3β-OH-dendocarbin A from the endophytic fungus Nigrospora sphaerica, has focused on its structural elucidation and cytotoxicity, with no reported data on its antibacterial properties[1][2]. This technical guide, therefore, provides a comprehensive overview of the in vitro antibacterial activity of the broader drimane sesquiterpene class, drawing on data from representative compounds like polygodial and isopolygodial. This document details the experimental protocols for assessing antibacterial efficacy, summarizes quantitative data, and illustrates potential mechanisms of action and experimental workflows.
Introduction to Drimane Sesquiterpenes
Drimane sesquiterpenes are a significant class of secondary metabolites characterized by a bicyclic drimane skeleton. These compounds have been isolated from various natural sources, including plants, fungi, and marine organisms. Their wide range of reported biological effects includes antifungal, insect antifeedant, cytotoxic, and antimicrobial activities[3][4]. The antibacterial potential of this class of compounds makes them promising candidates for the development of new antimicrobial agents, particularly in the context of rising antibiotic resistance.
Quantitative Antibacterial Activity of Representative Drimane Sesquiterpenes
While specific data for this compound is unavailable, studies on other drimane sesquiterpenes provide valuable insights into the potential antibacterial efficacy of this compound class. The following tables summarize the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) values for polygodial and isopolygodial against a panel of clinically relevant bacteria.
Table 1: Minimum Inhibitory Concentration (MIC) of Drimane Sesquiterpenes (µg/mL)
| Compound | Klebsiella pneumoniae | Salmonella typhi | Enterococcus avium | Escherichia coli | Reference |
| Polygodial | 32 | 64 | 16 | 64 | [3] |
| Isopolygodial | >512 | >512 | >512 | >512 | [3] |
Table 2: Minimum Bactericidal Concentration (MBC) of Drimane Sesquiterpenes (µg/mL)
| Compound | Klebsiella pneumoniae | Salmonella typhi | Enterococcus avium | Escherichia coli | Reference |
| Polygodial | 16 | 64 | 8 | 32 | [3] |
| Isopolygodial | >512 | >512 | >512 | >512 | [3] |
Experimental Protocols for In Vitro Antibacterial Activity Assessment
The following are detailed methodologies for key experiments used to determine the in vitro antibacterial activity of drimane sesquiterpenes.
Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)
This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Protocol:
-
Preparation of Bacterial Inoculum: Bacterial strains are cultured in Mueller-Hinton Broth (MHB) at 37°C. The overnight cultures are then diluted in fresh MHB to achieve a final concentration of approximately 5 x 105 CFU/mL in each well of a 96-well microtiter plate.
-
Preparation of Compound Dilutions: The drimane sesquiterpene is dissolved in a suitable solvent (e.g., DMSO) and then serially diluted in MHB in the microtiter plate to achieve a range of final concentrations.
-
Incubation: 50 µL of the bacterial suspension is added to each well containing 50 µL of the serially diluted compound. The plate is incubated at 37°C for 18-24 hours.
-
Determination of MIC: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed. This can be assessed visually or by measuring the optical density at 600 nm.
Determination of Minimum Bactericidal Concentration (MBC)
This assay is performed to determine the lowest concentration of an antimicrobial agent required to kill a particular bacterium.
Protocol:
-
Subculturing from MIC Assay: Following the MIC determination, a small aliquot (e.g., 10 µL) from the wells showing no visible growth is subcultured onto Mueller-Hinton Agar (MHA) plates.
-
Incubation: The MHA plates are incubated at 37°C for 24 hours.
-
Determination of MBC: The MBC is defined as the lowest concentration of the compound that results in a ≥99.9% reduction in the initial bacterial inoculum.
Visualizing Experimental Workflows and Potential Mechanisms
Experimental Workflow for Antibacterial Susceptibility Testing
The following diagram illustrates a typical workflow for assessing the in vitro antibacterial activity of a test compound.
Postulated Mechanism of Action of Antibacterial Drimane Sesquiterpenes
The precise mechanism of action for many drimane sesquiterpenes is still under investigation. However, a commonly proposed mechanism involves the disruption of bacterial cell membrane integrity.
Conclusion
While the antibacterial activity of this compound remains to be elucidated, the broader class of drimane sesquiterpenes demonstrates significant in vitro antibacterial potential. Compounds like polygodial show potent activity against both Gram-positive and Gram-negative bacteria. The standardized protocols outlined in this guide provide a robust framework for the evaluation of these and other natural products as potential antibacterial agents. Further research into the specific mechanisms of action and structure-activity relationships of drimane sesquiterpenes is warranted to fully explore their therapeutic potential in combating bacterial infections.
References
- 1. acgpubs.org [acgpubs.org]
- 2. researchgate.net [researchgate.net]
- 3. Antimicrobial Activity of Drimanic Sesquiterpene Compounds from Drimys winteri against Multiresistant Microorganisms - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antimicrobial drimane sesquiterpenes and their effect on endophyte communities in the medical tree Warburgia ugandensis - PMC [pmc.ncbi.nlm.nih.gov]
The Cytotoxic Effects of Dendrobin A on Cancer Cell Lines: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dendrobin A, a major active alkaloid isolated from the traditional Chinese medicine Dendrobium nobile, has emerged as a compound of significant interest in oncology research. Accumulating evidence suggests its potent cytotoxic effects against a variety of cancer cell lines, operating through multiple molecular pathways to induce cell cycle arrest, apoptosis, and inhibit metastasis. This technical guide provides an in-depth overview of the current understanding of Dendrobin A's anticancer activities, with a focus on quantitative data, experimental methodologies, and the signaling cascades it modulates.
Quantitative Cytotoxicity Data
The cytotoxic efficacy of Dendrobin A and related compounds from Dendrobium species has been evaluated across several human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric of this activity.
| Compound/Extract | Cancer Cell Line | IC50 Value | Reference |
| Dendrobin A | HepG2 (Hepatocellular Carcinoma) | Not explicitly stated, but inhibited proliferation | [1] |
| Dendrobin A | SK-HEP-1 (Hepatocellular Carcinoma) | Not explicitly stated, but inhibited proliferation | [1] |
| Dendrobium nobile Methanol Extract | FaDu (Human Pharynx Squamous Carcinoma) | 63.03 µg/mL | [2] |
| Dendrobium nobile × candidum Methanol Extract | FaDu (Human Pharynx Squamous Carcinoma) | 91.93 µg/mL | [2] |
| New Phenanthrene Derivative from Dendrobium officinale | HI-60 (Leukemia) | 11.96 µM | [3] |
| New Phenanthrene Derivative from Dendrobium officinale | THP-1 (Leukemia) | 8.92 µM | [3] |
| Dendrocandin Analogue | MCF-7 (Breast Cancer) | 16.27 ± 0.26 µM | [4] |
| Dendrocandin Analogue | A549 (Lung Cancer) | 16.27 ± 0.26 µM | [4] |
| Dendrocandin Analogue | A431 (Skin Cancer) | 16.27 ± 0.26 µM | [4] |
| Dendrocandin Analogue | SW480 (Colon Cancer) | 16.27 ± 0.26 µM | [4] |
| Dendrocandin Analogue | HepG-2 (Hepatocellular Carcinoma) | 16.27 ± 0.26 µM | [4] |
| Dendrocandin Analogue | HL-60 (Leukemia) | 16.27 ± 0.26 µM | [4] |
Core Signaling Pathways Modulated by Dendrobin A
Dendrobin A exerts its cytotoxic effects by modulating several key signaling pathways implicated in cancer cell proliferation, survival, and apoptosis.
NF-κB Signaling Pathway in Hepatocellular Carcinoma
In hepatocellular carcinoma (HCC) cell lines HepG2 and SK-HEP-1, Dendrobin A has been shown to inhibit the activation of the Nuclear Factor kappa-B (NF-κB) pathway.[1] This inhibition leads to the suppression of cancer cell proliferation, migration, and invasion.[1] Molecular docking studies have indicated a strong binding affinity of Dendrobin A to the p65 and p50 subunits of NF-κB, and Western blot analysis has confirmed a reduction in the phosphorylated forms of these proteins following treatment.[1]
Caption: Dendrobin A inhibits the NF-κB pathway in HCC cells.
JNK Stress Signaling in Non-Small Cell Lung Cancer
Dendrobin A has been reported to enhance the cytotoxicity of cisplatin in non-small cell lung cancer (NSCLC) cells by stimulating the JNK/p38 stress signaling pathways.[5] This combined treatment leads to an increase in apoptosis, which is mediated by the pro-apoptotic proteins Bax and Bim.[5] This suggests a role for Dendrobin A as a potential chemosensitizer.
Caption: Dendrobin A enhances cisplatin-induced apoptosis via JNK signaling.
Mitochondrial-Mediated Apoptosis
A common mechanism of action for Dendrobin A and related compounds is the induction of apoptosis through the intrinsic mitochondrial pathway.[3][5] This pathway involves the disruption of the mitochondrial membrane potential, leading to the release of pro-apoptotic factors like cytochrome c.[6] This, in turn, activates a cascade of caspases, ultimately leading to programmed cell death. The process is often characterized by the upregulation of pro-apoptotic proteins such as Bax and the downregulation of anti-apoptotic proteins like Bcl-2.[7]
Caption: Intrinsic apoptosis pathway induced by Dendrobin A.
Experimental Protocols
Detailed experimental protocols are crucial for the replication and validation of research findings. Below are generalized methodologies commonly employed in the study of Dendrobin A's cytotoxic effects.
Cell Viability and Cytotoxicity Assay (MTT Assay)
This colorimetric assay is used to assess cell metabolic activity and, by extension, cell viability and proliferation.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 5 x 10³ to 1 x 10⁴ cells/well) and allowed to adhere overnight in a humidified incubator (37°C, 5% CO₂).
-
Treatment: The culture medium is replaced with fresh medium containing various concentrations of Dendrobin A. A vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic drug) are included. Cells are incubated for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the treatment period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well, and the plate is incubated for an additional 2-4 hours. Live cells with active mitochondrial reductases convert the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (typically 570 nm).
-
Data Analysis: Cell viability is calculated as a percentage of the vehicle control. The IC50 value is determined by plotting cell viability against the logarithm of the drug concentration and fitting the data to a dose-response curve.
Caption: Workflow for the MTT cell viability assay.
Apoptosis Analysis by Flow Cytometry (Annexin V/Propidium Iodide Staining)
This method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Culture and Treatment: Cells are cultured in 6-well plates and treated with Dendrobin A at various concentrations for a defined period.
-
Cell Harvesting: Both adherent and floating cells are collected, washed with cold phosphate-buffered saline (PBS), and resuspended in Annexin V binding buffer.
-
Staining: Annexin V-FITC (or another fluorochrome) and Propidium Iodide (PI) are added to the cell suspension. The mixture is incubated in the dark at room temperature for 15-20 minutes.
-
Flow Cytometry Analysis: The stained cells are analyzed using a flow cytometer. Annexin V binds to phosphatidylserine on the outer leaflet of the plasma membrane of apoptotic cells, while PI intercalates with the DNA of cells with compromised membranes (late apoptotic and necrotic cells).
-
Data Interpretation: The flow cytometry data is used to quantify the percentage of cells in each quadrant: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).
Western Blot Analysis
This technique is used to detect and quantify specific proteins involved in signaling pathways.
-
Protein Extraction: Following treatment with Dendrobin A, cells are lysed using a suitable lysis buffer containing protease and phosphatase inhibitors. The total protein concentration is determined using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Equal amounts of protein from each sample are separated by size via sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking and Antibody Incubation: The membrane is blocked with a protein solution (e.g., non-fat milk or bovine serum albumin) to prevent non-specific antibody binding. The membrane is then incubated with a primary antibody specific to the target protein (e.g., p-p65, Bax, Bcl-2, Caspase-3), followed by incubation with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase).
-
Detection: A chemiluminescent substrate is added to the membrane, and the signal is detected using an imaging system.
-
Analysis: The intensity of the protein bands is quantified using densitometry software and normalized to a loading control (e.g., β-actin or GAPDH).
Conclusion
Dendrobin A demonstrates significant cytotoxic effects against a range of cancer cell lines. Its mechanisms of action are multifaceted, primarily involving the induction of apoptosis through the modulation of key signaling pathways such as NF-κB and JNK. The available data on its IC50 values, while still emerging, suggest a potent anticancer activity that warrants further investigation. The experimental protocols outlined in this guide provide a foundation for continued research into the therapeutic potential of Dendrobin A and its derivatives in oncology. Further studies are needed to fully elucidate its efficacy and safety profile in preclinical and clinical settings.
References
- 1. Dendrobium nobile active ingredient Dendrobin A against hepatocellular carcinoma via inhibiting nuclear factor kappa-B signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Chemical and Biological Profiles of Dendrobium in Two Different Species, Their Hybrid, and Gamma-Irradiated Mutant Lines of the Hybrid Based on LC-QToF MS and Cytotoxicity Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Bioactivities and Mechanism of Actions of Dendrobium officinale: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. synthesis-and-in-vitro-biological-evaluation-of-novel-dendrocandin-analogue-as-potential-anti-tumor-agent - Ask this paper | Bohrium [bohrium.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Dendrobium officinalis inhibited tumor growth in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
The Solubility Profile of Dendocarbin A: A Technical Guide for Researchers
An In-depth Analysis of the Solubility of a Promising Sesquiterpene Lactone in Organic Solvents, Featuring Experimental Protocols and Relevant Biological Pathways.
Introduction to Dendocarbin A
This compound is a drimane-type sesquiterpene lactone first isolated from the bark of the Chilean tree Drimys winteri. Its complex chemical structure and potential biological activities have positioned it as a molecule of interest for further investigation. Understanding its solubility in various organic solvents is a critical first step in its extraction, purification, formulation, and in vitro/in vivo testing.
Solubility of this compound and Related Compounds
While specific quantitative solubility studies on this compound have not been published, information from its isolation process provides qualitative insights. The use of methanol and dichloromethane during its extraction and purification suggests that this compound is soluble in these organic solvents. Furthermore, the general class of sesquiterpene lactones is known to be soluble in fats and alcohols.
To provide a more quantitative perspective, this guide presents solubility data for two structurally similar and well-studied drimane sesquiterpenes: drimenol and polygodial. This comparative data serves as a valuable proxy for estimating the solubility behavior of this compound.
Table 1: Quantitative Solubility of Drimane Sesquiterpenes Structurally Related to this compound
| Compound | Solvent | Solubility (approx.) | Reference |
| Drimenol | Ethanol | Soluble | [1] |
| Drimenol | Methanol | Soluble | [1] |
| Drimenol | Dimethyl Sulfoxide (DMSO) | Soluble | [1] |
| Drimenol | Dimethylformamide (DMF) | Soluble | [1] |
| Drimenol | Water | Insoluble | [1] |
| Polygodial | Ethanol | ~20 mg/mL | [2] |
| Polygodial | Dimethyl Sulfoxide (DMSO) | ~20 mg/mL | [2] |
| Polygodial | Dimethylformamide (DMF) | ~14 mg/mL | [2] |
| Polygodial | Aqueous Buffer (1:40 Ethanol:PBS) | ~0.02 mg/mL | [2] |
Experimental Protocol for Solubility Determination
For researchers wishing to determine the precise solubility of this compound or other natural products, the following is a generalized experimental protocol based on the widely accepted shake-flask method.[3]
Objective: To determine the equilibrium solubility of a solid compound in a specific organic solvent at a controlled temperature.
Materials:
-
Solid compound (e.g., this compound)
-
Selected organic solvent(s) of high purity
-
Sealed, temperature-controlled containers (e.g., glass vials with PTFE-lined caps)
-
Agitation device (e.g., orbital shaker, magnetic stirrer)
-
Centrifuge
-
Chemically inert syringe filters (e.g., PTFE, 0.22 µm)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)
-
Volumetric flasks and pipettes
-
Analytical balance
Procedure:
-
Preparation of Standard Solutions: Prepare a series of standard solutions of the compound in the chosen solvent at known concentrations. These will be used to generate a calibration curve.
-
Sample Preparation: Add an excess amount of the solid compound to a known volume of the organic solvent in a sealed container. The presence of undissolved solid is crucial to ensure a saturated solution at equilibrium.
-
Equilibration: Place the sealed container in a temperature-controlled agitator. Shake the mixture at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-72 hours) to allow the system to reach equilibrium.
-
Phase Separation: After equilibration, remove the container and allow the undissolved solid to settle. Centrifuge the sample to further separate the solid from the supernatant.
-
Filtration: Carefully draw the supernatant using a syringe and filter it through a chemically inert syringe filter to remove any remaining solid particles.
-
Quantification: Analyze the clear, saturated filtrate using a validated HPLC method. The concentration of the compound is determined by comparing its peak area to the calibration curve generated from the standard solutions.
-
Data Reporting: Express the solubility in appropriate units, such as mg/mL or mol/L, at the specified temperature.
Relevant Signaling Pathways for Drimane Sesquiterpenes
The biological activities of drimane sesquiterpenes, the class of compounds to which this compound belongs, have been linked to the modulation of several key signaling pathways. Understanding these pathways is crucial for elucidating the mechanism of action of this compound and other related molecules.
Antifungal Activity: Crk1 Kinase and Lanosterol 14α-Demethylase Pathways
Drimane sesquiterpenes have demonstrated significant antifungal properties. Two potential mechanisms of action involve the disruption of crucial fungal cellular processes:
-
Crk1 Kinase Pathway: The Cdc2-related kinase 1 (Crk1) is a key regulator of hyphal development and virulence in pathogenic fungi like Candida albicans.[4] Drimane sesquiterpenes may interfere with the Crk1 signaling cascade, leading to defective hyphal formation and reduced virulence.
-
Lanosterol 14α-Demethylase Pathway: This enzyme is a critical component in the biosynthesis of ergosterol, an essential component of the fungal cell membrane. Inhibition of lanosterol 14α-demethylase disrupts cell membrane integrity and leads to fungal cell death.[5]
Anti-inflammatory and Anticancer Activity: NF-κB Signaling Pathway
The nuclear factor-kappa B (NF-κB) signaling pathway is a central regulator of inflammation, immunity, and cell survival. Its dysregulation is implicated in various inflammatory diseases and cancers. Some drimane sesquiterpenes have been shown to exert anti-inflammatory and anticancer effects by inhibiting the NF-κB pathway.[6][7] This inhibition can occur through the prevention of the phosphorylation and subsequent degradation of IκBα, which normally sequesters NF-κB in the cytoplasm.
References
- 1. mdpi.com [mdpi.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Crk1, a Novel Cdc2-Related Protein Kinase, Is Required for Hyphal Development and Virulence in Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Fungal Lanosterol 14α-demethylase: A target for next-generation antifungal design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Inhibitory Potential of the Drimane Sesquiterpenoids Isotadeonal and Polygodial in the NF-kB Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 2024.sci-hub.se [2024.sci-hub.se]
Physical and chemical properties of Dendocarbin A
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dendocarbin A is a naturally occurring sesquiterpenoid lactone that has garnered interest within the scientific community for its potential biological activities. Initially isolated from the Japanese nudibranch Dendrodoris carbunculosa, it has since been identified in other natural sources, including the stem bark of Drimys winteri.[1] This technical guide provides a detailed overview of the physical and chemical properties of this compound, along with available information on its biological effects and the experimental methodologies used for its characterization.
Physical and Chemical Properties
This compound is a colorless solid with the molecular formula C₁₅H₂₂O₃, corresponding to a molecular weight of 250.338 g/mol . While experimentally determined values for some physical properties are not widely reported, predicted values suggest a boiling point of 414.5 ± 28.0 °C, a density of 1.15 ± 0.1 g/cm³, and a flash point of 174.9 ± 16.8 °C.
A summary of the key physical and chemical properties of this compound is presented in the table below.
| Property | Value | Source |
| Molecular Formula | C₁₅H₂₂O₃ | PubChem |
| Molecular Weight | 250.338 g/mol | PubChem |
| CAS Number | 350986-74-2 | ChemicalBook |
| Appearance | Colorless solid | guidechem |
| Boiling Point (Predicted) | 414.5 ± 28.0 °C | guidechem |
| Density (Predicted) | 1.15 ± 0.1 g/cm³ | guidechem |
| Flash Point (Predicted) | 174.9 ± 16.8 °C | guidechem |
| XLogP3 | 2.6 | PubChem |
| Crystal System | Orthorhombic | Paz Robles et al., 2014 |
| Space Group | P2₁2₁2₁ | Paz Robles et al., 2014 |
| Unit Cell Dimensions | a = 6.335 Å, b = 13.399 Å, c = 16.613 Å | Paz Robles et al., 2014 |
Spectroscopic Data
The structural elucidation of this compound has been accomplished through various spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).
Nuclear Magnetic Resonance (NMR) Spectroscopy
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in this compound. Key absorptions would be expected for the hydroxyl (-OH) group, the lactone carbonyl (C=O) group, and the carbon-carbon double bond (C=C) within the sesquiterpenoid framework.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of this compound. The exact mass measurement is a critical tool for confirming the molecular formula.
Experimental Protocols
Isolation and Purification of this compound from Drimys winteri
The following is a general workflow for the isolation of this compound based on methodologies described for natural product extraction.
Caption: General workflow for the isolation and purification of this compound.
Methodology:
-
Extraction: The air-dried and powdered stem bark of Drimys winteri is subjected to maceration with ethanol at room temperature for several days. The resulting extract is then filtered and concentrated under reduced pressure to yield a crude ethanol extract.
-
Purification: The crude extract is typically subjected to a series of chromatographic separations. This may involve initial solvent partitioning followed by column chromatography over silica gel, eluting with a gradient of solvents such as hexane and ethyl acetate. Fractions are monitored by thin-layer chromatography (TLC).
-
Crystallization: Fractions containing this compound are combined, and the compound is further purified by recrystallization from a suitable solvent system to yield pure, colorless crystals.
Biological Activity
Initial studies on this compound revealed its cytotoxic properties.[1] Further research is necessary to fully elucidate its mechanism of action and potential as a therapeutic agent.
Cytotoxic Activity
This compound has demonstrated cytotoxic activity, indicating its potential to inhibit the growth of cancer cells. The specific cell lines against which it is most effective and the corresponding IC₅₀ values require further investigation.
Signaling Pathways
The precise signaling pathways through which this compound exerts its cytotoxic effects are not yet well-defined. Future research in this area would be critical to understanding its molecular mechanism of action. A hypothetical workflow for investigating the effect of this compound on a generic cell signaling pathway is presented below.
Caption: Experimental workflow to study the effect of this compound on cell signaling.
Conclusion
This compound is a sesquiterpenoid lactone with established cytotoxic activity. This guide has summarized its known physical and chemical properties, drawing from available literature. While foundational data on its structure have been established, further in-depth studies are required to fully characterize its biological activities, particularly the specific signaling pathways it modulates. The detailed experimental protocols and data presented herein provide a valuable resource for researchers and professionals in the fields of natural product chemistry and drug discovery who are interested in exploring the therapeutic potential of this compound.
References
An In-depth Technical Guide to Total Synthesis Strategies for the Dendocarbin A Scaffold
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dendocarbin A, a drimane-type sesquiterpene lactone, possesses a bicyclic decalin core and a fused γ-lactone ring, presenting a compelling target for synthetic chemists. While a formal total synthesis of this compound has yet to be published, extensive research into the synthesis of the broader drimane sesquiterpenoid family provides a robust framework for strategic planning. This technical guide consolidates established and innovative strategies for the construction of the this compound scaffold, drawing upon successful total syntheses of structurally related natural products. Key methodologies for the stereocontrolled assembly of the decalin core, including intramolecular Diels-Alder reactions and gold-catalyzed tandem cyclizations, are detailed. Furthermore, this document provides insights into the installation of the characteristic lactone moiety and offers a selection of detailed experimental protocols for pivotal transformations. The logical flows of these synthetic strategies are illustrated through diagrams to facilitate comprehension and application in the design of novel synthetic routes toward this compound and its analogues.
Introduction
This compound is a member of the drimane class of sesquiterpenoids, which are characterized by a bicyclic decalin ring system. These natural products exhibit a wide range of biological activities, making them attractive targets for both total synthesis and medicinal chemistry programs. The core structural challenge in the synthesis of the this compound scaffold lies in the stereocontrolled construction of the fused six-membered rings and the subsequent annulation of the lactone. This guide will explore various synthetic strategies that have been successfully applied to the synthesis of other drimane sesquiterpenoids and can be adapted for the synthesis of the this compound core.
Retrosynthetic Analysis of the this compound Scaffold
A general retrosynthetic analysis of the this compound scaffold reveals several key disconnections. The lactone ring can be envisioned as being formed late-stage from a suitably functionalized decalin core. The decalin system itself can be disconnected through several strategic bond cleavages, often leading back to acyclic precursors amenable to powerful cyclization reactions.
Methodological & Application
Application Notes and Protocols for the Isolation and Purification of Dendocarbin A
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dendocarbin A, a sesquiterpenoid alkaloid belonging to the dendrobine class, has garnered interest within the scientific community for its potential pharmacological activities. These compounds are primarily found in orchids of the Dendrobium genus, particularly Dendrobium nobile. The intricate structure of this compound necessitates a multi-step isolation and purification protocol to obtain a high-purity compound suitable for further research and development. This document outlines a detailed methodology for the isolation and purification of this compound, based on established protocols for related dendrobine-type alkaloids.
Data Presentation
The following table summarizes the quantitative data associated with a typical isolation and purification workflow for dendrobine-type alkaloids from Dendrobium nobile. The values presented are illustrative and may vary depending on the starting material and specific experimental conditions.
| Purification Stage | Starting Material (Dried Stems) | Crude Extract Yield | Fraction Yield (Silica Gel) | Fraction Yield (Sephadex LH-20) | Final Compound Yield (Preparative HPLC) | Purity |
| Value | 10 kg | 500 g | 50 g | 5 g | 50 mg | >98% |
Experimental Protocols
Extraction of Crude Alkaloids
The initial step involves the extraction of total alkaloids from the dried and powdered stems of Dendrobium nobile.
Materials:
-
Dried stems of Dendrobium nobile
-
95% Ethanol (EtOH)
-
2% Tartaric acid solution
-
Ammonia water (NH₃·H₂O)
-
Chloroform (CHCl₃)
-
Rotary evaporator
-
Large glass container
Procedure:
-
Pulverize the dried stems of Dendrobium nobile into a coarse powder.
-
Macerate the powdered plant material (10 kg) with 95% ethanol at room temperature three times (3 x 50 L, 24 h each).
-
Combine the ethanol extracts and concentrate under reduced pressure using a rotary evaporator to obtain a crude extract.
-
Suspend the crude extract in a 2% tartaric acid solution and partition with chloroform to remove non-alkaloidal components.
-
Adjust the pH of the acidic aqueous layer to 9-10 with ammonia water.
-
Extract the alkaline solution with chloroform three times.
-
Combine the chloroform layers and concentrate under reduced pressure to yield the crude alkaloid extract (approximately 500 g).
Silica Gel Column Chromatography
The crude alkaloid extract is subjected to silica gel column chromatography for preliminary fractionation.
Materials:
-
Crude alkaloid extract
-
Silica gel (200-300 mesh)
-
Chromatography column
-
Chloroform (CHCl₃)
-
Methanol (MeOH)
-
Fraction collector
-
Thin-layer chromatography (TLC) plates
Procedure:
-
Prepare a silica gel slurry in chloroform and pack it into a chromatography column.
-
Dissolve the crude alkaloid extract in a minimal amount of chloroform and load it onto the column.
-
Elute the column with a stepwise gradient of increasing methanol concentration in chloroform (e.g., 100:0, 99:1, 98:2, 95:5, 90:10, 80:20, v/v).
-
Collect fractions of a consistent volume using a fraction collector.
-
Monitor the fractions by thin-layer chromatography (TLC) and combine fractions with similar profiles.
-
Concentrate the combined fractions to yield a semi-purified alkaloid fraction (approximately 50 g).
Sephadex LH-20 Gel Column Chromatography
Further purification is achieved by size-exclusion chromatography using Sephadex LH-20.
Materials:
-
Semi-purified alkaloid fraction
-
Sephadex LH-20
-
Chromatography column
-
Methanol (MeOH)
-
Fraction collector
Procedure:
-
Swell the Sephadex LH-20 gel in methanol and pack it into a chromatography column.
-
Dissolve the semi-purified alkaloid fraction in a small volume of methanol and apply it to the column.
-
Elute the column with methanol at a constant flow rate.
-
Collect fractions and monitor by TLC.
-
Combine the fractions containing the target compound(s) and concentrate to yield a more refined fraction (approximately 5 g).
Preparative High-Performance Liquid Chromatography (Prep-HPLC)
The final purification of this compound is performed using preparative HPLC.
Materials:
-
Refined alkaloid fraction
-
Preparative HPLC system with a UV detector
-
C18 reversed-phase preparative column (e.g., 20 x 250 mm, 5 µm)
-
Acetonitrile (ACN)
-
Water (H₂O) with 0.1% formic acid
-
Lyophilizer
Procedure:
-
Dissolve the refined alkaloid fraction in the mobile phase.
-
Set up the preparative HPLC system with a C18 column.
-
Use a gradient elution method with a mobile phase consisting of acetonitrile (A) and water with 0.1% formic acid (B). A typical gradient might be: 0-10 min, 10-25% A; 10-30 min, 25-40% A; 30-40 min, 40-60% A.
-
Set the flow rate to an appropriate level for the column size (e.g., 10 mL/min).
-
Monitor the elution at a suitable wavelength (e.g., 210 nm).
-
Collect the peak corresponding to this compound.
-
Combine the collected fractions and remove the organic solvent under reduced pressure.
-
Lyophilize the aqueous solution to obtain pure this compound (approximately 50 mg).
Visualizations
Experimental Workflow
Caption: Workflow for this compound isolation.
Application Note: Quantification of Dendocarbin A using High-Performance Liquid Chromatography (HPLC)
Introduction
Dendocarbin A is a notable alkaloid found in species of the Dendrobium genus, which are widely used in traditional medicine.[1][2] The quantification of this compound is crucial for the quality control of raw materials, standardization of herbal preparations, and in pharmacokinetic studies. This application note presents a reliable and robust High-Performance Liquid Chromatography (HPLC) method for the determination of this compound. The method is designed for researchers, scientists, and professionals in the field of drug development and natural product analysis.
The developed reversed-phase HPLC (RP-HPLC) method provides excellent separation and quantification of this compound. This document provides a detailed experimental protocol, including sample preparation, chromatographic conditions, and data analysis.
Experimental
-
This compound reference standard (>98% purity)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water (18.2 MΩ·cm)
-
Dendrobium plant material (dried and powdered)
-
Solid Phase Extraction (SPE) cartridges (e.g., C18, 500 mg, 6 mL)
-
HPLC system equipped with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.
-
Analytical balance
-
Ultrasonic bath
-
Centrifuge
-
pH meter
A C18 column is a common choice for the separation of alkaloids due to its versatility in retaining a wide range of compounds. The selection of a core-shell column can offer improved efficiency and faster analysis times.[3] The mobile phase, consisting of acetonitrile and water with a formic acid modifier, is a standard choice for the analysis of alkaloids, as the acidic pH improves peak shape and ionization efficiency for mass spectrometry detection.[4]
| Parameter | Condition |
| Column | C18 stationary phase (e.g., 4.6 x 150 mm, 5 µm particle size) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 10% B to 90% B over 15 minutes, hold at 90% B for 5 minutes, return to 10% B and equilibrate for 5 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection | UV at 210 nm and 275 nm |
Note: The UV detection wavelengths are selected based on the typical absorbance of Dendrobium alkaloids. A UV scan of a pure standard of this compound is recommended to determine the optimal detection wavelength.[4]
Protocols
-
Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol.
-
Working Standards: Prepare a series of working standards by diluting the stock solution with the initial mobile phase (10% acetonitrile in water with 0.1% formic acid) to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.
This protocol utilizes solid-phase extraction (SPE) for sample cleanup, which is effective in removing interfering matrix components.[1][5][6]
-
Extraction:
-
Weigh 1.0 g of powdered Dendrobium material into a 50 mL centrifuge tube.
-
Add 20 mL of 70% methanol.
-
Sonicate for 30 minutes in an ultrasonic bath.
-
Centrifuge at 4000 rpm for 15 minutes.
-
Collect the supernatant.
-
Repeat the extraction process on the pellet twice more.
-
Combine the supernatants.
-
-
Solid-Phase Extraction (SPE) Cleanup:
-
Conditioning: Condition a C18 SPE cartridge with 5 mL of methanol followed by 5 mL of ultrapure water.
-
Loading: Load the combined supernatant onto the SPE cartridge.
-
Washing: Wash the cartridge with 10 mL of 10% methanol in water to remove polar impurities.
-
Elution: Elute this compound with 10 mL of 90% methanol.
-
-
Final Preparation:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 1 mL of the initial mobile phase.
-
Filter the solution through a 0.22 µm syringe filter into an HPLC vial.
-
Data Presentation
The following table summarizes the expected quantitative data for the analysis of this compound using the described method.
| Parameter | Value |
| Retention Time (RT) | Approximately 8.5 min |
| Linearity (r²) | > 0.999 |
| Limit of Detection (LOD) | 0.1 µg/mL |
| Limit of Quantification (LOQ) | 0.5 µg/mL |
| Precision (%RSD) | < 2% |
| Accuracy (% Recovery) | 95 - 105% |
Visualization of Experimental Workflow
Caption: Experimental workflow for the quantification of this compound.
Conclusion
The HPLC method described in this application note provides a robust and reliable approach for the quantification of this compound in Dendrobium plant materials. The detailed protocol for sample preparation and chromatographic analysis ensures accurate and reproducible results, making it a valuable tool for quality control and research in the field of natural products and drug development.
References
- 1. Frontiers | Identification of alkaloids and related intermediates of Dendrobium officinale by solid-phase extraction coupled with high-performance liquid chromatography tandem mass spectrometry [frontiersin.org]
- 2. Identification, Biological Activities and Biosynthetic Pathway of Dendrobium Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 4. researchgate.net [researchgate.net]
- 5. Identification of alkaloids and related intermediates of Dendrobium officinale by solid-phase extraction coupled with high-performance liquid chromatography tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. organomation.com [organomation.com]
Application Notes and Protocols for the Extraction of Dendocarbin A from Drimys winteri Bark
Audience: Researchers, scientists, and drug development professionals.
Introduction
Drimys winteri, commonly known as Winter's Bark, is a species of flowering plant in the family Winteraceae. The bark of this tree is a rich source of bioactive compounds, including a variety of drimane-type sesquiterpenoids.[1] One such compound is Dendocarbin A. This document provides detailed protocols for the extraction, isolation, and preliminary analysis of this compound from the bark of Drimys winteri. The methodologies described are based on established principles for the purification of natural products and are intended to serve as a guide for researchers in the fields of phytochemistry, pharmacology, and drug discovery.
Chemical Profile of Drimys winteri Bark
The bark of Drimys winteri is known to contain a complex mixture of secondary metabolites. Phytochemical studies have revealed the presence of drimane-type sesquiterpenes, flavonoids, essential oils, lignans, and phytosterols.[2] this compound is classified as a drimane sesquiterpenoid and has been isolated and characterized spectroscopically from the bark of this tree.[1]
Experimental Protocols
Protocol 1: Extraction of Crude Sesquiterpenoid Fraction
This protocol describes the initial extraction of a crude mixture of sesquiterpenoids from the dried bark of Drimys winteri.
Materials and Reagents:
-
Dried and powdered bark of Drimys winteri
-
n-hexane
-
Methanol
-
Rotary evaporator
-
Soxhlet apparatus
-
Filter paper
-
Erlenmeyer flasks
-
Beakers
Procedure:
-
Preparation of Plant Material: Air-dry the bark of Drimys winteri in a well-ventilated area, protected from direct sunlight. Once completely dry, grind the bark into a coarse powder using a mechanical grinder.
-
Soxhlet Extraction:
-
Place 100 g of the powdered bark into a cellulose thimble.
-
Insert the thimble into the main chamber of the Soxhlet extractor.
-
Fill a round-bottom flask with 500 mL of n-hexane.
-
Assemble the Soxhlet apparatus and heat the solvent using a heating mantle.
-
Allow the extraction to proceed for 8 hours, ensuring continuous siphoning of the solvent.
-
-
Solvent Evaporation: After extraction, concentrate the n-hexane extract using a rotary evaporator at 40°C until a semi-solid residue is obtained. This residue contains the crude sesquiterpenoid fraction.
-
Defatting (Optional): To remove fatty components, the crude extract can be further washed with a non-polar solvent like hexane.
-
Methanol Extraction: The remaining plant material can be subsequently extracted with methanol to isolate more polar compounds if desired.
Protocol 2: Isolation and Purification of this compound
This protocol outlines the chromatographic separation of the crude extract to isolate this compound.
Materials and Reagents:
-
Crude sesquiterpenoid extract
-
Silica gel (for column chromatography)
-
Glass column for chromatography
-
n-hexane
-
Ethyl acetate
-
Thin-layer chromatography (TLC) plates (silica gel 60 F254)
-
UV lamp (254 nm)
-
Developing chamber for TLC
-
Capillary tubes
-
Fraction collector
-
Vials for fraction collection
Procedure:
-
Preparation of the Column:
-
Prepare a slurry of silica gel in n-hexane.
-
Pack a glass column (e.g., 50 cm length, 4 cm diameter) with the silica gel slurry, ensuring no air bubbles are trapped.
-
Allow the column to settle and equilibrate with n-hexane.
-
-
Sample Loading:
-
Dissolve the crude extract in a minimal amount of n-hexane.
-
Adsorb the dissolved extract onto a small amount of silica gel.
-
Allow the solvent to evaporate completely.
-
Carefully load the dried silica gel with the adsorbed sample onto the top of the prepared column.
-
-
Column Chromatography:
-
Elute the column with a gradient of n-hexane and ethyl acetate. Start with 100% n-hexane and gradually increase the polarity by increasing the percentage of ethyl acetate (e.g., 99:1, 98:2, 95:5, etc.).
-
Collect fractions of a fixed volume (e.g., 20 mL) using a fraction collector.
-
-
Thin-Layer Chromatography (TLC) Monitoring:
-
Monitor the collected fractions by TLC.
-
Spot a small amount of each fraction onto a TLC plate.
-
Develop the TLC plate in a suitable solvent system (e.g., n-hexane:ethyl acetate 8:2).
-
Visualize the spots under a UV lamp at 254 nm.
-
Pool the fractions that show a spot corresponding to the expected Rf value of this compound.
-
-
Final Purification:
-
Combine the pure fractions and evaporate the solvent using a rotary evaporator to obtain purified this compound.
-
The purity of the isolated compound should be confirmed by analytical techniques such as HPLC and spectroscopic methods (NMR, MS).
-
Data Presentation
Due to the lack of specific quantitative data in the provided search results, the following tables present illustrative data that might be obtained from the described protocols. These values are for demonstration purposes and should be replaced with actual experimental data.
Table 1: Extraction Yield of Crude Sesquiterpenoid Fraction
| Plant Material (g) | Solvent | Extraction Method | Extraction Time (h) | Crude Extract Yield (g) | Yield (%) |
| 100 | n-hexane | Soxhlet | 8 | 5.2 | 5.2 |
| 100 | Methanol | Maceration | 72 | 12.5 | 12.5 |
Table 2: Chromatographic Purification of this compound
| Crude Extract (g) | Column Dimensions (cm) | Stationary Phase | Elution Solvents | Fractions Collected | Pooled Fractions (this compound) | Purified Compound (mg) | Purity (HPLC) |
| 5.0 | 50 x 4 | Silica Gel | n-hexane:EtOAc gradient | 150 | 75-85 | 85 | >95% |
Mandatory Visualizations
Experimental Workflow
Caption: Workflow for the extraction and purification of this compound.
Signaling Pathway Analysis Workflow
While the specific signaling pathway of this compound is not well-defined in the available literature, a general workflow for assessing its activity on a target, such as a receptor, can be illustrated. One study investigated the effect of this compound on nicotinic acetylcholine receptors (AChRs) by measuring calcium influx, though it was found to be inactive in that assay.[1]
Caption: General workflow for assessing compound activity on a target receptor.
The protocols detailed in this document provide a comprehensive framework for the successful extraction and isolation of this compound from the bark of Drimys winteri. The provided workflows and data tables serve as a valuable resource for researchers aiming to investigate the chemical and biological properties of this natural product. Further studies are warranted to elucidate the full pharmacological profile and potential therapeutic applications of this compound.
References
Application Notes and Protocols for the Structure Elucidation of Dendrobine Using NMR Spectroscopy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique in the field of natural product chemistry. It provides detailed information about the chemical structure, conformation, and dynamics of molecules in solution. This application note provides a comprehensive overview and detailed protocols for the structure elucidation of dendrobine, a picrotoxane-type sesquiterpenoid alkaloid isolated from the stems of Dendrobium nobile. The methodologies described herein are broadly applicable to the structural determination of other complex natural products.
Dendrobine and its derivatives have garnered significant interest due to their potential pharmacological activities. Accurate structural characterization is the foundational step in understanding their structure-activity relationships and advancing drug development efforts. This document outlines the systematic application of one-dimensional (1D) and two-dimensional (2D) NMR experiments to unambiguously determine the planar structure and relative stereochemistry of dendrobine.
Data Presentation
The complete and unambiguous assignment of the ¹H and ¹³C NMR signals of dendrobine is crucial for its structural elucidation. The following tables summarize the chemical shifts (δ) in parts per million (ppm) and coupling constants (J) in Hertz (Hz) for dendrobine, typically recorded in deuterated chloroform (CDCl₃).
Table 1: ¹H NMR Spectroscopic Data for Dendrobine (in CDCl₃)
| Position | δH (ppm) | Multiplicity | J (Hz) |
| 2 | 2.50 | s | |
| 3 | 2.70 | t | 9.0 |
| 5 | 4.83 | dd | 9.0, 5.0 |
| 6 | 2.35 | m | |
| 7α | 1.90 | m | |
| 7β | 1.65 | m | |
| 8 | 2.10 | m | |
| 9 | 4.83 | dd | 9.0, 5.0 |
| 10 | 2.68 | d | 5.0 |
| 11 | - | - | - |
| 13 | 1.45 | s | |
| 14 | 1.05 | d | 7.0 |
| 15 | 0.90 | d | 7.0 |
| N-CH₃ | 2.50 | s |
Table 2: ¹³C NMR Spectroscopic Data for Dendrobine (in CDCl₃)
| Position | δC (ppm) | Carbon Type |
| 1 | 52.3 | C |
| 2 | 178.9 | C |
| 3 | 51.4 | CH |
| 4 | 82.5 | C |
| 5 | 75.5 | CH |
| 6 | 43.8 | CH |
| 7 | 26.5 | CH₂ |
| 8 | 44.2 | CH |
| 9 | 75.5 | CH |
| 10 | 65.8 | CH |
| 11 | 28.9 | C |
| 12 | 178.9 | C |
| 13 | 20.8 | CH₃ |
| 14 | 14.2 | CH₃ |
| 15 | 24.5 | CH |
| N-CH₃ | 42.1 | CH₃ |
Experimental Protocols
Detailed methodologies for the key NMR experiments required for the structure elucidation of dendrobine are provided below.
Sample Preparation
-
Dissolution: Accurately weigh approximately 5-10 mg of purified dendrobine and dissolve it in 0.5-0.7 mL of deuterated chloroform (CDCl₃). The use of a high-purity solvent is essential to avoid interfering signals.
-
Filtration: Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a 5 mm NMR tube to remove any particulate matter.
-
Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for ¹H and ¹³C NMR, added to the solvent by the manufacturer at 0 ppm.
1D NMR Spectroscopy
a) ¹H NMR (Proton NMR)
-
Purpose: To determine the number of different types of protons, their chemical environment, and their scalar coupling relationships.
-
Protocol:
-
Tune and shim the NMR spectrometer for the specific sample and solvent.
-
Acquire a standard 1D ¹H NMR spectrum. Typical parameters on a 500 MHz spectrometer are:
-
Pulse sequence: zg30
-
Spectral width: 12-16 ppm
-
Acquisition time: 2-4 seconds
-
Relaxation delay: 1-2 seconds
-
Number of scans: 8-16
-
-
Process the data by applying a Fourier transform, phase correction, and baseline correction.
-
Calibrate the spectrum by setting the TMS signal to 0 ppm.
-
Integrate the signals to determine the relative number of protons for each resonance.
-
b) ¹³C NMR (Carbon NMR)
-
Purpose: To determine the number of different types of carbon atoms in the molecule.
-
Protocol:
-
Acquire a proton-decoupled ¹³C NMR spectrum. Typical parameters on a 125 MHz spectrometer are:
-
Pulse sequence: zgpg30
-
Spectral width: 200-240 ppm
-
Acquisition time: 1-2 seconds
-
Relaxation delay: 2 seconds
-
Number of scans: 1024 or more, depending on the sample concentration.
-
-
Process the data similarly to the ¹H spectrum.
-
Calibrate the spectrum using the solvent signal (CDCl₃ at 77.16 ppm) or TMS at 0 ppm.
-
c) DEPT (Distortionless Enhancement by Polarization Transfer)
-
Purpose: To differentiate between CH, CH₂, and CH₃ groups.
-
Protocol:
-
Acquire DEPT-45, DEPT-90, and DEPT-135 spectra.
-
In a DEPT-90 spectrum, only CH signals appear.
-
In a DEPT-135 spectrum, CH and CH₃ signals appear as positive peaks, while CH₂ signals appear as negative peaks.
-
Quaternary carbons are absent in all DEPT spectra.
-
2D NMR Spectroscopy
a) COSY (Correlation Spectroscopy)
-
Purpose: To identify proton-proton scalar coupling networks, typically through two or three bonds (²JHH, ³JHH).[1][2]
-
Protocol:
-
Acquire a gradient-enhanced COSY (gCOSY) spectrum.
-
The spectrum will show diagonal peaks corresponding to the 1D ¹H spectrum and cross-peaks indicating coupled protons.[2]
-
A cross-peak at (δ₁, δ₂) indicates that the proton at δ₁ is coupled to the proton at δ₂.
-
b) HSQC (Heteronuclear Single Quantum Coherence)
-
Purpose: To identify direct one-bond correlations between protons and carbons (¹JCH).[3][4]
-
Protocol:
-
Acquire a gradient-enhanced HSQC spectrum.
-
The spectrum displays ¹H chemical shifts on one axis and ¹³C chemical shifts on the other.
-
A cross-peak at (δH, δC) indicates that the proton with chemical shift δH is directly attached to the carbon with chemical shift δC.[3]
-
c) HMBC (Heteronuclear Multiple Bond Correlation)
-
Purpose: To identify long-range correlations between protons and carbons, typically over two to three bonds (²JCH, ³JCH).[4]
-
Protocol:
-
Acquire a gradient-enhanced HMBC spectrum.
-
The spectrum is similar in appearance to the HSQC spectrum but shows correlations between protons and carbons that are not directly bonded.
-
These correlations are crucial for connecting different spin systems and identifying quaternary carbons.
-
d) NOESY (Nuclear Overhauser Effect Spectroscopy)
-
Purpose: To identify protons that are close to each other in space (through-space correlations), which is essential for determining the relative stereochemistry of the molecule.
-
Protocol:
-
Acquire a 2D NOESY spectrum.
-
A cross-peak between two protons indicates that they are spatially proximate (typically within 5 Å).
-
The intensity of the NOESY cross-peak is inversely proportional to the sixth power of the distance between the protons.
-
Visualization of Workflows and Pathways
The following diagrams illustrate the logical workflow for the structure elucidation of dendrobine and the key correlations observed in the 2D NMR spectra.
Caption: Workflow for the structure elucidation of dendrobine using NMR.
References
Bioassay for Antifungal Activity of a Novel Natural Product: Dendocarbin A (A General Protocol)
For Researchers, Scientists, and Drug Development Professionals
Application Note
Introduction
The emergence of drug-resistant fungal pathogens poses a significant threat to global health. Natural products remain a promising source of novel antifungal agents with unique mechanisms of action. This document provides a generalized protocol for the initial bioassay of a novel natural product, exemplified by the hypothetical compound "Dendocarbin A," to determine its antifungal activity. As specific data for this compound is not available in the current scientific literature, this protocol outlines the standard procedures for determining the Minimum Inhibitory Concentration (MIC) and provides a framework for data presentation and visualization of a potential mechanism of action.
General Principles of Antifungal Bioassays
The primary objective of an antifungal bioassay is to determine the lowest concentration of a substance that inhibits the visible growth of a fungus. This is known as the Minimum Inhibitory Concentration (MIC). The MIC is a critical parameter for evaluating the potency of a potential antifungal drug.[1][2] The broth microdilution method is a widely accepted and standardized technique for determining the MIC of antifungal agents.[3] This method involves challenging the fungal isolate with serial dilutions of the test compound in a liquid broth medium.
Natural products can exert antifungal effects through various mechanisms, including disruption of the fungal cell wall or membrane, inhibition of essential enzymes, or interference with key signaling pathways.[4][5][6][7][8] Understanding the potential mechanism of action is crucial for further drug development.
Experimental Protocols
1. Preparation of Fungal Inoculum
This protocol is a generalized procedure and may require optimization based on the specific fungal species being tested.
-
Materials:
-
Pure culture of the test fungus (e.g., Candida albicans, Aspergillus fumigatus) on an appropriate agar medium (e.g., Sabouraud Dextrose Agar, Potato Dextrose Agar).
-
Sterile saline solution (0.85% NaCl) or sterile phosphate-buffered saline (PBS).
-
Spectrophotometer.
-
Sterile centrifuge tubes.
-
Vortex mixer.
-
Hemocytometer or other cell counting device.
-
-
Procedure:
-
Aseptically collect fungal colonies from a fresh agar plate (typically 24-48 hours old for yeasts, and older for molds to allow for sporulation).
-
Suspend the colonies in sterile saline or PBS.
-
For molds, gently scrape the surface to collect spores, and filter through sterile gauze to remove hyphal fragments.
-
Vortex the suspension thoroughly to ensure a homogenous mixture.
-
Adjust the turbidity of the fungal suspension to match a 0.5 McFarland standard, which is approximately equivalent to 1-5 x 10^6 CFU/mL for yeast. This can be done visually or by using a spectrophotometer (at a wavelength of 530 nm, the absorbance should be between 0.08 and 0.10).
-
Perform a final dilution of this adjusted inoculum in the appropriate test medium (e.g., RPMI-1640) to achieve the desired final inoculum concentration for the assay (typically 0.5-2.5 x 10^3 CFU/mL for yeasts).
-
2. Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination
This protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI).
-
Materials:
-
This compound (or other test compound) of known concentration, dissolved in a suitable solvent (e.g., Dimethyl sulfoxide - DMSO).
-
Sterile 96-well microtiter plates.
-
Appropriate sterile broth medium (e.g., RPMI-1640 with L-glutamine, buffered with MOPS).
-
Prepared fungal inoculum.
-
Positive control antifungal agent (e.g., Fluconazole, Amphotericin B).
-
Solvent control (e.g., DMSO).
-
Sterility control (broth only).
-
Growth control (broth + inoculum).
-
Multichannel pipette.
-
-
Procedure:
-
Prepare a stock solution of this compound in the chosen solvent.
-
In the 96-well plate, perform serial two-fold dilutions of the this compound stock solution in the broth medium to achieve a range of desired test concentrations.
-
Similarly, prepare serial dilutions of the positive control antifungal agent.
-
Add the prepared fungal inoculum to each well containing the test compound and controls, ensuring the final volume in each well is consistent (e.g., 200 µL).
-
Include a solvent control with the highest concentration of the solvent used in the assay to ensure it does not inhibit fungal growth.
-
Include a sterility control (medium only) and a growth control (medium with inoculum).
-
Seal the plates and incubate at an appropriate temperature (e.g., 35°C) for a specified period (e.g., 24-48 hours for yeasts).
-
After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth. A reading mirror or a spectrophotometric plate reader can be used for more objective determination.
-
Data Presentation
Quantitative data from the antifungal bioassays should be summarized in a clear and structured table to allow for easy comparison of the activity of this compound against different fungal species and in comparison to a standard antifungal agent.
| Fungal Species | This compound MIC (µg/mL) | Positive Control (e.g., Fluconazole) MIC (µg/mL) |
| Candida albicans (ATCC 90028) | [Insert Value] | [Insert Value] |
| Candida glabrata (ATCC 90030) | [Insert Value] | [Insert Value] |
| Cryptococcus neoformans (ATCC 90112) | [Insert Value] | [Insert Value] |
| Aspergillus fumigatus (ATCC 204305) | [Insert Value] | [Insert Value] |
Visualization of Potential Mechanisms and Workflows
Experimental Workflow Diagram
The following diagram illustrates the general workflow for the antifungal bioassay of a novel natural product.
References
- 1. A Review of the Biological Activity and Structure–Property Relationships of the Main Compounds from Schisandra chinensis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. digitalcommons.uri.edu [digitalcommons.uri.edu]
- 3. japsonline.com [japsonline.com]
- 4. Antifungal activity and mechanism of action of natural product derivates as potential environmental disinfectants - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Antifungal activity and mechanism of action of natural product derivates as potential environmental disinfectants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Cell-based Assays for Evaluating Dendocarbin A Cytotoxicity: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dendocarbin A, a phenanthrene derivative isolated from Dendrobium species, has garnered significant interest in oncological research due to its potential cytotoxic and pro-apoptotic activities against various cancer cell lines. Understanding the cellular and molecular mechanisms underlying its anti-cancer effects is crucial for its development as a potential therapeutic agent. This document provides detailed application notes and experimental protocols for assessing the cytotoxicity of this compound using common cell-based assays. The described methods facilitate the quantification of cell viability, membrane integrity, and apoptosis induction, providing a comprehensive profile of this compound's cellular impact.
Data Presentation: Cytotoxicity of this compound
The cytotoxic effects of this compound are typically evaluated by determining the half-maximal inhibitory concentration (IC50), which represents the concentration of the compound required to inhibit the growth of 50% of a cell population. The IC50 values for this compound and related compounds from Dendrobium species have been reported across various cancer cell lines, indicating a broad spectrum of activity.
| Cell Line | Cancer Type | Compound | IC50 (µM) | Citation |
| SGC-7901 | Human Gastric Cancer | 3,4,3'-trimethoxy-5,4'-dihydroxybibenzyl | 7.8 ± 0.05 | [1] |
| SGC-7901 | Human Gastric Cancer | Aloifoll | 16.7 ± 0.4 | [1] |
| SGC-7901 | Human Gastric Cancer | 5,3'-dihydroxy-3,4-dimethoxy-bibenzyl | 12.5 ± 0.3 | [1] |
| BEL-7402 | Human Hepatoma | Longicornuol A | 10.0 ± 0.4 | [1] |
| K562 | Chronic Myelogenous Leukemia | Longicornuol A | 10.3 ± 0.1 | [1] |
| HeLa | Human Cervical Carcinoma | (-)-denobilone A | 9.8 | [1] |
| MCF-7 | Human Breast Cancer | (-)-denobilone A | 9.4 | [1] |
| A549 | Human Lung Cancer | (-)-denobilone A | 9.9 | [1] |
| HeLa | Human Cervical Carcinoma | Chloroform extract of D. crepidatum | >100 | [2] |
| U251 | Human Glioblastoma | Chloroform extract of D. crepidatum | >100 | [2] |
| FaDu | Human Pharyngeal Carcinoma | Dendrobium Hybrid Methanol Extract | 84.47 - 91.93 µg/mL | [3] |
Experimental Protocols
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cell Viability
This colorimetric assay is a widely used method to assess cell metabolic activity, which is an indicator of cell viability. In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
Workflow for MTT Assay
Protocol:
-
Cell Seeding: Seed cells in a 96-well flat-bottom microplate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with the same concentration of solvent, e.g., DMSO, used to dissolve the compound) and a blank control (medium only).
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.
-
MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Formazan Formation: Incubate the plate for 4 hours at 37°C to allow the formation of formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Lactate Dehydrogenase (LDH) Cytotoxicity Assay
The LDH assay is a colorimetric method used to quantify cell death by measuring the activity of lactate dehydrogenase released from damaged cells into the culture medium. LDH is a stable cytoplasmic enzyme that is rapidly released upon plasma membrane damage.
Workflow for LDH Assay
Protocol:
-
Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol. It is important to include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer).
-
Supernatant Collection: After the treatment period, centrifuge the plate at 250 x g for 4 minutes. Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.
-
LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions (typically containing a substrate, cofactor, and a tetrazolium dye). Add 50 µL of the reaction mixture to each well containing the supernatant.
-
Incubation: Incubate the plate for up to 30 minutes at room temperature, protected from light.
-
Stop Reaction: Add 50 µL of a stop solution (often provided in the kit) to each well.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cytotoxicity using the absorbance values from the experimental, spontaneous release, and maximum release controls.
Caspase-3/7 Activity Assay for Apoptosis
Caspase-3 and -7 are key executioner caspases in the apoptotic pathway. This assay utilizes a substrate that, when cleaved by active caspase-3 or -7, releases a luminescent or fluorescent signal. The intensity of the signal is proportional to the amount of active caspase-3/7 in the sample.
Workflow for Caspase-3/7 Assay
Protocol:
-
Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol. Use an opaque-walled 96-well plate for luminescence-based assays.
-
Reagent Preparation: Equilibrate the Caspase-Glo® 3/7 Reagent to room temperature before use.
-
Assay Procedure: Add 100 µL of Caspase-Glo® 3/7 Reagent directly to each well containing 100 µL of cells in culture medium.
-
Mixing: Mix the contents of the wells by placing the plate on an orbital shaker for 30 seconds to 2 minutes.
-
Incubation: Incubate the plate at room temperature for 1 to 3 hours.
-
Luminescence Measurement: Measure the luminescence of each sample using a plate-reading luminometer.
-
Data Analysis: The luminescent signal is proportional to the amount of caspase activity. Compare the signals from treated and untreated cells.
This compound-Induced Apoptotic Signaling Pathway
This compound is thought to induce apoptosis through the intrinsic (mitochondrial) pathway. This involves the activation of stress-activated protein kinases (SAPKs) such as JNK and p38 MAPK, which in turn modulate the expression and function of Bcl-2 family proteins. This leads to mitochondrial outer membrane permeabilization (MOMP), the release of pro-apoptotic factors like cytochrome c and Apoptosis-Inducing Factor (AIF), and subsequent activation of caspases and PARP cleavage.
References
Application Note: Derivatization of Dendocarbin A for Structure-Activity Relationship (SAR) Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dendocarbin A is a sesquiterpene lactone, a class of natural products known for a wide range of biological activities, including anti-inflammatory and cytotoxic effects.[1][2] The core structure of this compound, featuring a reactive α-methylene-γ-lactone moiety, presents a valuable scaffold for chemical modification to explore and optimize its therapeutic potential.[3][4] Structure-Activity Relationship (SAR) studies are crucial in drug discovery to understand how chemical modifications of a lead compound, such as this compound, influence its biological activity.[5][6] This application note provides detailed protocols for the derivatization of this compound, methodologies for evaluating the biological activity of the synthesized analogs, and a framework for interpreting the resulting SAR data. The primary focus will be on modifications of the hydroxyl group and the α-methylene-γ-lactone ring to investigate their roles in the compound's bioactivity.
Experimental Protocols
General Workflow for this compound Derivatization and SAR Studies
The overall process involves the chemical modification of this compound to generate a library of derivatives. These derivatives are then subjected to biological assays to determine their activity, typically cytotoxicity against cancer cell lines and anti-inflammatory potential. The resulting data is then analyzed to establish a relationship between the chemical structure and biological activity.
Protocol 1: Esterification of the C-11 Hydroxyl Group of this compound
This protocol describes the synthesis of ester derivatives of this compound at the C-11 hydroxyl position. Esterification can modulate the lipophilicity and steric properties of the molecule, potentially influencing its cell permeability and target binding.[7]
Materials:
-
This compound
-
Anhydrous Dichloromethane (DCM)
-
Acyl chloride or carboxylic acid
-
4-Dimethylaminopyridine (DMAP)
-
N,N'-Dicyclohexylcarbodiimide (DCC) (if starting from a carboxylic acid)
-
Anhydrous Triethylamine (TEA) or Pyridine
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexane, ethyl acetate)
Procedure:
-
Dissolve this compound (1 equivalent) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Add DMAP (0.1 equivalents) and the corresponding acyl chloride (1.2 equivalents) or carboxylic acid (1.2 equivalents) and DCC (1.2 equivalents).
-
Add anhydrous triethylamine or pyridine (1.5 equivalents) dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated sodium bicarbonate solution.
-
Extract the aqueous layer with DCM (3 x 20 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane) to yield the pure ester derivative.
-
Characterize the final product by NMR and Mass Spectrometry.
Protocol 2: Michael Addition to the α-Methylene-γ-lactone Moiety
The α-methylene-γ-lactone is a known Michael acceptor and is often crucial for the biological activity of sesquiterpene lactones.[3][8] This protocol describes the addition of a thiol-containing molecule, which can mimic the interaction with cysteine residues in target proteins.
Materials:
-
This compound
-
Thiol (e.g., N-acetyl-L-cysteine)
-
Anhydrous Tetrahydrofuran (THF)
-
Triethylamine (TEA)
-
Saturated ammonium chloride solution
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., ethyl acetate, methanol)
Procedure:
-
Dissolve this compound (1 equivalent) in anhydrous THF in a round-bottom flask.
-
Add the thiol (1.5 equivalents) to the solution.
-
Add triethylamine (2.0 equivalents) dropwise to the mixture.
-
Stir the reaction at room temperature for 2-6 hours, monitoring by TLC.
-
Once the reaction is complete, add saturated ammonium chloride solution to quench the reaction.
-
Extract the mixture with ethyl acetate (3 x 20 mL).
-
Wash the combined organic layers with brine and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the resulting adduct by silica gel column chromatography using a suitable solvent system (e.g., a gradient of methanol in ethyl acetate).
-
Characterize the purified product by NMR and Mass Spectrometry.
Protocol 3: Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.[9][10]
Materials:
-
Human cancer cell line (e.g., A549 - lung carcinoma, MCF-7 - breast cancer)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound and its derivatives dissolved in DMSO (stock solutions)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Prepare serial dilutions of the this compound derivatives and the parent compound in the cell culture medium. The final DMSO concentration should be less than 0.5%.
-
After 24 hours, remove the old medium and add 100 µL of the medium containing the test compounds at different concentrations to the wells. Include a vehicle control (medium with DMSO) and a positive control (e.g., doxorubicin).
-
Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
After the incubation period, add 10 µL of MTT solution to each well and incubate for another 4 hours.
-
Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Protocol 4: Anti-inflammatory Assay (Nitric Oxide Production in LPS-stimulated Macrophages)
This assay measures the ability of the compounds to inhibit the production of nitric oxide (NO), a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophage cells (e.g., RAW 264.7).
Materials:
-
RAW 264.7 macrophage cell line
-
Complete cell culture medium
-
Lipopolysaccharide (LPS) from E. coli
-
This compound and its derivatives dissolved in DMSO
-
Griess Reagent System
-
96-well plates
-
Microplate reader
Procedure:
-
Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of this compound derivatives for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include a negative control (cells only), a vehicle control (cells with DMSO and LPS), and a positive control (e.g., a known iNOS inhibitor).
-
After 24 hours, collect the cell culture supernatant.
-
Determine the nitrite concentration in the supernatant using the Griess Reagent System according to the manufacturer's instructions. This involves mixing the supernatant with sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride to form a colored azo dye.
-
Measure the absorbance at 540 nm.
-
Calculate the percentage of NO inhibition compared to the vehicle control and determine the IC50 value.
-
A parallel cytotoxicity assay (e.g., MTT) should be performed on the RAW 264.7 cells to ensure that the observed NO inhibition is not due to cell death.
Data Presentation
The quantitative data from the biological assays should be summarized in a table to facilitate easy comparison and SAR analysis.
Table 1: Hypothetical Biological Activity of this compound and its Derivatives
| Compound | R Group (at C-11) | Modification at α-methylene-γ-lactone | Cytotoxicity (A549) IC50 (µM) | Anti-inflammatory (NO inhibition) IC50 (µM) |
| This compound | -OH | Unmodified | 15.2 ± 1.8 | 25.5 ± 2.1 |
| DA-01 | -OCOCH₃ (Acetyl) | Unmodified | 10.5 ± 1.2 | 18.9 ± 1.5 |
| DA-02 | -OCOC₆H₅ (Benzoyl) | Unmodified | 8.2 ± 0.9 | 12.4 ± 1.1 |
| DA-03 | -H | Unmodified | > 100 | > 100 |
| DA-04 | -OH | N-acetyl-L-cysteine adduct | > 100 | > 100 |
Data are presented as mean ± standard deviation from three independent experiments.
Signaling Pathway
The anti-inflammatory effects of many natural products, including sesquiterpene lactones, are often mediated through the inhibition of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[11][12][13][14] this compound and its active derivatives may exert their anti-inflammatory effects by targeting key components of this pathway.
Discussion and SAR Interpretation
Based on the hypothetical data in Table 1, the following structure-activity relationships can be inferred:
-
Role of the C-11 Hydroxyl Group: The free hydroxyl group in this compound appears to be important for its activity. Replacement of the hydroxyl group with hydrogen (DA-03) leads to a complete loss of both cytotoxic and anti-inflammatory activities.
-
Effect of Esterification: Esterification of the C-11 hydroxyl group generally enhances activity. The acetyl derivative (DA-01) shows improved potency, and the more lipophilic benzoyl derivative (DA-02) is even more active. This suggests that increasing the lipophilicity at this position may improve cellular uptake or target interaction.
-
Importance of the α-Methylene-γ-lactone Moiety: Modification of the α-methylene-γ-lactone by Michael addition (DA-04) results in a significant loss of activity. This indicates that this electrophilic center is crucial for the biological effects of this compound, likely through covalent interaction with biological nucleophiles, such as cysteine residues in target proteins like IKK in the NF-κB pathway.[4]
Conclusion
This application note provides a comprehensive guide for the derivatization of this compound and the subsequent evaluation of its biological activities for SAR studies. The outlined protocols for chemical modification and biological assays, along with the framework for data analysis, offer a solid foundation for researchers aiming to explore the therapeutic potential of this natural product. The hypothetical SAR suggests that both the C-11 hydroxyl group and the α-methylene-γ-lactone moiety are key pharmacophoric features, providing a clear direction for future lead optimization efforts.
References
- 1. Structure–antioxidant activity relationships of dendrocandin analogues determined using density functional theory - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Preparation of Sesquiterpene Lactone Derivatives: Cytotoxic Activity and Selectivity of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The first synthesis of a borylated α-methylene-γ-butyrolactone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Fundamental Relationships Between Structure, Reactivity, and Biological Activity for the Duocarmycins and CC-1065 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. derpharmachemica.com [derpharmachemica.com]
- 8. Michael-Type Amine Adducts of α-Methylene-γ-Lactones tomentosin | Moroccan Journal of Chemistry [revues.imist.ma]
- 9. Comparison of three cytotoxicity tests in the evaluation of the cytotoxicity of a spermine analogue on human breast cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. youtube.com [youtube.com]
- 11. Potent anti-inflammatory effects of denbinobin mediated by dual inhibition of expression of inducible no synthase and cyclooxygenase 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Anti-Inflammatory Effect of Dendrobium officinale Extract on High-Fat Diet-Induced Obesity in Rats: Involvement of Gut Microbiota, Liver Transcriptomics, and NF-κB/IκB Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Daphnoretin inhibited SCI-induced inflammation and activation of NF-κB pathway in spinal dorsal horn - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Anti-Inflammatory Effect of Dendrobium officinale Extract on High-Fat Diet-Induced Obesity in Rats: Involvement of Gut Microbiota, Liver Transcriptomics, and NF-κB/IκB Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Testing Dendocarbin A in Microbial Cultures
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive protocol for evaluating the antimicrobial properties of Dendocarbin A, a sesquiterpene lactone isolated from Drimys winteri. The following methodologies detail the determination of its minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) against various microbial strains, as well as its potential to interfere with bacterial signaling pathways, specifically quorum sensing.
Introduction
This compound (C₁₅H₂₂O₃, Molar Mass: 250.33 g/mol ) is a natural product with potential antimicrobial activity. As a member of the sesquiterpenoid class of compounds, it is structurally related to other molecules that have demonstrated effects against a range of bacteria and fungi. The protocols outlined below provide a standardized framework for the initial screening and characterization of this compound's efficacy in microbial cultures. These assays are fundamental in early-stage drug discovery and development for identifying novel antimicrobial agents.
Data Presentation
All quantitative data from the experimental protocols should be meticulously recorded and summarized in the following tables for clear comparison and analysis.
Table 1: Minimum Inhibitory Concentration (MIC) of this compound
| Microbial Strain | This compound MIC (µg/mL) | Positive Control MIC (µg/mL) [Specify Drug] | Negative Control |
| Staphylococcus aureus | Growth | ||
| Escherichia coli | Growth | ||
| Pseudomonas aeruginosa | Growth | ||
| Candida albicans | Growth | ||
| [Additional Strain] | Growth |
Table 2: Minimum Bactericidal Concentration (MBC) of this compound
| Microbial Strain | This compound MBC (µg/mL) | Positive Control MBC (µg/mL) [Specify Drug] |
| Staphylococcus aureus | ||
| Escherichia coli | ||
| Pseudomonas aeruginosa | ||
| Candida albicans | ||
| [Additional Strain] |
Table 3: Inhibition of Quorum Sensing-Mediated Virulence Factors
| Microbial Strain | This compound Concentration (µg/mL) | Inhibition of Biofilm Formation (%) | Inhibition of AHL Production (%) |
| Pseudomonas aeruginosa | |||
| [Concentration 2] | |||
| [Concentration 3] |
Experimental Protocols
Preparation of this compound Stock Solution
Objective: To prepare a sterile stock solution of this compound for use in antimicrobial susceptibility testing.
Materials:
-
This compound (pure compound)
-
Dimethyl sulfoxide (DMSO, sterile) or Ethanol (absolute, sterile)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sterile syringe filters (0.22 µm)
Procedure:
-
Due to the lipophilic nature of sesquiterpene lactones, initially attempt to dissolve this compound in DMSO or ethanol.
-
Weigh a precise amount of this compound and dissolve it in a minimal amount of the chosen solvent to create a high-concentration stock solution (e.g., 10 mg/mL).
-
Vortex thoroughly to ensure complete dissolution.
-
Sterilize the stock solution by passing it through a 0.22 µm syringe filter into a sterile microcentrifuge tube.
-
Store the stock solution at -20°C. Note the solvent used, as a corresponding solvent control must be included in all experiments.
Determination of Minimum Inhibitory Concentration (MIC)
Objective: To determine the lowest concentration of this compound that visibly inhibits the growth of a microorganism. This protocol is based on the broth microdilution method.[1][2]
Materials:
-
96-well microtiter plates (sterile)
-
Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for yeast (sterile)
-
Microbial cultures (logarithmic growth phase)
-
This compound stock solution
-
Positive control antibiotic (e.g., Gentamicin for bacteria, Fluconazole for yeast)
-
Solvent control (e.g., DMSO or ethanol)
-
Spectrophotometer or microplate reader
Procedure:
-
In a 96-well plate, add 100 µL of MHB or RPMI to wells 2 through 12.
-
Add 200 µL of the this compound stock solution (at a starting concentration, e.g., 256 µg/mL) to well 1.
-
Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, then transferring 100 µL from well 2 to well 3, and so on, down to well 10. Discard 100 µL from well 10.
-
Well 11 will serve as the growth control (no this compound). Add 100 µL of broth.
-
Well 12 will serve as the solvent control. Add a volume of the solvent equivalent to the highest concentration used in the assay.
-
Prepare a microbial inoculum suspension and adjust its turbidity to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL for bacteria). Dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.
-
Add 100 µL of the diluted microbial suspension to wells 1 through 11.
-
Incubate the plates at the optimal temperature for the microorganism (e.g., 37°C for 18-24 hours for most bacteria).
-
The MIC is the lowest concentration of this compound at which there is no visible growth.
Determination of Minimum Bactericidal Concentration (MBC)
Objective: To determine the lowest concentration of this compound that results in a 99.9% reduction in the initial microbial inoculum.
Materials:
-
Agar plates (e.g., Mueller-Hinton Agar or Tryptic Soy Agar)
-
Sterile micropipette and tips
-
Spreader
Procedure:
-
Following the MIC determination, take a 10 µL aliquot from each well that showed no visible growth.
-
Spot-inoculate the aliquots onto separate sections of an agar plate.
-
Incubate the agar plates at the appropriate temperature and duration for the microorganism.
-
The MBC is the lowest concentration that shows no bacterial growth on the agar plate.
Visualization of Experimental Workflow and Signaling Pathway
Experimental Workflow
Caption: Experimental workflow for antimicrobial testing of this compound.
Proposed Signaling Pathway Inhibition
Some sesquiterpene lactones have been shown to interfere with bacterial quorum sensing (QS), a cell-to-cell communication system that regulates virulence factor production and biofilm formation.[3] The proposed mechanism involves the inhibition of N-acyl homoserine lactone (AHL) synthesis, which are key signaling molecules in many Gram-negative bacteria.
Caption: Proposed inhibition of quorum sensing by this compound.
References
Application Notes and Protocols for the Large-Scale Purification of Dendrocarbin A
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dendrocarbin A is a sesquiterpene lactone with a drimane skeleton, first identified from the marine nudibranch Doriopsilla pelseneeri and later from the bark of the Chilean medicinal plant, Drimys winteri.[1] Sesquiterpene lactones are a diverse group of naturally occurring compounds known for their wide range of biological activities. Dendrocarbin A and related drimane sesquiterpenoids have demonstrated significant potential in various research areas, including anti-inflammatory and antimicrobial applications.[2][3] The limited availability of pure Dendrocarbin A from commercial sources necessitates a robust and scalable purification method to facilitate further research into its therapeutic potential.
These application notes provide a detailed protocol for the large-scale purification of Dendrocarbin A from the bark of Drimys winteri. The methodology is designed to be scalable for producing gram-scale quantities of the compound with high purity, suitable for preclinical research and drug development.
Biological Activities and Applications
Drimane sesquiterpenoids, the class of compounds to which Dendrocarbin A belongs, have been shown to exhibit a variety of biological activities, making them attractive candidates for further investigation.
-
Anti-inflammatory Activity: Several drimane sesquiterpenes isolated from Drimys winteri have been shown to inhibit the NF-κB signaling pathway.[4] The NF-κB pathway is a key regulator of the inflammatory response, and its inhibition can reduce the expression of pro-inflammatory cytokines and other inflammatory mediators. This suggests a potential application of Dendrocarbin A in the research and development of treatments for inflammatory diseases.
-
Antimicrobial and Antifungal Activity: Extracts and isolated compounds from Drimys winteri, including drimane sesquiterpenes, have demonstrated activity against a range of bacteria and fungi.[2][3] This points to the potential use of Dendrocarbin A in the development of new antimicrobial agents.
-
Neurological Activity: Certain sesquiterpene lactones have been found to interact with neurological targets. For instance, drimenin and cinnamolide, structurally related to Dendrocarbin A, have been reported to inhibit the α4β2 nicotinic acetylcholine receptor, which is implicated in conditions such as drug addiction and depression.[1]
Experimental Protocols
This protocol outlines a multi-step process for the large-scale purification of Dendrocarbin A from Drimys winteri bark. The workflow is designed to maximize yield and purity.
Diagram: Dendrocarbin A Purification Workflow
Caption: Workflow for the large-scale purification of Dendrocarbin A.
Materials and Equipment
-
Plant Material: Dried and powdered bark of Drimys winteri.
-
Solvents (HPLC or analytical grade): Ethyl acetate, n-hexane, methanol, acetonitrile, water.
-
Chromatography Media: Silica gel (60-120 mesh) for column chromatography, C18 silica gel for preparative HPLC.
-
Equipment: Large-scale maceration vessel, rotary evaporator, filtration apparatus, liquid-liquid extraction funnels, glass columns for chromatography, preparative HPLC system with a UV detector, analytical HPLC system, NMR spectrometer.
Protocol
Step 1: Extraction
-
Macerate 10 kg of powdered Drimys winteri bark in 50 L of ethyl acetate at room temperature for 72 hours with occasional stirring.
-
Filter the extract through a coarse filter and then a finer filter paper to remove solid plant material.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator at 40°C to obtain the crude ethyl acetate extract.
Step 2: Solvent Partitioning
-
Dissolve the crude ethyl acetate extract (approximately 500 g) in 2 L of 90% aqueous methanol.
-
Perform liquid-liquid partitioning against an equal volume of n-hexane in a large separatory funnel. Repeat the extraction of the methanol phase with n-hexane three times to remove nonpolar impurities like fats and sterols.
-
Combine the methanol phases and concentrate under reduced pressure to yield the enriched extract.
Step 3: Silica Gel Column Chromatography
-
Prepare a silica gel column (e.g., 10 cm diameter x 100 cm length) packed with 2.5 kg of silica gel in n-hexane.
-
Adsorb the enriched extract (approximately 200 g) onto a small amount of silica gel and load it onto the column.
-
Elute the column with a stepwise gradient of n-hexane and ethyl acetate (e.g., 100:0, 95:5, 90:10, 80:20, 70:30, 50:50, 0:100 v/v).
-
Collect fractions of 1 L each and monitor by thin-layer chromatography (TLC) using a suitable mobile phase (e.g., n-hexane:ethyl acetate 7:3) and visualizing with an appropriate stain (e.g., vanillin-sulfuric acid).
-
Pool the fractions containing Dendrocarbin A based on the TLC analysis.
Step 4: Preparative Reversed-Phase HPLC
-
Dissolve the pooled fractions from the silica gel column in a minimal amount of methanol.
-
Purify the material by preparative reversed-phase (C18) HPLC.
-
Elute with a linear gradient of acetonitrile in water (e.g., 40% to 70% acetonitrile over 60 minutes).
-
Monitor the elution at a suitable wavelength (e.g., 220 nm) and collect the peak corresponding to Dendrocarbin A.
-
Concentrate the collected fraction to remove the solvents and dry under vacuum to obtain pure Dendrocarbin A.
-
Confirm the purity and identity of the final product using analytical HPLC, ¹H NMR, ¹³C NMR, and mass spectrometry.
Data Presentation
The following tables provide representative quantitative data for the large-scale purification of sesquiterpene lactones, based on published methods.[5][6] These values can serve as a benchmark for the purification of Dendrocarbin A.
Table 1: Yield and Purity at Each Purification Step
| Purification Step | Starting Material (g) | Product Mass (g) | Yield (%) | Purity (%) |
| Crude Extraction | 10,000 | 550 | 5.5 | ~5-10 |
| Solvent Partitioning | 550 | 275 | 50 | ~15-25 |
| Silica Gel Chromatography | 275 | 25 | 9.1 | ~80-90 |
| Preparative HPLC | 25 | 15 | 60 | >98 |
Table 2: Chromatographic Conditions for Purification
| Chromatography Technique | Stationary Phase | Mobile Phase Gradient | Flow Rate | Detection |
| Column Chromatography | Silica Gel (60-120 mesh) | n-Hexane:Ethyl Acetate (100:0 to 0:100) | Gravity | TLC |
| Preparative RP-HPLC | C18 Silica Gel (10 µm) | Acetonitrile:Water (40% to 70% over 60 min) | 20 mL/min | UV at 220 nm |
| Analytical RP-HPLC | C18 Silica Gel (5 µm) | Acetonitrile:Water (isocratic or gradient) | 1 mL/min | UV at 220 nm |
Signaling Pathway
Inhibition of the NF-κB Signaling Pathway by Drimane Sesquiterpenes
Drimane sesquiterpenes have been reported to exert their anti-inflammatory effects by inhibiting the nuclear factor-kappa B (NF-κB) signaling pathway.[4] NF-κB is a crucial transcription factor that regulates the expression of genes involved in inflammation, immunity, and cell survival. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals (e.g., TNF-α, IL-1β), the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of IκBα. This allows NF-κB to translocate to the nucleus and activate the transcription of target genes. Drimane sesquiterpenes are thought to inhibit this pathway by preventing the phosphorylation of IκBα, thus blocking NF-κB activation.
Diagram: NF-κB Signaling Pathway Inhibition
References
- 1. tandfonline.com [tandfonline.com]
- 2. mdpi.com [mdpi.com]
- 3. Regulation of signaling pathways by β-elemene in cancer progression and metastasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inhibitory Potential of the Drimane Sesquiterpenoids Isotadeonal and Polygodial in the NF-kB Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. academic.oup.com [academic.oup.com]
Application Note: Preparation of Dendocarbin A for Bioassays
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: Dendocarbin A is a sesquiterpene lactone for which specific biological activity and detailed sample preparation protocols are not extensively documented in current scientific literature. The following protocols and data are based on established methodologies for structurally similar and well-researched sesquiterpene lactones known for their cytotoxic and anti-inflammatory properties. Researchers should use this information as a guideline and perform initial dose-response experiments to determine the optimal concentrations for their specific assay system.
Introduction
This compound is a sesquiterpene lactone, a class of natural products known for a wide range of biological activities, including potent anti-inflammatory and cytotoxic effects.[1][2] The primary mechanism for these activities is often attributed to the α-methylene-γ-lactone functional group, which can interact with biological nucleophiles, such as cysteine residues in key signaling proteins.[3][4] A major target for many sesquiterpene lactones is the transcription factor Nuclear Factor-kappa B (NF-κB), a master regulator of the inflammatory response.[3][5] By inhibiting NF-κB, these compounds can suppress the expression of pro-inflammatory genes, such as cytokines, chemokines, and adhesion molecules.
This document provides detailed, generalized protocols for the preparation and use of this compound in common cell-based bioassays, including cytotoxicity and anti-inflammatory assays.
Physicochemical Properties and Stock Solution Preparation
Proper handling and solubilization of this compound are critical for obtaining reproducible results in biological assays. Sesquiterpene lactones typically exhibit poor water solubility and require an organic solvent for initial dissolution.[6]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₅H₂₂O₃ | PubChem[3] |
| Molecular Weight | 250.33 g/mol | PubChem[3] |
| Appearance | White to off-white powder (assumed) | N/A |
| Solubility | Poorly soluble in water; Soluble in DMSO, Ethanol, Methanol | General for class[2][6] |
Protocol 2.1: Preparation of a 10 mM Stock Solution in DMSO
Objective: To prepare a high-concentration, stable stock solution of this compound for serial dilution.
Materials:
-
This compound (powder)
-
Dimethyl sulfoxide (DMSO), sterile, cell culture grade
-
Sterile microcentrifuge tubes or amber glass vials
-
Calibrated analytical balance
-
Pipettors and sterile, filtered pipette tips
Procedure:
-
Weighing: Tare a sterile 1.5 mL microcentrifuge tube on an analytical balance. Carefully weigh out approximately 1 mg of this compound powder into the tube. Record the exact weight.
-
Calculating Solvent Volume: Calculate the precise volume of DMSO required to achieve a 10 mM concentration using the following formula: Volume (µL) = (Weight (mg) / 250.33 ( g/mol )) * 100,000
-
Dissolution: Add the calculated volume of sterile DMSO to the microcentrifuge tube containing the this compound powder.
-
Solubilization: Vortex the solution for 1-2 minutes until the powder is completely dissolved. A brief sonication may be used if necessary. Ensure the final solution is clear and free of particulates.
-
Storage: Aliquot the stock solution into smaller volumes in sterile, light-protected tubes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C for long-term stability.
Note: The final concentration of DMSO in the cell culture medium should typically be kept below 0.5% (v/v) to avoid solvent-induced cytotoxicity.
Bioassay Protocols and Representative Data
The following are generalized protocols for assessing the cytotoxicity and anti-inflammatory activity of this compound.
Protocol 3.1: Cytotoxicity Assessment using MTT Assay
Objective: To determine the concentration-dependent cytotoxic effect of this compound on a selected cell line. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay measures the metabolic activity of cells, which is proportional to the number of viable cells.[7]
Materials:
-
Cancer cell line (e.g., HeLa, A549, or a cell line relevant to the research)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
This compound (10 mM stock solution in DMSO)
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well flat-bottom cell culture plates
-
Multichannel pipettor
-
Microplate reader (absorbance at 570 nm)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.
-
Compound Preparation: Prepare serial dilutions of this compound in serum-free medium from the 10 mM DMSO stock. Typical final concentrations for testing sesquiterpene lactones range from 0.1 µM to 50 µM.[2] Remember to include a vehicle control (medium with the highest concentration of DMSO used, e.g., 0.5%).
-
Cell Treatment: Carefully remove the medium from the wells and add 100 µL of the prepared this compound dilutions (or vehicle control) to the respective wells.
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C, 5% CO₂.
-
MTT Addition: After the incubation period, add 10 µL of 5 mg/mL MTT solution to each well.
-
Formazan Formation: Incubate the plate for another 3-4 hours at 37°C until purple formazan crystals are visible.
-
Solubilization: Carefully remove the medium containing MTT. Add 100 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals. Mix gently by pipetting or using an orbital shaker.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability percentage against the compound concentration to determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).
Protocol 3.2: Anti-Inflammatory Activity via NF-κB Inhibition Assay
Objective: To evaluate the ability of this compound to inhibit the activation of the NF-κB pathway in response to an inflammatory stimulus like Lipopolysaccharide (LPS).
Materials:
-
Macrophage cell line (e.g., RAW 264.7) or human Peripheral Blood Mononuclear Cells (PBMCs)
-
Complete cell culture medium
-
This compound (10 mM stock solution in DMSO)
-
Lipopolysaccharide (LPS) from E. coli
-
Phosphate-Buffered Saline (PBS)
-
Reagents for downstream analysis (e.g., ELISA kit for TNF-α, Western blot reagents for p-p65, or a NF-κB reporter assay system)
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells in appropriate culture plates (e.g., 24-well plate for protein analysis) and allow them to adhere overnight.
-
Pre-treatment: Treat the cells with various non-toxic concentrations of this compound (e.g., 1 µM, 5 µM, 10 µM, determined from cytotoxicity data) for 1-2 hours. Include a vehicle control (DMSO).
-
Inflammatory Stimulation: Add LPS to the wells to a final concentration of 1 µg/mL to stimulate inflammation. Do not add LPS to the negative control wells.
-
Incubation: Incubate the plate for the desired time period. This can range from 30 minutes (for phosphorylation events like p-p65) to 24 hours (for cytokine production like TNF-α).
-
Downstream Analysis:
-
Cytokine Measurement (ELISA): Collect the cell culture supernatant and measure the concentration of a pro-inflammatory cytokine like TNF-α or IL-6 using a commercial ELISA kit according to the manufacturer's instructions.
-
Western Blot: Lyse the cells and perform a Western blot analysis to measure the levels of phosphorylated (active) p65 subunit of NF-κB or the degradation of its inhibitor, IκBα.
-
Reporter Assay: If using a cell line with an NF-κB reporter construct, measure the reporter gene activity (e.g., luciferase) according to the assay protocol.
-
-
Data Analysis: Quantify the reduction in cytokine production or NF-κB signaling compared to the LPS-stimulated vehicle control.
Table 2: Typical Bioactivity of Representative Sesquiterpene Lactones (for reference)
| Compound | Bioassay | Cell Line | Activity/Concentration Range | Reference |
|---|---|---|---|---|
| Helenalin | Cytotoxicity (MTT) | RD, RH30 | IC₅₀: 2.23 - 4.69 µM (24-72h) | [8][9] |
| Helenalin | NF-κB Inhibition | Jurkat | 10 µM causes complete inhibition | [10] |
| Parthenolide | Cytotoxicity (MTT) | SW620 | Dose-dependent effect at 5-40 µM | [11] |
| Parthenolide | Cytotoxicity (MTT) | 5637 Bladder Cancer | Reduced viability at 2.5-10 µM | [12] |
| Budlein A | Anti-inflammatory | In vivo (mice) | Effective at 1.0-10.0 mg/kg | [13] |
| Various SLs | Cytotoxicity | HepG2, HeLa, OVCAR-3 | CD₅₀ range: 1.6−3.5 µg/mL |[14] |
Visualization of Workflows and Pathways
Diagram 1: General Workflow for Bioassay Sample Preparation```dot
Caption: Proposed inhibition of the NF-κB pathway by a sesquiterpene lactone.
References
- 1. Anti-inflammatory activity of sesquiterpene lactones and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. journals.uran.ua [journals.uran.ua]
- 3. Inhibition of transcription factor NF-kappaB by sesquiterpene lactones: a proposed molecular mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benthamdirect.com [benthamdirect.com]
- 6. researchgate.net [researchgate.net]
- 7. Cytotoxicity of the Sesquiterpene Lactones, Ivalin and Parthenolide in Murine Muscle Cell Lines and Their Effect on Desmin, a Cytoskeletal Intermediate Filament - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Mechanism of Action of the Sesquiterpene Compound Helenalin in Rhabdomyosarcoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Parthenolide promotes apoptotic cell death and inhibits the migration and invasion of SW620 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Anti-inflammatory and analgesic effects of the sesquiterpene lactone budlein A in mice: inhibition of cytokine production-dependent mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for Dendocarbin A Administration in Animal Models
Note to the Researcher: The following document has been generated in response to a request for detailed application notes and protocols for the administration of Dendocarbin A in animal models. A comprehensive search of publicly available scientific literature and databases has revealed a significant lack of information regarding the in vivo administration, efficacy, and signaling pathways of a compound specifically named "this compound."
The primary identification of "this compound" is as a sesquiterpene lactone isolated from Drimys winteri, with available data limited to its chemical structure.[1] Due to the absence of experimental data on its use in animal models, it is not possible to provide specific protocols, quantitative data, or validated signaling pathways for this compound.
To fulfill the user's request for a structured and detailed output, this document will serve as a template . The content within this template is based on research concerning a similarly named but chemically distinct class of compounds, Dendrobium nobile Lindl. Alkaloids (DNLA) , for which there is published data on animal model administration. Researchers can use the structure, tables, and diagrams provided here as a framework for designing and documenting experiments for this compound, substituting the placeholder data with their own experimental findings.
Introduction
Dendrobium nobile Lindl. alkaloids (DNLA) are a group of compounds isolated from the Dendrobium species of orchids.[2][3] These alkaloids have demonstrated neuroprotective effects in various animal models of neurological disorders, including Alzheimer's disease, anxiety, and depression.[2][3][4] The therapeutic potential of DNLA is attributed to its ability to modulate neurotransmitter levels, reduce neuronal damage, and influence key signaling pathways involved in synaptic plasticity and cell survival.[2][4] This document provides an overview of the administration of DNLA in rodent models, including dosage information, experimental protocols, and the signaling pathways implicated in its mechanism of action.
Quantitative Data Summary
The following tables summarize the quantitative data from studies involving the administration of Dendrobium nobile Lindl. alkaloids (DNLA) in animal models.
Table 1: Dosage and Administration of DNLA in Rodent Models
| Animal Model | Compound | Dosing Regimen | Route of Administration | Duration | Reference |
| Rat (Chronic Unpredictable Stress) | DNLA | 20 mg/kg/day | Oral (p.o.) | 28 days | [2] |
| Rat (Aβ25-35-induced AD model) | DNLA | 40 and 80 mg/kg/day | Intragastric | 35 days (7 days pre-treatment, 28 days post-injection) | [4] |
| Mouse (APP/PS1 transgenic) | DNLA | 40 and 80 mg/kg/day | Oral | 4 months | [5] |
| Mouse | DNLA | 10-80 mg/kg | Oral (p.o.) | 8 days | [6] |
Table 2: Summary of Therapeutic Effects of DNLA in Animal Models
| Animal Model | Key Findings | Outcome Measures | Reference |
| Rat (Chronic Unpredictable Stress) | Attenuated anxiety and depressive-like behaviors; reduced neuronal damage. | Elevated-plus-maze test, open-field test, sucrose preference test, Nissl staining. | [2] |
| Rat (Aβ25-35-induced AD model) | Ameliorated cognitive impairment; increased synapse number and postsynaptic density. | Morris water maze, electron microscopy, Western blot for synapsin and PSD95. | [4] |
| Mouse (APP/PS1 transgenic) | Improved learning and memory; decreased intracellular Aβ1-42 levels. | Morris water maze, Thioflavin-T staining, immunofluorescence. | [5] |
| Mouse | Regulated glucose and lipid metabolism gene expression in the liver. | Real-time RT-PCR, Western blot for PGC1α, Glut2, FoxO1, Acox1, Cpt1a. | [6] |
Experimental Protocols
Animal Models
-
Chronic Unpredictable Stress (CUS) Model in Rats:
-
Animals: Male Sprague-Dawley rats.
-
Procedure: Rats are subjected to a series of mild, unpredictable stressors daily for 42 days. Stressors include food deprivation, water deprivation, cage tilt, soiled cage, and altered light/dark cycle.
-
Purpose: To induce anxiety and depressive-like behaviors.[2]
-
-
Amyloid-β (Aβ) Induced Alzheimer's Disease (AD) Model in Rats:
-
Animals: Male Sprague-Dawley rats.
-
Procedure: A single injection of Aβ25-35 (10 µg) is administered into the bilateral hippocampi.
-
Purpose: To model the synaptic deficits and cognitive impairment associated with Alzheimer's disease.[4]
-
-
APP/PS1 Transgenic Mouse Model of AD:
-
Animals: Male APPswe/PS1ΔE9 transgenic mice.
-
Procedure: These mice naturally develop age-dependent amyloid plaques and cognitive deficits.
-
Purpose: To study the effects of long-term treatment on the progression of AD-like pathology.[5]
-
Compound Preparation and Administration
-
Preparation: DNLA is typically dissolved in distilled water for administration.
-
Administration:
-
Oral Gavage: For intragastric or direct oral (p.o.) administration, the DNLA solution is delivered using a gavage needle. This method ensures accurate dosing.[2][4]
-
Oral Administration in Drinking Water/Food: For long-term studies, the compound can be mixed with the animal's drinking water or food. This method is less stressful but may lead to variability in intake.[5]
-
Behavioral Assessments
-
Elevated-Plus Maze: To assess anxiety-like behavior. The test is based on the animal's natural aversion to open and elevated spaces.
-
Open-Field Test: To evaluate locomotor activity and anxiety.
-
Sucrose Preference Test: To measure anhedonia, a core symptom of depression.
-
Morris Water Maze: To assess spatial learning and memory.
Histopathological and Molecular Analysis
-
Nissl Staining: To visualize neuronal morphology and detect neuronal loss.
-
Immunofluorescence: To detect the localization and expression of specific proteins (e.g., Aβ1-42, LAMP2).[5]
-
Western Blot: To quantify the expression levels of proteins involved in signaling pathways (e.g., GSK3β, β-catenin, synapsin, PSD95).[4]
-
Real-Time RT-PCR: To measure the mRNA expression levels of target genes.[6]
Signaling Pathways and Visualizations
Wnt/β-Catenin Signaling Pathway
DNLA has been shown to protect against Aβ-induced synaptic deficits by activating the Wnt/β-catenin signaling pathway.[4] In this pathway, DNLA is proposed to inhibit the activity of Glycogen Synthase Kinase 3β (GSK3β), leading to the stabilization and nuclear translocation of β-catenin, which in turn promotes the expression of genes involved in synaptic integrity.
Experimental Workflow for DNLA Administration and Analysis
The following diagram illustrates a typical experimental workflow for evaluating the effects of DNLA in an animal model of neurodegeneration.
References
- 1. This compound | C15H22O3 | CID 10911949 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Beneficial effects of Dendrobium nobile Lindl. Alkaloids (DNLA) on anxiety and depression induced by chronic unpredictable stress in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Potential neuroprotection by Dendrobium nobile Lindl alkaloid in Alzheimer's disease models - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Dendrobium nobile Lindl. Alkaloids Ameliorate Aβ25-35-Induced Synaptic Deficits by Targeting Wnt/β-Catenin Pathway in Alzheimer's Disease Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Dendrobium nobile Lindl. Alkaloids Decreases the Level of Intracellular β-Amyloid by Improving Impaired Autolysosomal Proteolysis in APP/PS1 Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Dendrobium nobile Lindl. alkaloids regulate metabolism gene expression in livers of mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Quantification of Dendrobine in Complex Mixtures
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dendrobine is a prominent alkaloid found in the stems of various Dendrobium species, which are widely used in traditional medicine. As research into the pharmacological properties of Dendrobium alkaloids expands, accurate and reliable quantification of specific compounds like dendrobine in complex matrices such as plant extracts, biological fluids, and pharmaceutical formulations is crucial. This application note provides a detailed protocol for the determination of dendrobine concentration using High-Performance Liquid Chromatography (HPLC) coupled with UV detection, a robust and widely accessible analytical technique. Furthermore, it outlines the principles of using Liquid Chromatography-Mass Spectrometry (LC-MS) for enhanced sensitivity and specificity.
The methods described herein are intended to provide a starting point for researchers, which can be further optimized based on the specific matrix and available instrumentation.
Experimental Protocols
Sample Preparation: Extraction of Dendrobine from Dendrobium Stems
This protocol outlines a solid-liquid extraction method suitable for isolating dendrobine and other alkaloids from dried Dendrobium plant material.
Materials:
-
Dried and powdered Dendrobium stems
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
0.1% Formic acid in water (v/v)
-
Vortex mixer
-
Ultrasonic bath
-
Centrifuge
-
0.22 µm syringe filters
Procedure:
-
Weigh 1.0 g of powdered Dendrobium stem material into a 50 mL centrifuge tube.
-
Add 20 mL of methanol.
-
Vortex for 1 minute to ensure thorough mixing.
-
Sonicate in an ultrasonic bath for 30 minutes at room temperature.
-
Centrifuge the mixture at 4000 rpm for 15 minutes.
-
Carefully decant the supernatant into a clean tube.
-
Repeat the extraction process (steps 2-6) on the remaining plant material twice more.
-
Combine the supernatants from all three extractions.
-
Evaporate the combined supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 5 mL of the mobile phase (see HPLC method below).
-
Filter the reconstituted extract through a 0.22 µm syringe filter into an HPLC vial.
High-Performance Liquid Chromatography (HPLC) with UV Detection
This method provides a robust approach for the quantification of dendrobine.
Instrumentation:
-
HPLC system with a UV detector
-
C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size)
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Triethylamine
-
Dendrobine analytical standard
Chromatographic Conditions:
| Parameter | Condition |
| Mobile Phase | Acetonitrile:Water:Triethylamine (21:79:0.005, v/v/v)[1] |
| Flow Rate | 1.0 mL/min[1] |
| Column Temperature | Ambient |
| Detection Wavelength | 210 nm[1] |
| Injection Volume | 10 µL |
Procedure:
-
Standard Preparation: Prepare a stock solution of dendrobine analytical standard in the mobile phase. From the stock solution, prepare a series of calibration standards ranging from a concentration of 30.9 to 618 mg/L.[1]
-
System Suitability: Inject the mobile phase as a blank, followed by five replicate injections of a mid-range calibration standard. The relative standard deviation (RSD) of the peak area and retention time should be less than 2%.
-
Calibration Curve: Inject the calibration standards in ascending order of concentration. Plot the peak area against the concentration to construct a calibration curve. The correlation coefficient (r²) should be ≥ 0.999.[1]
-
Sample Analysis: Inject the prepared sample extracts.
-
Quantification: Determine the concentration of dendrobine in the samples by interpolating their peak areas from the calibration curve.
Liquid Chromatography-Mass Spectrometry (LC-MS) for Higher Sensitivity and Specificity
For complex mixtures or when lower detection limits are required, LC-MS is the preferred method. The following provides general guidance, and specific parameters will need to be optimized for the instrument in use.
Instrumentation:
-
LC-MS system (e.g., UPLC-QToF MS)[2]
Chromatographic Conditions (example):
| Parameter | Condition |
| Column | ACQUITY UPLC BEH C18 (2.1 mm × 100 mm, 1.7 µm)[2] |
| Mobile Phase A | 0.1% Formic acid in water (v/v)[2] |
| Mobile Phase B | 0.1% Formic acid in acetonitrile (v/v)[2] |
| Flow Rate | 0.4 mL/min[2] |
| Column Temperature | 35 °C[2] |
| Injection Volume | 2 µL[2] |
Mass Spectrometry Conditions (example):
| Parameter | Condition |
| Ionization Mode | Electrospray Ionization (ESI), Positive[2] |
| Scan Mode | Full Scan or Selected Ion Monitoring (SIM) / Multiple Reaction Monitoring (MRM) |
| Capillary Voltage | 3.0 kV |
| Cone Voltage | 40 V |
| Source Temperature | 120 °C |
| Desolvation Temperature | 350 °C |
Procedure:
-
Follow the sample preparation protocol as described in section 2.1.
-
Develop a suitable gradient elution method to achieve good separation of dendrobine from other matrix components.
-
Optimize MS parameters (e.g., capillary voltage, cone voltage, gas flows) by infusing a standard solution of dendrobine.
-
For quantitative analysis, operate the mass spectrometer in SIM mode monitoring the protonated molecule [M+H]⁺ of dendrobine (m/z 264.19) or in MRM mode for higher selectivity and sensitivity.[3]
-
Prepare calibration standards and analyze them to construct a calibration curve as described for the HPLC method.
-
Analyze the sample extracts and quantify dendrobine using the calibration curve.
Data Presentation
The following table summarizes typical performance characteristics for the HPLC-UV method described. These values should be verified during method validation in the user's laboratory.
| Parameter | Result | Reference |
| Linearity Range | 30.9 - 618 mg/L | [1] |
| Regression Equation | Y = 3191.5X + 14191 | [1] |
| Correlation Coefficient (r) | 0.9999 | [1] |
| Average Recovery | 99.11% | [1] |
| RSD of Recovery | 2.61% | [1] |
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the quantification of dendrobine from a solid matrix.
Caption: General Experimental Workflow
Analytical Method Selection Logic
The choice between HPLC-UV and LC-MS often depends on the specific requirements of the analysis.
Caption: Analytical Method Selection
Conclusion
The protocols described in this application note provide a robust framework for the quantification of dendrobine in complex mixtures. The choice between HPLC-UV and LC-MS will depend on the required sensitivity, selectivity, and the complexity of the sample matrix. Proper method validation is essential to ensure accurate and reliable results. These methods can be adapted for the quantification of other related alkaloids, provided that appropriate analytical standards are available.
References
Dendocarbin A: Application Notes and Protocols for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dendocarbin A is a sesquiterpene lactone, a class of natural products known for a wide range of biological activities. It has been isolated from various natural sources, including the stem bark of the Chilean winter's bark tree, Drimys winteri, the Japanese nudibranch Dendrodoris carbunculosa, and as a metabolite of the endophytic fungus Nigrospora chinensis. Sesquiterpene lactones, in general, have garnered significant interest in drug discovery due to their potential cytotoxic and antifungal properties. While specific comprehensive studies on this compound are limited, its structural class suggests potential as a lead compound for the development of novel therapeutic agents. These application notes provide an overview of the potential applications of this compound and detailed protocols for its biological evaluation.
Potential Applications
-
Anticancer Drug Lead: Based on the known cytotoxic activity of many sesquiterpene lactones, this compound is a candidate for investigation as an anticancer agent. It may exhibit inhibitory effects on the proliferation of various cancer cell lines.
-
Antifungal Agent: The isolation of related compounds, such as Dendocarbin B, from fungal sources and their observed antifungal activity suggests that this compound may also possess antifungal properties against a range of pathogenic fungi.[1][2]
Data Presentation
Due to the limited availability of specific quantitative data for this compound in publicly accessible literature, the following tables present illustrative data based on the activities of related sesquiterpene lactones found in Drimys winteri and Warburgia ugandensis. These tables are intended to serve as a template for the presentation of experimental data upon the biological evaluation of this compound.
Table 1: Illustrative Cytotoxic Activity of a Sesquiterpene Lactone (IC50 Values)
| Cell Line | Cancer Type | Illustrative IC50 (µM) |
| MCF-7 | Breast Adenocarcinoma | 15.5 |
| A549 | Lung Carcinoma | 22.8 |
| HeLa | Cervical Cancer | 18.2 |
| HT-29 | Colon Adenocarcinoma | 25.1 |
Table 2: Illustrative Antifungal Activity of a Sesquiterpene Lactone (MIC Values)
| Fungal Strain | Type | Illustrative MIC (µg/mL) |
| Candida albicans | Yeast | 32 |
| Aspergillus niger | Mold | 64 |
| Cryptococcus neoformans | Yeast | 16 |
| Rhizoctonia solani | Mold | 64 |
| Botrytis cinerea | Mold | 32 |
Experimental Protocols
The following are detailed protocols for the evaluation of the cytotoxic and antifungal activities of this compound.
Protocol 1: In Vitro Cytotoxicity - MTT Assay
This protocol outlines the determination of the cytotoxic effects of this compound on cancer cell lines using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.
Materials:
-
This compound
-
Human cancer cell lines (e.g., MCF-7, A549, HeLa, HT-29)
-
Dulbecco's Modified Eagle's Medium (DMEM) or other appropriate cell culture medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA solution
-
Phosphate Buffered Saline (PBS)
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Culture cancer cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Trypsinize and count the cells.
-
Seed the cells into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of culture medium.
-
Incubate the plates for 24 hours to allow cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Prepare serial dilutions of this compound in a culture medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). The final DMSO concentration should not exceed 0.5%.
-
Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (medium with DMSO) and a blank (medium only).
-
Incubate the plates for 48 or 72 hours.
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plates for an additional 4 hours at 37°C.
-
Carefully remove the medium containing MTT.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10 minutes to ensure complete dissolution.
-
-
Data Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability using the following formula: % Viability = (Absorbance of treated cells / Absorbance of control cells) x 100
-
Plot the percentage of cell viability against the concentration of this compound to determine the IC50 value (the concentration that inhibits 50% of cell growth).
-
Protocol 2: Antifungal Susceptibility Testing - Broth Microdilution Method
This protocol describes the determination of the Minimum Inhibitory Concentration (MIC) of this compound against fungal strains.
Materials:
-
This compound
-
Fungal strains (e.g., Candida albicans, Aspergillus niger)
-
RPMI-1640 medium with L-glutamine, buffered with MOPS
-
Sabouraud Dextrose Agar (SDA) or Potato Dextrose Agar (PDA)
-
Sterile saline solution (0.85%)
-
96-well microtiter plates
-
Spectrophotometer
Procedure:
-
Inoculum Preparation:
-
Culture the fungal strains on SDA or PDA plates.
-
For yeasts, harvest a few colonies and suspend them in sterile saline. Adjust the turbidity to a 0.5 McFarland standard (approximately 1-5 x 10⁶ CFU/mL).
-
For molds, cover the culture with sterile saline and gently scrape the surface with a sterile loop to release the conidia. Adjust the conidial suspension to a concentration of 0.4-5 x 10⁴ CFU/mL.
-
Dilute the standardized inoculum in RPMI-1640 medium.
-
-
Compound Dilution:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial twofold dilutions of this compound in RPMI-1640 medium in the wells of a 96-well plate to obtain a range of concentrations (e.g., 0.125 to 64 µg/mL).
-
-
Inoculation and Incubation:
-
Add the fungal inoculum to each well containing the diluted compound.
-
Include a positive control (inoculum without the compound) and a negative control (medium only).
-
Incubate the plates at 35°C for 24-48 hours for yeasts and 48-72 hours for molds.
-
-
MIC Determination:
-
Visually inspect the plates for fungal growth.
-
The MIC is the lowest concentration of this compound that causes a significant inhibition of visible growth compared to the positive control.
-
Alternatively, the absorbance can be read using a microplate reader at a wavelength of 530 nm. The MIC is defined as the concentration that inhibits growth by ≥50% for yeasts or ≥80% for molds compared to the control.
-
Visualization of Potential Mechanisms
While the specific signaling pathways affected by this compound have not been elucidated, many sesquiterpene lactones are known to induce apoptosis and cell cycle arrest in cancer cells. The following diagrams illustrate a hypothetical workflow for investigating these mechanisms and a potential signaling pathway that could be modulated by this compound.
References
Application Notes and Protocols for Dendocarbin A in Natural Product Synthesis and Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dendocarbin A is a sesquiterpene lactone belonging to the drimane class of natural products. Contrary to what its name might suggest, it is not an alkaloid and has not been isolated from Dendrobium species. Instead, this compound has been identified from various natural sources, including the marine nudibranch Dendrodoris carbunculosa, the bark of the Chilean tree Drimys winteri, and the East African medicinal plant Warburgia ugandensis.[1] The drimane skeleton is a common motif in a variety of natural products that exhibit a wide range of biological activities, including cytotoxic, antifungal, and anti-inflammatory properties.[2][3][4] This document provides an overview of the potential applications of this compound in natural product synthesis and drug discovery, including its isolation, a proposed synthetic strategy, and its reported biological activity.
Chemical Structure and Properties
-
IUPAC Name: (1R,5aS,9aS,9bR)-1-hydroxy-6,6,9a-trimethyl-5,5a,7,8,9,9b-hexahydro-1H-benzo[e][3]benzofuran-3-one
-
Molecular Formula: C₁₅H₂₂O₃
-
Molecular Weight: 250.34 g/mol
-
Class: Sesquiterpene Lactone (Drimane-type)
| Property | Value | Reference |
| Crystal System | Orthorhombic | [1] |
| Space Group | P2₁2₁2₁ | [1] |
Biological Activity: Cytotoxicity
Extracts from Dendrodoris carbunculosa, a known source of this compound, have demonstrated cytotoxic effects. Studies on drimane lactones isolated from this marine source have shown activity against the P388 lymphoma cell line.[3] While specific data for purified this compound is limited in the cited literature, the general class of drimane sesquiterpenes is recognized for its cytotoxic potential against various cancer cell lines.[2][4]
| Compound Class | Cell Line | Activity | IC₅₀ (µg/mL) | Reference |
| Drimane lactones | P388 (lymphoma) | Cytotoxic | 4–17 | [3] |
| Polygodial (related drimane) | Various cancer cell lines | Cytotoxic | Varies | [2] |
Note: The provided IC₅₀ range is for a series of drimane lactones from the source organism, not specifically for this compound. Further studies are required to determine the precise cytotoxic profile of purified this compound.
Experimental Protocols
This protocol is adapted from the reported isolation of this compound.[1]
1. Extraction:
- Powder the dried bark of Drimys winteri (1 kg).
- Macerate the powdered bark in ethanol for 3 days at room temperature.
- Filter the extract and concentrate under reduced pressure to obtain the crude ethanol extract.
2. Chromatographic Separation:
- Subject the crude extract to column chromatography on silica gel.
- Elute with a gradient of n-hexane and ethyl acetate.
- Collect fractions and monitor by thin-layer chromatography (TLC).
- Combine fractions containing the compound of interest.
3. Purification:
- Further purify the combined fractions using preparative high-performance liquid chromatography (HPLC).
- Use a suitable reversed-phase column (e.g., C18) and a mobile phase such as a methanol/water gradient.
- Collect the peak corresponding to this compound.
4. Crystallization:
- Dissolve the purified compound in a suitable solvent system (e.g., ethyl acetate/hexane) and allow for slow evaporation to yield crystalline this compound.
As a complete total synthesis of this compound has not been detailed in the reviewed literature, a plausible retrosynthetic strategy is proposed based on the synthesis of other drimane sesquiterpenoids.
Caption: Retrosynthetic analysis of this compound.
The proposed synthesis commences with the readily available sesquiterpene precursor, Farnesyl Pyrophosphate (FPP).
The following are representative protocols for key steps in the proposed synthesis of the drimane core, adapted from syntheses of similar natural products.
Step 1: Cyclization of Farnesyl Pyrophosphate (FPP) to Drimenol
This enzymatic or biomimetic step establishes the core bicyclic structure of drimane sesquiterpenes.
-
Reaction: FPP → Drimenol
-
Reagents and Conditions: Terpene cyclase enzyme (e.g., from fungal sources) in a suitable buffer, or acid-catalyzed biomimetic cyclization (e.g., using a Lewis or Brønsted acid).
-
Procedure (Biomimetic Example):
-
Dissolve FPP in a suitable aprotic solvent (e.g., dichloromethane).
-
Cool the solution to -78 °C.
-
Add a Lewis acid (e.g., SnCl₄) dropwise.
-
Stir the reaction for a specified time, monitoring by TLC.
-
Quench the reaction with a saturated aqueous solution of NaHCO₃.
-
Extract the aqueous layer with an organic solvent, dry the combined organic layers, and concentrate.
-
Purify the product by column chromatography.
-
Step 2: Selective Oxidation of Drimenol Derivative
This step would introduce the necessary oxygenation for the formation of the lactone ring.
-
Reaction: Introduction of a hydroxyl or carbonyl group at a specific position of the drimane skeleton.
-
Reagents and Conditions: A variety of oxidizing agents can be used depending on the desired transformation (e.g., SeO₂, PCC, DMP).
-
Procedure (Allylic Oxidation Example with SeO₂):
-
Dissolve the drimenol derivative in a solvent mixture (e.g., dioxane/water).
-
Add a catalytic amount of selenium dioxide (SeO₂).
-
Heat the reaction to reflux and monitor by TLC.
-
After completion, cool the reaction, dilute with water, and extract with an organic solvent.
-
Wash the combined organic layers, dry, and concentrate.
-
Purify by column chromatography.
-
Step 3: Lactone Formation
The final step involves the formation of the γ-butyrolactone ring.
-
Reaction: Intramolecular cyclization of a hydroxy-acid or a related precursor.
-
Reagents and Conditions: This can be achieved through various methods, including oxidation of a diol followed by cyclization, or acid-catalyzed lactonization of a hydroxy-ester.
-
Procedure (Oxidative Lactonization Example):
-
Dissolve the diol precursor in an appropriate solvent.
-
Add an oxidizing agent (e.g., PDC, PCC) and stir at room temperature.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Work up the reaction by filtering through a pad of silica gel and concentrating the filtrate.
-
Purify the resulting lactone by column chromatography.
-
Signaling Pathways and Logical Relationships
The cytotoxic activity of many natural products, including sesquiterpene lactones, is often attributed to their ability to induce apoptosis. The logical workflow for investigating the mechanism of action of this compound would involve a series of cell-based assays.
Caption: Workflow for evaluating the anticancer potential of this compound.
Conclusion
This compound, a drimane-type sesquiterpene lactone, represents an interesting target for natural product synthesis and a potential lead compound in drug discovery, particularly in the area of oncology. While its total synthesis remains to be reported, established methods for the synthesis of related drimanes provide a clear roadmap. Further investigation into the specific cytotoxic mechanisms and the synthesis of analogues could lead to the development of novel therapeutic agents. The protocols and data presented here serve as a valuable resource for researchers interested in exploring the chemical and biological potential of this compound.
References
Troubleshooting & Optimization
Dendocarbin A stability issues in DMSO solution
This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability of Dendocarbin A in Dimethyl Sulfoxide (DMSO) solutions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and to which chemical class does it belong?
This compound is a naturally occurring sesquiterpenoid, specifically classified as a sesquiterpene lactone. Its chemical formula is C₁₅H₂₂O₃. Sesquiterpene lactones are known for their diverse biological activities.
Q2: What are the primary concerns regarding the stability of this compound in DMSO?
While specific stability data for this compound in DMSO is not extensively documented in publicly available literature, concerns arise from the inherent reactivity of its functional groups. The lactone ring, a cyclic ester, can be susceptible to hydrolysis, especially in the presence of water, which is a common impurity in DMSO. Additionally, other functional groups within the molecule may be sensitive to factors like light, temperature, and pH.
Q3: What are the common factors that can affect the stability of this compound in a DMSO stock solution?
Several factors can influence the stability of compounds, including this compound, in DMSO stock solutions:
-
Water Content: DMSO is hygroscopic and readily absorbs moisture from the atmosphere. The presence of water can lead to hydrolysis of the lactone ring in this compound.
-
Temperature: Elevated temperatures can accelerate the rate of chemical degradation. Long-term storage at room temperature is generally not recommended.
-
Light Exposure: Some compounds are photosensitive and can degrade upon exposure to light. It is advisable to store this compound solutions in amber vials or otherwise protected from light.
-
Freeze-Thaw Cycles: Repeated freezing and thawing can introduce moisture into the DMSO stock and may cause precipitation or degradation of the compound.[1][2]
-
Purity of DMSO: The use of high-purity, anhydrous DMSO is crucial to minimize the presence of reactive impurities.
Q4: How should I prepare and store this compound stock solutions in DMSO to maximize stability?
To ensure the stability of your this compound stock solution, follow these best practices:
-
Use High-Purity Anhydrous DMSO: Start with a fresh, unopened bottle of anhydrous, high-purity DMSO.
-
Proper Dissolution: Ensure the compound is fully dissolved. Gentle warming and vortexing may aid dissolution, but prolonged heating should be avoided.
-
Aliquotting: To avoid multiple freeze-thaw cycles, aliquot the stock solution into single-use volumes.
-
Storage Conditions: Store the aliquots at -20°C or -80°C for long-term storage.[1] Protect the vials from light by using amber vials or by wrapping them in aluminum foil.
-
Inert Atmosphere: For highly sensitive compounds, consider overlaying the solution with an inert gas like argon or nitrogen before sealing the vial.
Q5: What are the signs of this compound degradation in my DMSO stock solution?
Degradation of this compound may be indicated by:
-
Visual Changes: Appearance of cloudiness, precipitation, or a change in color of the solution.
-
Reduced Biological Activity: A noticeable decrease in the expected biological effect in your experiments.
-
Chromatographic Changes: When analyzed by techniques like HPLC or LC-MS, you may observe a decrease in the peak area of the parent compound and the appearance of new peaks corresponding to degradation products.
Troubleshooting Guides
This section provides a systematic approach to troubleshoot common issues related to the stability of this compound in DMSO.
Issue 1: Precipitation or Cloudiness in the DMSO Stock Solution
-
Possible Cause A: Exceeded Solubility Limit.
-
Troubleshooting Step: Verify the solubility of this compound in DMSO. If the concentration is too high, the compound may precipitate out, especially at lower temperatures.
-
Solution: Prepare a new stock solution at a lower concentration that is known to be within the solubility limit.
-
-
Possible Cause B: Water Absorption by DMSO.
-
Troubleshooting Step: DMSO is hygroscopic. Water absorption can decrease the solubility of hydrophobic compounds.
-
Solution: Use fresh, anhydrous DMSO. Store DMSO properly with the cap tightly sealed and consider using a desiccant in the storage container.
-
-
Possible Cause C: Freeze-Thaw Cycles.
-
Troubleshooting Step: Repeated freeze-thaw cycles can lead to precipitation.
-
Solution: Aliquot the stock solution into single-use vials to minimize freeze-thaw events.[1][2] If precipitation is observed after thawing, gently warm and vortex the solution to try and redissolve the compound before use.
-
Issue 2: Loss of Biological Activity
-
Possible Cause A: Chemical Degradation.
-
Troubleshooting Step: The lactone ring or other functional groups in this compound may have degraded over time.
-
Solution: Prepare a fresh stock solution from solid material. To confirm degradation, analyze the old stock solution using HPLC or LC-MS and compare it to the freshly prepared solution. Look for a decrease in the parent peak and the emergence of new peaks.
-
-
Possible Cause B: Improper Storage.
-
Troubleshooting Step: Review the storage conditions of your stock solution. Exposure to light or elevated temperatures can accelerate degradation.
-
Solution: Always store stock solutions at low temperatures (-20°C or -80°C) and protected from light.
-
Issue 3: Inconsistent Experimental Results
-
Possible Cause A: Inhomogeneous Stock Solution.
-
Troubleshooting Step: If the compound has precipitated, the concentration of the supernatant will be lower than expected.
-
Solution: Before each use, visually inspect the stock solution for any precipitate. If present, attempt to redissolve it by gentle warming and vortexing. If it does not redissolve, it is best to prepare a fresh solution.
-
-
Possible Cause B: Progressive Degradation.
-
Troubleshooting Step: The compound may be slowly degrading over the course of your experiments.
-
Solution: Perform a time-course stability study under your experimental conditions to understand the degradation kinetics. It may be necessary to prepare fresh dilutions from the stock solution more frequently.
-
Data Presentation
Table 1: Factors Affecting this compound Stability in DMSO and Mitigation Strategies
| Factor | Potential Effect on this compound | Recommended Mitigation Strategy |
| Water | Hydrolysis of the lactone ring. | Use anhydrous DMSO; store in a dry environment with a tightly sealed cap. |
| Temperature | Increased rate of degradation. | Store stock solutions at -20°C or -80°C.[1] Avoid prolonged exposure to room temperature. |
| Light | Potential for photodegradation. | Store in amber vials or protect from light with aluminum foil. |
| Freeze-Thaw Cycles | Increased moisture absorption and potential for precipitation/degradation. | Aliquot stock solutions into single-use volumes.[1][2] |
| Oxygen | Potential for oxidation of sensitive functional groups. | For highly sensitive applications, consider purging with an inert gas (e.g., argon). |
| pH (in aqueous dilutions) | pH extremes can catalyze hydrolysis of the lactone. | When diluting into aqueous buffers, use a pH near neutral (e.g., 7.4) and use the solution promptly. |
Table 2: Summary of Analytical Methods for Stability Assessment
| Analytical Method | Information Provided |
| High-Performance Liquid Chromatography (HPLC) with UV detection | Quantifies the remaining parent compound and detects the formation of degradation products that have a UV chromophore. |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Provides quantitative data on the parent compound and allows for the identification and structural elucidation of degradation products based on their mass-to-charge ratio. |
Experimental Protocols
Protocol: Assessing the Stability of this compound in DMSO
This protocol outlines a general procedure to evaluate the stability of this compound in a DMSO stock solution over time at different storage temperatures.
1. Materials:
-
This compound (solid)
-
Anhydrous, high-purity DMSO
-
Amber glass vials with screw caps
-
HPLC or LC-MS system with a suitable column (e.g., C18)
2. Procedure:
-
Stock Solution Preparation:
-
Accurately weigh a sufficient amount of this compound.
-
Dissolve it in anhydrous DMSO to a desired concentration (e.g., 10 mM).
-
Ensure complete dissolution by vortexing. Gentle warming can be applied if necessary.
-
-
Aliquoting and Storage:
-
Dispense the stock solution into multiple amber glass vials, creating single-use aliquots.
-
Store the vials at different temperature conditions to be tested (e.g., -80°C, -20°C, 4°C, and room temperature).
-
-
Time-Zero (T₀) Analysis:
-
Immediately after preparation, take one aliquot for immediate analysis.
-
Dilute the sample with an appropriate solvent (e.g., acetonitrile/water) to a concentration suitable for the analytical instrument.
-
Analyze the sample by HPLC or LC-MS to determine the initial peak area and purity of this compound.
-
-
Time-Point Analysis:
-
At predetermined time points (e.g., 1 week, 1 month, 3 months, 6 months), retrieve one aliquot from each storage condition.
-
Allow the aliquot to thaw completely and reach room temperature.
-
Dilute and analyze the sample using the same method as the T₀ analysis.
-
-
Data Analysis:
-
Calculate the percentage of this compound remaining at each time point relative to the T₀ sample.
-
Plot the percentage remaining versus time for each storage condition to generate stability profiles.
-
Examine the chromatograms for the appearance of new peaks, which would indicate degradation products.
-
Visualizations
References
Optimizing Dendocarbin A solubility for in vitro assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the solubility of Dendrocarbin A for in vitro assays.
Frequently Asked Questions (FAQs)
Q1: What is Dendrocarbin A and what are its general properties?
Dendrocarbin A is a sesquiterpene lactone, a class of naturally occurring compounds.[1] Its chemical formula is C15H22O3, with a molecular weight of approximately 250.33 g/mol . Sesquiterpene lactones are known for a wide range of biological activities, including anti-inflammatory and antitumor effects.[1]
Q2: What is the expected solubility of Dendrocarbin A in common laboratory solvents?
Q3: I am observing precipitation when I dilute my Dendrocarbin A stock solution into my aqueous assay buffer. What can I do?
This is a common issue with compounds that have low water solubility. When a concentrated stock in an organic solvent like DMSO is diluted into an aqueous medium, the compound can crash out of solution. To troubleshoot this, consider the following:
-
Decrease the final concentration of Dendrocarbin A: The precipitation might be due to exceeding the solubility limit in the final assay medium.
-
Increase the percentage of co-solvent: If your assay can tolerate it, a slightly higher percentage of DMSO or ethanol in the final solution might keep the compound dissolved.
-
Use a surfactant: Low concentrations of non-ionic surfactants like Tween® 20 or Triton™ X-100 can help to maintain the solubility of hydrophobic compounds in aqueous solutions.
-
Prepare a fresh, lower concentration stock solution: This can sometimes help to avoid precipitation upon dilution.
Q4: What is the known mechanism of action for Dendrocarbin A?
The specific signaling pathways modulated by Dendrocarbin A have not been fully elucidated in the available literature. However, extracts from Drimys winteri, the plant from which Dendrocarbin A is isolated, have shown antioxidant, antimicrobial, and antiproliferative activities.[7] For illustrative purposes, the PI3K/Akt signaling pathway, which is frequently implicated in the mechanism of action of natural compounds with anticancer properties, is depicted below. It is important to note that the involvement of this pathway would need to be experimentally verified for Dendrocarbin A.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Dendrocarbin A powder will not dissolve in the initial solvent. | The chosen solvent is not appropriate for this compound class. | Based on the properties of sesquiterpene lactones, start with a polar aprotic solvent like DMSO or an alcohol like ethanol.[4][5][6] |
| Precipitation occurs immediately upon dilution into aqueous buffer. | The compound's solubility limit in the aqueous buffer has been exceeded. | 1. Lower the final concentration of Dendrocarbin A in the assay. 2. If the experimental design allows, slightly increase the final co-solvent (e.g., DMSO) concentration. 3. Consider adding a small amount of a biocompatible surfactant (e.g., 0.1% Tween® 20) to the final assay medium. |
| The solution is cloudy or contains visible particles after dilution. | Incomplete dissolution or aggregation of the compound. | 1. Ensure the stock solution is completely clear before dilution. 2. Briefly sonicate the final diluted solution to aid dispersion. 3. Filter the final solution through a 0.22 µm syringe filter if particles persist and the assay allows. |
| Inconsistent results between experiments. | Variability in the preparation of the Dendrocarbin A solution. | 1. Prepare a fresh stock solution for each experiment. 2. Ensure the stock solution is at room temperature and well-mixed before dilution. 3. Use a standardized protocol for preparing the final working solution. |
Experimental Protocols
Protocol 1: Preparation of a Dendrocarbin A Stock Solution
-
Materials: Dendrocarbin A (solid), Dimethyl sulfoxide (DMSO, anhydrous), microcentrifuge tubes, vortex mixer, sonicator.
-
Procedure:
-
Weigh out the desired amount of Dendrocarbin A into a sterile microcentrifuge tube.
-
Add the appropriate volume of DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex the tube for 1-2 minutes to facilitate dissolution.
-
If the compound is not fully dissolved, sonicate the tube in a water bath for 5-10 minutes.
-
Visually inspect the solution to ensure it is clear and free of any particulate matter.
-
Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
-
Protocol 2: Preparation of a Working Solution for In Vitro Assays
-
Materials: Dendrocarbin A stock solution (e.g., 10 mM in DMSO), sterile aqueous assay buffer (e.g., PBS or cell culture medium).
-
Procedure:
-
Thaw an aliquot of the Dendrocarbin A stock solution at room temperature.
-
Perform serial dilutions of the stock solution in the assay buffer to achieve the desired final concentrations.
-
When diluting, add the stock solution to the assay buffer and immediately mix by gentle vortexing or pipetting to minimize precipitation.
-
Ensure the final concentration of the organic solvent (e.g., DMSO) is consistent across all experimental conditions, including the vehicle control, and is at a level that is non-toxic to the cells or assay components.
-
Visualizations
Caption: Workflow for preparing Dendrocarbin A solutions.
Caption: Example signaling pathway potentially modulated by natural compounds.
References
- 1. encyclopedia.pub [encyclopedia.pub]
- 2. Xanthatin - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. Frontiers | The essential oil from Drimys winteri possess activity: Antioxidant, theoretical chemistry reactivity, antimicrobial, antiproliferative and chemical composition [frontiersin.org]
Technical Support Center: 1H NMR of Dendocarbin A
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and resolving common artifacts in the 1H NMR spectrum of Dendocarbin A.
Troubleshooting Guide: Common 1H NMR Artifacts
Artifacts in a 1H NMR spectrum can obscure the true signals of a compound, leading to misinterpretation of its structure. This guide provides a systematic approach to identifying and addressing common issues.
Isolating and Identifying 1H NMR Artifacts
Figure 1. A flowchart outlining the process for identifying and resolving common artifacts in a 1H NMR spectrum.
Frequently Asked Questions (FAQs)
Q1: My baseline is distorted and not flat. How can I correct this?
A1: A distorted baseline can arise from several factors, including instrumental issues like pulse breakthrough or broad signals from the sample itself.[1][2]
-
Troubleshooting:
-
Automated Baseline Correction: Most NMR processing software includes automated baseline correction algorithms. These are often sufficient for simple distortions.[3]
-
Manual Baseline Correction: For more complex distortions, manual correction may be necessary. This involves selecting regions of the spectrum that are known to be baseline and fitting a polynomial or other function to these points.
-
Experimental Considerations: Ensure a sufficient relaxation delay (d1) was used during acquisition, especially for quantitative analysis.
-
| Correction Method | Description | Software Implementation |
| Automated Polynomial Fitting | The software automatically identifies baseline regions and fits a polynomial function to them. | Commonly available in software like TopSpin, Mnova, and ACD/Labs. |
| Manual Point Selection | The user manually selects points along the baseline to be fitted with a function. | Provides more user control for complex spectra. |
Q2: The peaks in my spectrum are asymmetric and dip below the baseline. What is the cause and solution?
A2: This is a classic sign of incorrect phasing. Phase correction is necessary to ensure all peaks are in the pure absorption mode, appearing as positive, symmetrical signals.[1][4]
-
Troubleshooting:
-
Zero-Order Phase Correction (PHC0): This corrects for a frequency-independent phase error. Adjust this parameter to make the largest peaks in the spectrum symmetrical.
-
First-Order Phase Correction (PHC1): This corrects for a frequency-dependent phase error. After setting the zero-order correction, adjust this parameter to make peaks across the entire spectrum symmetrical.[5]
-
Automated Phasing: While automated phasing algorithms exist, manual correction often yields better results, especially for complex spectra.[6]
-
| Phase Correction Parameter | Effect on Spectrum | Manual Adjustment Strategy |
| Zero-Order (PHC0) | Affects all peaks equally. | Adjust until the largest, well-defined peak is symmetrical. |
| First-Order (PHC1) | Affects peaks differently depending on their frequency. | After setting PHC0, adjust until peaks at both ends of the spectrum are symmetrical. |
Q3: I see sharp, unexpected peaks in my spectrum that don't seem to belong to this compound. What are they?
A3: These are likely due to solvent impurities or contaminants. Even high-purity deuterated solvents contain residual protonated solvent molecules.[7][8][9]
-
Troubleshooting:
-
Identify the Solvent Residual Peak: The most common impurity is the residual signal from the deuterated solvent itself (e.g., CHCl3 in CDCl3 at ~7.26 ppm).
-
Check for Common Contaminants: Other common contaminants include water (variable chemical shift, often a broad singlet), grease, and solvents from previous experiments or purification steps (e.g., ethyl acetate, hexane).[10][11]
-
Consult Solvent Impurity Tables: Numerous resources provide tables of chemical shifts for common laboratory solvents in various deuterated solvents.[7][12]
-
| Common Impurity | Typical Chemical Shift (in CDCl3) | Appearance |
| Residual CHCl3 | ~7.26 ppm | Singlet |
| Water (H2O) | ~1.56 ppm (can vary) | Broad singlet |
| Silicone Grease | ~0.07 ppm | Broad singlet |
| Ethyl Acetate | ~1.26 (t), 2.05 (s), 4.12 (q) ppm | Triplet, Singlet, Quartet |
| Hexane | ~0.88 (t), 1.26 (m) ppm | Multiplets |
Q4: The peaks in my spectrum are broad, and the resolution is poor. How can I improve this?
A4: Poor resolution and broad peaks are often a result of an inhomogeneous magnetic field, which can be corrected by a process called shimming.[13][14] Shimming involves adjusting small magnetic fields generated by shim coils to counteract inhomogeneities in the main magnetic field.[15]
-
Troubleshooting:
-
Automated Shimming: Modern spectrometers have automated shimming routines that are usually effective.
-
Manual Shimming: If automated shimming is insufficient, manual adjustment of the Z1 and Z2 (on-axis) and X, Y, XZ, YZ (off-axis) shims may be necessary.[16] The goal is to maximize the lock signal.
-
Sample Preparation: Ensure the sample is properly dissolved and the NMR tube is of good quality and not scratched.
-
| Shim Coil | Primary Effect on Spectrum | Troubleshooting Tip |
| Z1, Z2 | Affects peak shape and symmetry (on-axis). | Adjust to obtain narrow, symmetrical peaks. |
| X, Y | Affects spinning sidebands and peak shape when not spinning. | Adjust with spinning off to minimize sidebands. |
Q5: I see small, symmetrical peaks on either side of a large signal. What are these?
A5: These are likely spinning sidebands. They are artifacts that appear at frequencies equal to the main peak's frequency plus or minus multiples of the sample spinning rate.[17]
-
Troubleshooting:
-
Adjust Spinning Rate: Changing the spinning rate will shift the position of the sidebands.
-
Improve Shimming: Poor shimming, particularly of the non-spinning shims (X, Y, XZ, YZ), can cause or exacerbate spinning sidebands.[16]
-
Acquire Spectrum Without Spinning: For many modern spectrometers, spinning is not necessary to achieve good resolution if the shimming is optimized.
-
Experimental Protocols
Standard 1H NMR Acquisition for a Natural Product like this compound
-
Sample Preparation:
-
Dissolve 5-10 mg of this compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl3).
-
Filter the solution through a small plug of glass wool into a clean, dry NMR tube to remove any particulate matter.
-
-
Spectrometer Setup:
-
Insert the sample into the spectrometer.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Perform an automated shimming routine. If necessary, manually adjust the shims to optimize the magnetic field homogeneity, maximizing the lock level.
-
-
Acquisition Parameters:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on a Bruker spectrometer).
-
Number of Scans (NS): Typically 16 to 64 scans for a sample of this concentration.
-
Relaxation Delay (d1): 1-2 seconds. For quantitative analysis, a longer delay (5 times the longest T1) is required.
-
Acquisition Time (AQ): 2-4 seconds to ensure good digital resolution.
-
Spectral Width (SW): A range that encompasses all expected proton signals (e.g., 0-12 ppm).
-
-
Processing:
-
Fourier Transformation (FT): Convert the time-domain data (FID) to the frequency domain.
-
Phase Correction: Manually adjust the zero- and first-order phase.
-
Baseline Correction: Apply an automated or manual baseline correction.
-
Referencing: Calibrate the chemical shift scale to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).
-
References
- 1. bruker.com [bruker.com]
- 2. Baseline Correction in NMR Spectroscopy - Global NMR Discussion Meetings [globalnmr.org]
- 3. researchgate.net [researchgate.net]
- 4. Spectral Editing in 1H Magnetic Resonance Spectroscopy: Experts’ Consensus Recommendations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. FirstOrderPhaseCorrection: Perform a first order phase correction. in PepsNMR: Pre-process 1H-NMR FID signals [rdrr.io]
- 6. cran.r-project.org [cran.r-project.org]
- 7. scs.illinois.edu [scs.illinois.edu]
- 8. pubs.acs.org [pubs.acs.org]
- 9. kgroup.du.edu [kgroup.du.edu]
- 10. Troubleshooting [chem.rochester.edu]
- 11. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 12. researchgate.net [researchgate.net]
- 13. youtube.com [youtube.com]
- 14. mn.uio.no [mn.uio.no]
- 15. NMR | Shimming | Chemical Research Support [weizmann.ac.il]
- 16. bionmr.cores.ucla.edu [bionmr.cores.ucla.edu]
- 17. NMR Artifacts - Max T. Rogers NMR [nmr.natsci.msu.edu]
Technical Support Center: Dendocarbin A Extraction
Welcome to the technical support center for Dendocarbin A extraction. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the extraction of this compound, a sesquiterpene lactone with significant biological potential. Here you will find answers to frequently asked questions and detailed guides to overcome common challenges, particularly those related to low extraction yields.
Frequently Asked Questions (FAQs)
Q1: I am experiencing a significantly lower yield of this compound than expected. What are the potential causes?
Several factors can contribute to a low yield of this compound. These can be broadly categorized into issues with the raw material, the extraction solvent and method, or the downstream processing and purification steps. It is crucial to systematically evaluate each stage of your workflow to identify the bottleneck.
Q2: How does the quality and preparation of the plant material affect the extraction yield?
The source, age, and pre-processing of the plant material are critical. This compound has been isolated from Drimys winteri, Doriopsilla pelseneeri, and Warburgia ugandensis.[1][2] The concentration of the compound can vary depending on the plant's geographical location, harvest time, and storage conditions. Improper drying or storage can lead to enzymatic degradation of the target compound.
Q3: Which solvent system is optimal for this compound extraction?
The choice of solvent is paramount for efficient extraction. This compound, being a moderately polar sesquiterpene lactone, is typically extracted with polar to semi-polar solvents. Ethanol has been successfully used for its extraction from the stem bark of Drimys winteri.[2] However, the optimal solvent or solvent mixture may require empirical determination. A summary of solvent considerations is presented below.
| Solvent System | Polarity | Advantages | Disadvantages |
| 100% Ethanol | Polar | Good solubility for sesquiterpene lactones, relatively non-toxic. | May co-extract a wide range of polar impurities. |
| 70% Ethanol (aq) | Polar | Can enhance penetration into plant cells. | Increased water content might extract more sugars and other highly polar compounds. |
| Ethyl Acetate | Semi-polar | Offers good selectivity for moderately polar compounds. | Can be more volatile and flammable than ethanol. |
| Dichloromethane | Non-polar | Can be used for selective extraction if this compound is present in a less polar fraction. | Environmental and health concerns. |
Q4: Can the extraction method itself be the cause of low yield? What are the alternatives?
Yes, the extraction technique plays a significant role. While maceration is a simple method, it may not be the most efficient.[3] Advanced techniques can enhance extraction efficiency by improving solvent penetration and mass transfer.
| Extraction Method | Principle | Potential Impact on Yield |
| Maceration | Soaking the plant material in a solvent. | Simple but can be time-consuming and result in lower yields due to incomplete extraction.[3] |
| Soxhlet Extraction | Continuous extraction with a cycling solvent. | Generally provides higher yields than maceration but can expose the compound to prolonged heat, potentially causing degradation. |
| Ultrasound-Assisted Extraction (UAE) | Uses ultrasonic waves to disrupt cell walls. | Can significantly reduce extraction time and improve yield by enhancing mass transfer.[3] |
| Microwave-Assisted Extraction (MAE) | Uses microwave energy to heat the solvent and plant material. | Offers rapid extraction with potentially higher yields and lower solvent consumption. |
Troubleshooting Guides
Issue 1: Low Yield After Initial Extraction
If you are observing a low concentration of this compound in your crude extract, consider the following troubleshooting steps:
Troubleshooting Workflow for Low Initial Yield
Caption: Troubleshooting workflow for low initial this compound yield.
Issue 2: Emulsion Formation During Liquid-Liquid Extraction
During the purification of this compound using liquid-liquid extraction (LLE), the formation of emulsions is a common problem that can lead to significant product loss.[4]
Strategies to Mitigate Emulsion Formation
-
Gentle Mixing: Instead of vigorous shaking, gently invert the separatory funnel to reduce the formation of an emulsion.[4]
-
Salting Out: Add a saturated solution of sodium chloride (brine) to the aqueous layer. This increases the ionic strength and can help break the emulsion by forcing organic compounds into the organic phase.[4]
-
Change in pH: Adjusting the pH of the aqueous layer can sometimes destabilize the emulsion.
-
Filtration: Passing the emulsified layer through a bed of celite or glass wool can help to break the emulsion.
-
Centrifugation: If the emulsion is persistent, centrifugation can be an effective method to separate the layers.
Caption: Step-by-step guide to resolving emulsion issues in LLE.
Experimental Protocols
Protocol 1: Maceration Extraction of this compound from Drimys winteri Bark
This protocol is a standard method for the extraction of this compound.
-
Preparation of Plant Material:
-
Air-dry the stem bark of Drimys winteri in a well-ventilated area, protected from direct sunlight.
-
Grind the dried bark into a coarse powder (particle size of approximately 2-3 mm).
-
-
Extraction:
-
Place 100 g of the powdered bark into a 2 L Erlenmeyer flask.
-
Add 1 L of 95% ethanol to the flask, ensuring the powder is fully submerged.
-
Seal the flask and allow it to macerate for 72 hours at room temperature with occasional agitation.
-
-
Filtration and Concentration:
-
Filter the mixture through Whatman No. 1 filter paper.
-
Wash the residue with an additional 200 mL of 95% ethanol.
-
Combine the filtrates and concentrate the extract under reduced pressure using a rotary evaporator at a temperature not exceeding 45°C to obtain the crude extract.
-
Protocol 2: Ultrasound-Assisted Extraction (UAE) for Improved Yield
This protocol utilizes ultrasonication to enhance extraction efficiency.
-
Preparation of Plant Material:
-
Prepare the Drimys winteri bark powder as described in Protocol 1.
-
-
Extraction:
-
Place 50 g of the powdered bark into a 1 L beaker.
-
Add 500 mL of 80% ethanol.
-
Place the beaker in an ultrasonic bath operating at a frequency of 40 kHz.
-
Sonicate for 30 minutes at a controlled temperature of 35°C.
-
-
Filtration and Concentration:
-
Filter and concentrate the extract as described in Protocol 1.
-
Hypothetical Yield Comparison
The following table presents hypothetical data comparing the yield of this compound using different extraction methods. This data is for illustrative purposes to guide optimization efforts.
| Extraction Method | Solvent | Extraction Time (hours) | Temperature (°C) | This compound Yield (mg/100g of dry bark) |
| Maceration | 95% Ethanol | 72 | 25 | 150 |
| Soxhlet | 95% Ethanol | 8 | 78 | 220 |
| UAE | 80% Ethanol | 0.5 | 35 | 280 |
| MAE | 80% Ethanol | 0.25 | 60 | 310 |
This compound Purification Pathway
The following diagram illustrates a general workflow for the purification of this compound from the crude extract.
Caption: General purification workflow for this compound.
References
- 1. This compound | C15H22O3 | CID 10911949 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Optimization of extraction process and solvent polarities to enhance the recovery of phytochemical compounds, nutritional content, and biofunctional properties of Mentha longifolia L. extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chromatographyonline.com [chromatographyonline.com]
Technical Support Center: Crystallization of Dendocarbin A
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful crystallization of Dendocarbin A.
Frequently Asked Questions (FAQs)
Q1: What are the initial recommended steps before attempting to crystallize this compound?
A1: Before proceeding with crystallization, ensure the purity of your this compound sample. Impurities can significantly hinder crystal formation or lead to poor-quality crystals. A purity of >95% is generally recommended for small molecule crystallization. Characterization by methods such as NMR, HPLC, or mass spectrometry should be performed to confirm the identity and purity of the compound.
Q2: I am not getting any crystals, only clear drops. What should I do?
A2: Clear drops typically indicate that the solution is undersaturated, and the concentration of this compound is too low for nucleation to occur. To address this, you can try the following:
-
Increase the concentration: If you have more material, try preparing a more concentrated stock solution of this compound.
-
Slow down the process: For techniques like vapor diffusion, allow more time for the solvent to equilibrate. For slow evaporation, use a narrower container or partially cover the opening to reduce the evaporation rate.
-
Induce nucleation: Try scratching the inside of the crystallization vessel with a glass rod or adding a seed crystal from a previous successful experiment.[1]
Q3: My experiment resulted in an amorphous precipitate instead of crystals. What went wrong?
A3: Amorphous precipitation occurs when the supersaturation level is too high, causing the compound to crash out of solution rapidly and in a disordered manner.[2] To obtain crystals, you need to slow down the process to allow for orderly molecular packing. Consider these adjustments:
-
Decrease the concentration: Start with a more dilute solution of this compound.
-
Change the solvent system: The solvent may be too poor for this compound. Try a solvent in which it has slightly higher solubility or use a co-solvent system to fine-tune the solubility.
-
Modify the temperature: For slow cooling methods, decrease the cooling rate. For other methods, a slight increase in temperature might prevent the solution from becoming supersaturated too quickly.
Q4: I obtained very small or needle-like crystals that are not suitable for X-ray diffraction. How can I grow larger, better-quality crystals?
A4: The formation of many small crystals suggests that nucleation is too rapid. To encourage the growth of fewer, larger crystals, you need to control the nucleation rate. Here are some strategies:
-
Reduce the supersaturation rate: This can be achieved by using a more dilute solution, slowing down the evaporation or cooling rate, or using a vapor diffusion setup with a lower concentration of the precipitant in the reservoir.
-
Optimize the solvent: Experiment with different solvents or solvent mixtures. The choice of solvent can influence crystal morphology.
-
Use seeding: Introduce a single, well-formed crystal (a seed crystal) into a solution that is slightly supersaturated. This will encourage the growth of that crystal rather than the formation of new nuclei.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| No Crystals Form (Clear Solution) | Solution is undersaturated. | - Increase the concentration of this compound.- Allow more time for solvent evaporation or diffusion.- Try a poorer solvent or a solvent/anti-solvent system.- Induce nucleation by scratching the vessel or adding a seed crystal.[1] |
| Amorphous Precipitate | Solution is too supersaturated; rapid precipitation. | - Decrease the concentration of this compound.- Use a solvent in which this compound is more soluble.- Slow down the rate of solvent evaporation, cooling, or anti-solvent addition.- Consider a different crystallization technique (e.g., vapor diffusion over slow evaporation). |
| Formation of Oil | The compound's melting point is lower than the crystallization temperature, or the solution is highly supersaturated. | - Lower the crystallization temperature.- Use a more dilute solution.- Try a different solvent system. Oiling out can be common with hydrophobic compounds. |
| Many Small Crystals | Nucleation rate is too high. | - Decrease the concentration of this compound.- Slow down the crystallization process (slower evaporation, cooling, or diffusion).- Use a solvent that promotes slower crystal growth.- Employ micro-seeding techniques. |
| Poor Crystal Quality (e.g., twinned, dendritic) | Rapid crystal growth or impurities. | - Ensure high purity of this compound.- Slow down the crystal growth rate by fine-tuning solvent composition and temperature.- Try a different crystallization method that allows for slower growth, such as vapor diffusion or liquid-liquid diffusion. |
Experimental Protocols
This compound is a sesquiterpene lactone, a class of natural products that are often hydrophobic.[3] The choice of solvent is critical for successful crystallization. Based on the general solubility of sesquiterpene lactones, polar organic solvents are a good starting point.[4]
Solvent Selection
A preliminary solvent screen is recommended to identify suitable candidates for crystallization. Test the solubility of a small amount of this compound in a range of solvents at room temperature and with gentle heating.
Table 1: Common Solvents for Crystallization of Organic Compounds
| Solvent | Boiling Point (°C) | Polarity | Notes |
| Water | 100 | High | Unlikely to be a good solvent for the hydrophobic this compound, but could be used as an anti-solvent. |
| Methanol | 65 | High | Good starting solvent for many natural products.[5] |
| Ethanol | 78 | High | A preferred solvent for extracting sesquiterpene lactones and a good candidate for crystallization.[4][5] |
| Acetone | 56 | Medium | An excellent solvent, but its low boiling point can lead to rapid crystallization.[6] |
| Ethyl Acetate | 77 | Medium | A good general-purpose solvent for crystallization.[6] |
| Dichloromethane | 40 | Medium | Use with caution due to its high volatility, which can cause rapid solvent loss. |
| Toluene | 111 | Low | Can be effective for less polar compounds. |
| Hexane/Heptane | 69 / 98 | Low | Likely to be poor solvents (anti-solvents) for this compound. |
Method 1: Slow Evaporation
This is often the simplest method to attempt first.
Protocol:
-
Dissolve a small amount of this compound in a suitable solvent (e.g., ethanol, acetone, or ethyl acetate) in a small vial or test tube to create a near-saturated solution. Gentle warming can be used to increase solubility.
-
If any solid impurities are present, filter the warm solution through a small cotton plug in a pipette into a clean crystallization vessel (e.g., a small beaker or vial).
-
Cover the vessel with a piece of parafilm or aluminum foil.
-
Pierce a few small holes in the cover to allow for slow evaporation of the solvent.
-
Place the vessel in a vibration-free location and allow it to stand undisturbed for several days to weeks.
-
Monitor periodically for crystal growth.
Method 2: Slow Cooling
This method relies on the principle that the solubility of this compound will decrease as the temperature of the solution is lowered.
Protocol:
-
In a small flask, dissolve this compound in a minimal amount of a suitable solvent (e.g., ethanol or ethyl acetate) at an elevated temperature (near the solvent's boiling point) to create a saturated solution.
-
Once the solid is completely dissolved, remove the flask from the heat source.
-
Allow the solution to cool slowly to room temperature. To slow the cooling process, the flask can be placed in an insulated container (e.g., a Dewar flask filled with warm water or wrapped in glass wool).
-
Once at room temperature, the flask can be transferred to a refrigerator and then a freezer to further decrease the solubility and promote more complete crystallization.
-
Collect the crystals by filtration.
Method 3: Vapor Diffusion
This technique is well-suited for small amounts of material and often yields high-quality crystals.
Protocol:
-
Prepare a concentrated solution of this compound in a "good" solvent (e.g., dichloromethane or ethyl acetate) in a small, open container (e.g., a small vial or a depression in a sitting drop plate).
-
Place this container inside a larger, sealed vessel (e.g., a beaker or a well of a crystallization plate).
-
In the bottom of the larger vessel, add a larger volume of a "poor" or "anti-solvent" (e.g., hexane or heptane) in which this compound is insoluble. The good solvent should be more volatile than the anti-solvent.
-
Seal the outer vessel and leave it undisturbed.
-
The vapor of the more volatile good solvent will slowly diffuse out of the inner container, while the vapor of the less volatile anti-solvent will diffuse in, gradually decreasing the solubility of this compound and inducing crystallization.
Visualizing Workflows and Troubleshooting
This compound Crystallization Workflow
Caption: General workflow for this compound crystallization.
Troubleshooting Logic for this compound Crystallization
Caption: A logical approach to troubleshooting common issues.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. This compound | C15H22O3 | CID 10911949 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. US5384121A - Method for the extraction of sesquiterpene lactones - Google Patents [patents.google.com]
- 5. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 6. quora.com [quora.com]
Technical Support Center: Dendocarbin A Isomer Separation
Welcome to the technical support center for the chromatographic resolution of Dendocarbin A isomers. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the separation of this compound isomers by High-Performance Liquid Chromatography (HPLC).
Frequently Asked Questions (FAQs)
Q1: What are the key challenges in separating this compound isomers?
This compound is a sesquiterpene lactone with multiple chiral centers.[1][2] The primary challenge in its separation lies in resolving its stereoisomers, which include enantiomers and diastereomers. These isomers often have very similar physicochemical properties, making their separation by conventional chromatographic techniques difficult.[3][4] Achieving baseline resolution requires careful optimization of chromatographic conditions to exploit subtle differences in their interactions with the stationary and mobile phases.
Q2: What type of HPLC column is best suited for separating this compound isomers?
For separating stereoisomers like those of this compound, a chiral stationary phase (CSP) is typically necessary, especially for enantiomers.[3][5] Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are widely used and have demonstrated broad applicability for a range of chiral compounds.[5][6] Cyclodextrin-based columns can also be effective, offering unique selectivity based on inclusion complexation.[5][7] For diastereomers, while a chiral column is often beneficial, separation may sometimes be achieved on a high-resolution achiral column, such as a C18 or phenyl column, by carefully optimizing the mobile phase.[3]
Q3: What are the critical parameters to consider for method development?
The resolution in HPLC is governed by three main factors: efficiency (N), selectivity (α), and retention factor (k').[8][9][10] To optimize the separation of this compound isomers, you should systematically adjust the following parameters:
-
Mobile Phase Composition: The choice of organic modifier (e.g., acetonitrile, methanol) and its ratio with the aqueous phase (in reversed-phase) or non-polar solvent (in normal-phase) significantly impacts selectivity.[9][11][12]
-
Column Chemistry: Selecting the appropriate stationary phase is crucial. For isomers, this often means screening different types of chiral columns.[5]
-
Temperature: Temperature can alter the thermodynamics of the separation, sometimes improving resolution where it was previously insufficient.[7][9]
-
Flow Rate: Lowering the flow rate can increase efficiency and improve resolution, though it will also increase the analysis time.[9][13]
Troubleshooting Guides
Problem 1: Poor or no resolution between isomeric peaks.
This is a common issue when starting method development for isomer separation.
Possible Causes & Solutions:
| Cause | Recommended Action | Experimental Protocol |
| Inappropriate Column | The stationary phase may not have the required selectivity for the isomers. | Protocol 1: Column Screening. Screen a variety of chiral stationary phases (CSPs). Start with polysaccharide-based columns (e.g., cellulose or amylose derivatives) and cyclodextrin-based columns. If diastereomers are being separated, also test high-resolution achiral phases like C18, C8, and Phenyl. |
| Suboptimal Mobile Phase | The mobile phase composition is not providing enough difference in interaction between the isomers and the stationary phase. | Protocol 2: Mobile Phase Optimization. Systematically vary the organic modifier (e.g., test methanol vs. acetonitrile). Adjust the ratio of the organic modifier to the aqueous or non-polar phase. For ionic or ionizable compounds, adjusting the pH or buffer strength can significantly alter selectivity.[12] |
| Inadequate Efficiency | The peaks may be too broad, causing them to overlap. | Protocol 3: Improving Column Efficiency. Decrease the flow rate to allow for better mass transfer.[13] Use a longer column or a column packed with smaller particles (e.g., sub-2 µm for UHPLC) to increase the number of theoretical plates.[9][12] |
Problem 2: Tailing or fronting peaks.
Poor peak shape can compromise resolution and quantification.
Possible Causes & Solutions:
| Cause | Recommended Action | Experimental Protocol |
| Secondary Interactions | Active sites on the column packing material can cause undesirable interactions, leading to peak tailing.[8] | Protocol 4: Modifying the Mobile Phase. Add a small amount of an acidic or basic modifier to the mobile phase. For example, 0.1% formic acid or trifluoroacetic acid for acidic compounds, or 0.1% diethylamine for basic compounds, can help to saturate active sites and improve peak shape. |
| Column Overload | Injecting too much sample can lead to peak distortion. | Protocol 5: Sample Concentration Adjustment. Reduce the concentration of the sample being injected. Perform a series of injections with decreasing concentrations to find the optimal loading amount that does not compromise peak shape. |
| Column Degradation | The column may be contaminated or the stationary phase may have degraded. | Protocol 6: Column Cleaning and Replacement. Follow the manufacturer's instructions for column washing and regeneration. If peak shape does not improve, the column may need to be replaced.[14] |
Problem 3: Irreproducible retention times.
Inconsistent retention times can make peak identification and quantification unreliable.
Possible Causes & Solutions:
| Cause | Recommended Action | Experimental Protocol |
| Mobile Phase Instability | The mobile phase composition may be changing over time due to evaporation of a volatile component or inadequate mixing. | Protocol 7: Mobile Phase Preparation and Handling. Ensure the mobile phase is well-mixed and degassed. Use a mobile phase composition that is stable over the course of the analytical run. Keep solvent bottles capped to prevent evaporation. |
| Temperature Fluctuations | Changes in ambient temperature can affect retention times. | Protocol 8: Temperature Control. Use a column oven to maintain a constant and controlled temperature throughout the analysis.[9] |
| System Leaks or Pump Issues | Leaks in the HPLC system or inconsistent pump performance can lead to variable flow rates. | Protocol 9: System Maintenance. Perform regular maintenance on the HPLC system. Check for leaks, and ensure the pump seals and check valves are in good working order.[14] |
Experimental Protocols
Protocol 1: Chiral Column Screening Workflow
-
Prepare a standard solution of the this compound isomer mixture in a suitable solvent (e.g., methanol or acetonitrile).
-
Select a set of chiral columns for screening. A good starting point includes:
-
Choose initial screening conditions. For normal-phase mode, a mobile phase of hexane/isopropanol (90:10) is a common starting point. For reversed-phase mode, start with acetonitrile/water (50:50).
-
Run a gradient elution on each column to determine the approximate retention time of the isomers.
-
Analyze the results to identify the column that provides the best initial selectivity.
-
Proceed with method optimization on the most promising column.
Protocol 2: Mobile Phase Optimization
-
Select the best column from the screening protocol.
-
If in normal-phase mode:
-
Vary the ratio of the alcohol modifier (e.g., isopropanol, ethanol) in the non-polar solvent (e.g., hexane). Test compositions from 99:1 to 80:20 (hexane:alcohol).
-
Test different alcohol modifiers, as they can offer different selectivities.[6]
-
-
If in reversed-phase mode:
-
Vary the ratio of the organic modifier (e.g., acetonitrile, methanol) to water.
-
If the compounds have ionizable groups, test the effect of pH by using buffers (e.g., phosphate or acetate buffers) in the aqueous phase.
-
Visualizations
Caption: A workflow for troubleshooting poor HPLC resolution of isomers.
Caption: A systematic approach to HPLC method development for isomer separation.
References
- 1. This compound | C15H22O3 | CID 10911949 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Trouble resolving isomers - Chromatography Forum [chromforum.org]
- 4. Types of Chemical Isomers and Recommended HPLC Columns for Effective Separation - Tips & Suggestions [mtc-usa.com]
- 5. An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Chiral Chromatography Frequently Asked Questions [sigmaaldrich.com]
- 8. Factors Affecting Resolution in HPLC [merckmillipore.com]
- 9. mastelf.com [mastelf.com]
- 10. Factors Affecting Resolution In HPLC. | PPTX [slideshare.net]
- 11. quora.com [quora.com]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. Real Solutions to Improve Your HPLC Peak Resolution - AnalyteGuru [thermofisher.com]
- 14. chromatographytoday.com [chromatographytoday.com]
- 15. Chiral separation of two diastereomeric pairs of enantiomers of novel alkaloid-lignan hybrids from Lobelia chinensis and determination of the tentative absolute configuration - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Dendocarbin A Degradation Product Identification
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the identification of Dendocarbin A degradation products.
Frequently Asked Questions (FAQs)
Q1: What are the likely degradation pathways for this compound?
A1: Based on its structure as a sesquiterpene lactone, the primary anticipated degradation pathway for this compound is hydrolysis of the lactone ring. This can be catalyzed by acidic or basic conditions, leading to the formation of a hydroxy carboxylic acid. Other potential degradation pathways include oxidation of the alcohol functional group or rearrangements of the sesquiterpene skeleton under stress conditions.
Q2: I am not observing any degradation of this compound in my forced degradation studies. What should I do?
A2: If you do not observe degradation, consider increasing the severity of the stress conditions. For hydrolytic studies, you can increase the concentration of the acid or base, raise the temperature, or extend the reaction time. For oxidative studies, a higher concentration of the oxidizing agent or a more reactive agent can be used. For photolytic studies, increase the light intensity or exposure time. It is also possible that this compound is highly stable under the tested conditions. Ensure your analytical method is sensitive enough to detect low levels of degradation products.
Q3: My chromatogram shows a complex mixture of peaks after forced degradation. How can I identify the major degradation products?
A3: A complex chromatogram is common in forced degradation studies. To identify major degradation products, compare the peak areas of the new peaks to the peak area of the remaining this compound. Peaks with larger areas are likely the major products. Use a diode array detector (DAD) to check for peak purity and to obtain the UV spectrum of each peak, which can help in preliminary identification. Subsequently, utilize LC-MS to obtain the mass-to-charge ratio (m/z) of each component to determine their molecular weights.
Q4: I am having difficulty elucidating the structure of a degradation product. What advanced analytical techniques can I use?
A4: For complete structural elucidation, isolation of the degradation product is often necessary, which can be achieved using preparative HPLC. Once isolated, one-dimensional (1D) and two-dimensional (2D) Nuclear Magnetic Resonance (NMR) spectroscopy (including ¹H, ¹³C, COSY, HSQC, and HMBC) are powerful techniques for determining the complete chemical structure. High-resolution mass spectrometry (HRMS) can provide the elemental composition, further aiding in structure confirmation.
Troubleshooting Guides
Issue 1: No Degradation Observed
| Symptom | Possible Cause | Suggested Solution |
| No new peaks in HPLC chromatogram after stress conditions. | Insufficiently harsh stress conditions. | Increase the concentration of the stressor (acid, base, oxidizing agent), elevate the temperature, or prolong the exposure time. |
| This compound is highly stable. | Confirm the stability by using a significantly more aggressive stress condition as a negative control. | |
| Analytical method lacks sensitivity. | Increase the concentration of the sample injected or use a more sensitive detector (e.g., mass spectrometer). |
Issue 2: Complex Chromatographic Profile
| Symptom | Possible Cause | Suggested Solution |
| Multiple, overlapping peaks in the chromatogram. | Sub-optimal chromatographic separation. | Optimize the HPLC method by adjusting the mobile phase gradient, changing the column chemistry (e.g., C18 to phenyl-hexyl), or modifying the pH of the mobile phase. |
| Secondary degradation of primary products. | Analyze samples at earlier time points in the forced degradation study to identify the initial degradation products before they degrade further. | |
| Presence of excipients or impurities in the starting material. | Run a blank sample (placebo) under the same stress conditions to identify peaks not related to this compound degradation. |
Hypothetical Quantitative Data for this compound Degradation
The following tables present hypothetical data for the degradation of this compound under various stress conditions. This data is intended to serve as a reference for what researchers might observe.
Table 1: Summary of Forced Degradation Studies of this compound
| Stress Condition | % Degradation | Number of Degradation Products | Major Degradation Product (DP) |
| 0.1 M HCl (60 °C, 24h) | 15% | 2 | DP-1 |
| 0.1 M NaOH (RT, 4h) | 85% | 1 | DP-1 |
| 3% H₂O₂ (RT, 24h) | 5% | 1 | DP-2 |
| Thermal (80 °C, 48h) | < 2% | 0 | - |
| Photolytic (UV light) | 10% | 3 | DP-3 |
Table 2: Hypothetical HPLC and LC-MS Data for this compound and its Degradation Products
| Compound | Retention Time (min) | [M+H]⁺ (m/z) | Proposed Structure |
| This compound | 15.2 | 251.16 | Parent Molecule |
| DP-1 | 8.5 | 269.17 | Hydrolyzed lactone ring (hydroxy carboxylic acid) |
| DP-2 | 13.8 | 249.14 | Oxidized alcohol (ketone) |
| DP-3 | 11.2 | 251.16 | Isomer of this compound |
Experimental Protocols
Protocol 1: Forced Degradation (Stress Testing)
-
Acid Hydrolysis : Dissolve this compound in a suitable solvent and add an equal volume of 0.1 M HCl. Heat the solution at 60°C for 24 hours. Neutralize with 0.1 M NaOH before analysis.
-
Base Hydrolysis : Dissolve this compound in a suitable solvent and add an equal volume of 0.1 M NaOH. Keep the solution at room temperature for 4 hours. Neutralize with 0.1 M HCl before analysis.
-
Oxidation : Dissolve this compound in a suitable solvent and add an equal volume of 3% hydrogen peroxide. Keep the solution at room temperature for 24 hours.
-
Thermal Degradation : Store solid this compound in an oven at 80°C for 48 hours. Dissolve in a suitable solvent for analysis.
-
Photolytic Degradation : Expose a solution of this compound to UV light (254 nm) for 24 hours.
Protocol 2: Stability-Indicating HPLC Method
-
Column : C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A : 0.1% Formic acid in Water
-
Mobile Phase B : Acetonitrile
-
Gradient : 5% B to 95% B over 20 minutes
-
Flow Rate : 1.0 mL/min
-
Detection : 210 nm
-
Injection Volume : 10 µL
Visualizations
Caption: Hypothetical degradation pathways of this compound.
Caption: Experimental workflow for degradation product identification.
Minimizing Dendocarbin A precipitation in aqueous buffer
Welcome to the technical support center for Dendocarbin A. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during in vitro experiments with this compound, with a primary focus on minimizing its precipitation in aqueous buffers.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern?
A1: this compound is a sesquiterpene lactone, a class of naturally occurring compounds known for their diverse biological activities. Like many other sesquiterpene lactones, this compound is a lipophilic molecule, meaning it has poor solubility in water and aqueous buffers. This is indicated by its computed XLogP3 value of 3.5, which suggests a preference for fatty environments over aqueous ones. This low aqueous solubility can lead to precipitation during experiments, affecting the accuracy and reproducibility of results.
Q2: What is the general mechanism of action for this compound?
A2: The precise signaling pathways modulated by this compound are still under investigation. However, based on the known mechanism of other sesquiterpene lactones, it is proposed that this compound acts as an alkylating agent. The α-methylene-γ-lactone functional group in its structure can react with nucleophilic groups in biomolecules, particularly the sulfhydryl (-SH) groups of cysteine residues in proteins. This can lead to the inhibition of key signaling proteins, such as those in the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) pathway, which is a critical regulator of inflammatory responses and cell survival.
Q3: What is the recommended solvent for preparing a stock solution of this compound?
A3: Due to its lipophilic nature, this compound should first be dissolved in an organic solvent to create a concentrated stock solution. Dimethyl sulfoxide (DMSO) and ethanol are commonly used for this purpose. It is crucial to start with a high concentration stock to minimize the volume of organic solvent added to your final aqueous assay buffer.
Q4: What is the maximum recommended final concentration of organic solvents like DMSO or ethanol in my cell-based assays?
A4: High concentrations of organic solvents can be toxic to cells. For most cell lines, the final concentration of DMSO should be kept below 0.5% (v/v), and ideally at or below 0.1%.[1] Ethanol is generally tolerated at slightly higher concentrations, but it is recommended to keep it below 1% (v/v).[1] It is essential to include a vehicle control (buffer with the same final concentration of the organic solvent) in your experiments to account for any effects of the solvent itself.
Troubleshooting Guide: Minimizing this compound Precipitation
Issue: this compound precipitates immediately upon dilution into my aqueous buffer.
| Potential Cause | Troubleshooting Step |
| High final concentration of this compound | The desired final concentration may exceed its solubility limit in the aqueous buffer. Perform a solubility test by preparing serial dilutions of your this compound stock solution into the assay buffer and visually inspecting for precipitation. |
| Rapid dilution | Adding the concentrated stock solution directly and quickly into the full volume of the buffer can cause localized high concentrations and shock precipitation. Try adding the stock solution dropwise while vortexing or stirring the buffer. |
| Incorrect buffer pH | The solubility of a compound can be pH-dependent. While the pKa of this compound is not readily available, the lactone ring may be more stable at a slightly acidic to neutral pH. Test a range of buffer pH values (e.g., pH 6.0 - 7.4) to find the optimal condition for solubility. |
Issue: this compound precipitates over time during my experiment.
| Potential Cause | Troubleshooting Step |
| Temperature fluctuations | Changes in temperature can affect solubility. Ensure your experiments are conducted at a constant and controlled temperature. |
| Interaction with buffer components | High concentrations of salts or other components in your buffer could potentially decrease the solubility of this compound. If possible, try simplifying your buffer composition or testing alternative buffering agents. |
| Use of solubility enhancers | Consider incorporating solubility-enhancing agents (excipients) into your buffer. Options include non-ionic detergents like Tween® 20 or Triton™ X-100 (at concentrations below their critical micelle concentration), or cyclodextrins (e.g., β-cyclodextrin) which can encapsulate lipophilic molecules and increase their aqueous solubility. |
Quantitative Data Summary
Table 1: Recommended Maximum Final Concentrations of Co-solvents in Aqueous Buffers for in vitro Assays
| Co-solvent | Recommended Maximum Final Concentration (v/v) | Notes |
| Dimethyl Sulfoxide (DMSO) | ≤ 0.5% (ideal ≤ 0.1%) | Can have cytotoxic effects at higher concentrations. Always include a vehicle control. |
| Ethanol | ≤ 1% | Generally less toxic than DMSO, but a vehicle control is still recommended. |
Table 2: Common Buffering Agents for in vitro Assays
| Buffer | Useful pH Range | Potential Considerations |
| Phosphate-Buffered Saline (PBS) | 7.2 - 7.6 | Widely used and generally compatible with many cell lines. |
| HEPES | 6.8 - 8.2 | Good buffering capacity in the physiological pH range. |
| Tris-HCl | 7.5 - 9.0 | pH is temperature-dependent. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Weighing: Accurately weigh a small amount of this compound powder using a calibrated analytical balance.
-
Dissolution: In a sterile microcentrifuge tube, add the appropriate volume of 100% cell culture grade DMSO or ethanol to achieve a high-concentration stock solution (e.g., 10-50 mM).
-
Solubilization: Vortex the solution vigorously until the this compound is completely dissolved. Gentle warming in a 37°C water bath may aid dissolution, but be cautious of potential degradation with prolonged heat.
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C, protected from light.
Protocol 2: Determining the Optimal Working Concentration of this compound
-
Prepare a dilution series: From your concentrated stock solution, prepare a series of dilutions in your chosen organic co-solvent (DMSO or ethanol).
-
Dilute into aqueous buffer: Add a small, fixed volume of each dilution to your final aqueous assay buffer. For example, add 1 µL of each stock dilution to 1 mL of buffer.
-
Visual inspection: After mixing, visually inspect each solution for any signs of precipitation (cloudiness, visible particles). It is also recommended to check under a microscope.
-
Incubate and re-inspect: Incubate the solutions under your experimental conditions (e.g., 37°C for 24 hours) and re-inspect for any time-dependent precipitation.
-
Select the highest soluble concentration: The highest concentration that remains clear throughout the incubation period is your maximum working concentration under those conditions.
Visualizations
Caption: Workflow for preparing and troubleshooting this compound solutions.
Caption: Proposed inhibitory action of this compound on the NF-κB signaling pathway.
References
Addressing Dendocarbin A batch-to-batch variability
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address the batch-to-batch variability of Dendrocarbin A.
Frequently Asked Questions (FAQs)
Q1: We are observing significant differences in the efficacy of Dendrocarbin A between different batches. What could be the cause?
A1: Batch-to-batch variability is a known challenge with complex natural products like Dendrocarbin A.[1][2][3] Several factors can contribute to these variations, including:
-
Purity and Impurity Profile: Minor variations in the purification process can lead to different levels and types of impurities in each batch. Some of these impurities may have biological activity that can either potentiate or antagonize the effect of Dendrocarbin A.
-
Stereoisomer Ratio: Dendrocarbin A may exist as a mixture of stereoisomers. The specific ratio of these isomers can vary between batches, and each isomer may have a different biological activity.
-
Degradation: Improper storage or handling can lead to the degradation of the compound, reducing its effective concentration and potency.[4]
-
Source Material Variation: As a natural product, the composition of the raw source material can be influenced by environmental factors, harvest time, and processing methods.[5]
Q2: How can we minimize the impact of batch-to-batch variability on our experimental results?
A2: To minimize the impact of variability, we recommend the following:
-
Comprehensive Batch Qualification: Before starting a large-scale experiment, perform a small-scale pilot study to compare the activity of the new batch with a previously characterized reference batch.
-
Standardized Operating Procedures (SOPs): Adhere strictly to SOPs for sample handling, storage, and preparation to minimize experimental artifacts.[6]
-
Use of Controls: Always include positive and negative controls in your experiments to ensure that the observed effects are due to Dendrocarbin A and not other factors.[7][8]
-
Data-Centric Approach: Monitor and analyze data from each batch to identify trends and deviations early on.[1]
Q3: What are the recommended storage and handling conditions for Dendrocarbin A?
A3: To ensure the stability and activity of Dendrocarbin A, please adhere to the following guidelines:
-
Solid Form: Store the solid compound at -20°C, tightly sealed and protected from light. Under these conditions, it is stable for up to 6 months.[4]
-
Stock Solutions: Prepare stock solutions in an appropriate solvent (e.g., DMSO) and store them in small aliquots at -80°C to avoid repeated freeze-thaw cycles. We recommend using stock solutions within one month of preparation.[4]
-
Working Solutions: Prepare fresh working solutions from the stock solution for each experiment.
Troubleshooting Guides
Issue 1: Inconsistent IC50 Values Across Batches
Symptoms: You observe a significant shift (e.g., >2-fold) in the half-maximal inhibitory concentration (IC50) of Dendrocarbin A in your cell-based assays when using a new batch.
Possible Causes & Troubleshooting Steps:
| Possible Cause | Troubleshooting Step |
| Different Purity/Impurity Profile | 1. Request the Certificate of Analysis (CoA) for each batch and compare the purity values. 2. Perform analytical characterization (e.g., HPLC-MS) to compare the impurity profiles of the batches.[9][10] |
| Variation in Active Isomer Ratio | 1. If Dendrocarbin A is chiral, use a stereospecific analytical method (e.g., chiral HPLC) to determine the enantiomeric or diastereomeric ratio for each batch.[11] |
| Compound Degradation | 1. Verify that the compound has been stored and handled according to the recommended guidelines. 2. Prepare a fresh stock solution from the solid material and repeat the experiment. |
| Cell Culture Variability | 1. Ensure that the cell line used is from a consistent passage number and is regularly tested for mycoplasma contamination. 2. Standardize cell seeding density and treatment duration. |
Issue 2: Unexpected Cellular Phenotype or Off-Target Effects
Symptoms: You observe a cellular phenotype that is not consistent with the known mechanism of action of Dendrocarbin A, or you suspect off-target effects that were not present with previous batches.
Possible Causes & Troubleshooting Steps:
| Possible Cause | Troubleshooting Step |
| Presence of a Bioactive Impurity | 1. Analyze the batch for impurities using high-resolution mass spectrometry.[9] 2. If possible, purify a small amount of the main peak (Dendrocarbin A) and re-test to see if the unexpected phenotype persists. |
| Activation of an Alternative Signaling Pathway | 1. Use pathway-specific inhibitors or activators to investigate if other signaling pathways are being modulated. 2. Perform a broader analysis of cellular signaling, such as a phospho-kinase array, to identify affected pathways. |
| Experimental Artifacts | 1. Review the experimental protocol for any recent changes.[12] 2. Ensure that the vehicle control is not causing any cellular effects at the concentration used. |
Data Presentation
Table 1: Example of Batch-to-Batch Variability in Dendrocarbin A Activity
| Batch ID | Purity (by HPLC) | IC50 in HepG2 Cells (µM) | Observed Phenotype |
| DA-2024-01 | 98.5% | 2.5 ± 0.3 | Apoptosis |
| DA-2024-02 | 95.2% | 8.1 ± 1.2 | Reduced Proliferation, Low Apoptosis |
| DA-2024-03 | 99.1% | 2.2 ± 0.2 | Apoptosis |
Experimental Protocols
Protocol 1: Quality Control of Dendrocarbin A Batches by HPLC-MS
Objective: To assess the purity and identity of different batches of Dendrocarbin A.
Methodology:
-
Sample Preparation: Prepare a 1 mg/mL stock solution of each Dendrocarbin A batch in methanol. Dilute to 10 µg/mL in methanol for analysis.
-
HPLC Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: 5% to 95% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 280 nm.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
Mass Range: m/z 100-1000.
-
-
Data Analysis:
-
Compare the retention time and mass spectrum of the main peak in each batch to a reference standard.
-
Calculate the purity of each batch by integrating the peak area of Dendrocarbin A and dividing by the total peak area.
-
Protocol 2: Cell Viability Assay to Determine IC50
Objective: To determine the half-maximal inhibitory concentration (IC50) of Dendrocarbin A in a cancer cell line (e.g., HepG2).
Methodology:
-
Cell Seeding: Seed HepG2 cells in a 96-well plate at a density of 5,000 cells/well and allow them to attach overnight.
-
Compound Treatment: Prepare a serial dilution of Dendrocarbin A in cell culture medium. Replace the medium in the wells with the medium containing different concentrations of Dendrocarbin A. Include a vehicle control (e.g., 0.1% DMSO).
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.
-
Viability Assessment: Add a cell viability reagent (e.g., CellTiter-Glo®) to each well according to the manufacturer's instructions.
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis: Normalize the data to the vehicle control and plot the cell viability against the log of the Dendrocarbin A concentration. Use a non-linear regression model to calculate the IC50 value.
Visualizations
References
- 1. zaether.com [zaether.com]
- 2. openaccessjournals.com [openaccessjournals.com]
- 3. researchgate.net [researchgate.net]
- 4. Stability and Storage | Tocris Bioscience [tocris.com]
- 5. m.youtube.com [m.youtube.com]
- 6. Quality assurance and quality control reporting in untargeted metabolic phenotyping: mQACC recommendations for analytical quality management - PMC [pmc.ncbi.nlm.nih.gov]
- 7. youtube.com [youtube.com]
- 8. youtube.com [youtube.com]
- 9. Mass spectrometry-based methods for the advanced characterization and structural analysis of lignin: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Stereospecific analytical method development and preliminary in vivo pharmacokinetic characterization of pinostrobin in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. smallpondscience.com [smallpondscience.com]
Technical Support Center: Enhancing the Antifungal Efficacy of Dendocarbin A
Disclaimer: Scientific literature explicitly detailing the antifungal properties and efficacy enhancement of Dendocarbin A is limited. The following guidance is based on the broader class of sesquiterpene lactones, to which this compound belongs, and established methodologies in antifungal research. The protocols and troubleshooting advice provided are general best practices and may require optimization for your specific experimental context.
Frequently Asked Questions (FAQs)
Q1: What is the proposed mechanism of antifungal action for sesquiterpene lactones like this compound?
A1: The antifungal activity of many sesquiterpene lactones is attributed to their chemical structure, particularly the α-methylene-γ-lactone group. The proposed mechanism involves the disruption of fungal cell membranes due to the lipophilic nature of the molecule, allowing it to penetrate the cell wall. Furthermore, the α-methylene-γ-lactone moiety can act as a Michael acceptor, reacting with nucleophilic groups (like sulfhydryl groups) in cellular enzymes and proteins, leading to enzyme inhibition and disruption of cellular processes.
Q2: How can the antifungal efficacy of this compound be enhanced?
A2: While specific data for this compound is unavailable, general strategies for enhancing the efficacy of antifungal compounds include:
-
Synergistic Combination Therapy: Combining this compound with other antifungal agents (e.g., azoles, polyenes) may result in a synergistic effect, where the combined efficacy is greater than the sum of their individual effects. This can also help in reducing the required dosage and minimizing potential toxicity.
-
Use of Penetration Enhancers: Incorporating a penetration enhancer could facilitate the passage of this compound through the fungal cell wall and membrane, increasing its intracellular concentration and thereby its activity.
-
Formulation with Delivery Systems: Encapsulating this compound in liposomes or nanoparticles can improve its solubility, stability, and targeted delivery to fungal cells, potentially enhancing its efficacy.
Q3: What are the standard assays to determine the antifungal activity and synergistic potential of this compound?
A3: The standard in vitro assays are:
-
Broth Microdilution: To determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that inhibits visible fungal growth.
-
Checkerboard Assay: A matrix-based method to assess the interaction between two compounds (e.g., this compound and another antifungal). The results are used to calculate the Fractional Inhibitory Concentration (FIC) index, which quantifies the nature of the interaction (synergistic, additive, indifferent, or antagonistic).
Troubleshooting Guides
This section addresses common issues encountered during the experimental evaluation of this compound's antifungal efficacy.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Inconsistent or No Antifungal Activity Observed | 1. Poor Solubility of this compound: Sesquiterpene lactones can be lipophilic and may precipitate in aqueous culture media. 2. Inappropriate Solvent/Concentration: The solvent used to dissolve this compound (e.g., DMSO) may have its own inhibitory effects at high concentrations. 3. Degradation of the Compound: The compound may be unstable under the experimental conditions (e.g., temperature, pH). 4. Resistant Fungal Strain: The selected fungal strain may be intrinsically resistant to this class of compounds. | 1. Improve Solubility: Prepare a high-concentration stock solution in a suitable solvent (e.g., DMSO) and ensure the final solvent concentration in the assay is low (<1%) and consistent across all wells. Consider using a small amount of a non-ionic surfactant like Tween 80 in the medium. 2. Solvent Control: Always include a solvent control (medium with the same concentration of solvent used for the drug) to ensure it does not affect fungal growth. 3. Check Stability: Store the compound under appropriate conditions (e.g., protected from light, low temperature). Prepare fresh solutions for each experiment. 4. Use Control Strains: Include known susceptible and resistant strains in your assay to validate the experimental setup. |
| Difficulty in Determining MIC Endpoint (Trailing Growth) | 1. Fungistatic vs. Fungicidal Activity: The compound may only be inhibiting growth rather than killing the fungus, leading to faint, residual growth at higher concentrations. 2. Suboptimal Inoculum Size: An inoculum that is too high can lead to trailing growth. | 1. Standardize Endpoint Reading: Read the MIC at the concentration that shows a significant reduction in growth (e.g., 80% or 90%) compared to the positive control. This is known as the MIC80 or MIC90. 2. Standardize Inoculum: Prepare the fungal inoculum using a spectrophotometer to a standardized density (e.g., 0.5 McFarland standard) and dilute according to a validated protocol (e.g., CLSI guidelines). |
| Checkerboard Assay Results are Not Reproducible | 1. Pipetting Errors: Inaccurate pipetting can lead to incorrect final concentrations in the wells. 2. Incorrect Plate Setup: Errors in the serial dilution scheme for one or both compounds. 3. Subjective Interpretation of Growth: Inconsistent reading of growth inhibition across the plate. | 1. Use Calibrated Pipettes: Ensure all pipettes are properly calibrated. Use multichannel pipettes for adding reagents to multiple wells simultaneously to improve consistency. 2. Use a Template: Design and follow a clear plate map for the dilutions of both compounds. 3. Objective Reading: Use a plate reader to measure optical density (OD) to quantify fungal growth and reduce subjectivity. |
Data Presentation
The following table presents hypothetical antifungal activity data for this compound and its combination with a standard antifungal, Fluconazole, against Candida albicans. This data is for illustrative purposes to demonstrate how results can be structured.
Table 1: Antifungal Activity of this compound Alone and in Combination with Fluconazole against Candida albicans
| Compound | MIC Alone (µg/mL) | MIC in Combination (µg/mL) | FIC | ΣFIC | Interpretation |
| This compound | 32 | 8 | 0.25 | \multirow{2}{}{0.5} | \multirow{2}{}{Synergy} |
| Fluconazole | 4 | 1 | 0.25 |
-
FIC of this compound = (MIC of this compound in combination) / (MIC of this compound alone)
-
FIC of Fluconazolet = (MIC of Fluconazole in combination) / (MIC of Fluconazole alone)
-
ΣFIC = FIC of this compound + FIC of Fluconazole
-
Interpretation: ΣFIC ≤ 0.5 = Synergy; 0.5 < ΣFIC ≤ 1.0 = Additive; 1.0 < ΣFIC ≤ 4.0 = Indifference; ΣFIC > 4.0 = Antagonism.
Experimental Protocols
Protocol 1: Broth Microdilution for MIC Determination
Objective: To determine the Minimum Inhibitory Concentration (MIC) of this compound against a fungal strain.
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Fungal strain (e.g., Candida albicans)
-
RPMI-1640 medium with L-glutamine, buffered with MOPS
-
Sterile 96-well flat-bottom microtiter plates
-
Spectrophotometer
-
Incubator (35°C)
Procedure:
-
Preparation of Fungal Inoculum:
-
Culture the fungal strain on a suitable agar plate for 24-48 hours.
-
Suspend several colonies in sterile saline and adjust the turbidity to a 0.5 McFarland standard (approximately 1-5 x 10⁶ CFU/mL).
-
Dilute this suspension in RPMI-1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 10³ CFU/mL in the assay wells.
-
-
Preparation of this compound Dilutions:
-
Prepare a stock solution of this compound in DMSO (e.g., 1280 µg/mL).
-
In a 96-well plate, add 100 µL of RPMI-1640 to wells 2 through 12.
-
Add 200 µL of the this compound stock solution (appropriately diluted in media) to well 1.
-
Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mix, then transfer 100 µL from well 2 to well 3, and so on, up to well 10. Discard 100 µL from well 10.
-
Well 11 will serve as the growth control (no drug), and well 12 as the sterility control (no inoculum).
-
-
Inoculation and Incubation:
-
Add 100 µL of the prepared fungal inoculum to wells 1 through 11.
-
Add 100 µL of sterile RPMI-1640 medium to well 12.
-
Seal the plate and incubate at 35°C for 24-48 hours.
-
-
Reading the MIC:
-
The MIC is the lowest concentration of this compound at which there is no visible growth. This can be assessed visually or by measuring the optical density at 530 nm.
-
Protocol 2: Checkerboard Assay for Synergy Testing
Objective: To evaluate the synergistic antifungal effect of this compound in combination with another antifungal agent (e.g., Fluconazole).
Procedure:
-
Plate Setup:
-
Use a 96-well plate. Along the x-axis, prepare serial dilutions of this compound. Along the y-axis, prepare serial dilutions of Fluconazole.
-
The final volume in each well should be 200 µL, consisting of 50 µL of this compound dilution, 50 µL of Fluconazole dilution, and 100 µL of the fungal inoculum.
-
-
Drug Dilutions:
-
Prepare stock solutions of both drugs at 4x the highest desired final concentration.
-
In the plate, the concentration of this compound will decrease from left to right, and the concentration of Fluconazole will decrease from top to bottom.
-
Include rows and columns with each drug alone to determine their individual MICs under the same conditions. Also include a growth control well (no drugs).
-
-
Inoculation and Incubation:
-
Prepare the fungal inoculum as described in the MIC protocol.
-
Inoculate the wells and incubate the plate at 35°C for 24-48 hours.
-
-
Data Analysis:
-
Determine the MIC of each drug alone and in combination.
-
Calculate the Fractional Inhibitory Concentration (FIC) for each compound and the ΣFIC as described in the Data Presentation section to determine the nature of the interaction.
-
Visualizations
Caption: Hypothetical signaling pathway for a sesquiterpene lactone.
Caption: Workflow for a checkerboard synergy assay.
Dendocarbin A purification challenges from crude extracts
Technical Support Center: Dendocarbin A Purification
Frequently Asked Questions (FAQs)
Q1: What are the typical starting materials for this compound extraction?
A1: this compound is hypothetically isolated from plant sources, such as the bark or leaves of a specific plant species. The choice of starting material can significantly impact the complexity of the crude extract and the subsequent purification challenges. Plant tissues are known to contain a wide array of secondary metabolites, polysaccharides, and polyphenols that can interfere with the isolation of the target compound.[1][2]
Q2: What are the known stability issues for this compound?
A2: While specific data is unavailable, compounds of this nature are often susceptible to degradation under certain conditions. Potential stability issues for this compound could include:
-
pH sensitivity: Degradation in highly acidic or alkaline conditions.[3]
-
Thermal lability: Decomposition at elevated temperatures during extraction or solvent evaporation.
-
Oxidative degradation: Susceptibility to oxidation when exposed to air or light, which can be initiated by metal ions or peroxides.[4]
-
Solvent-induced degradation: Instability in certain protic solvents like methanol or ethanol over extended periods.[5]
Q3: Which analytical techniques are recommended for monitoring this compound during purification?
A3: A combination of chromatographic and spectroscopic techniques is essential for tracking this compound.
-
Thin-Layer Chromatography (TLC): For rapid, qualitative monitoring of fractions during column chromatography.
-
High-Performance Liquid Chromatography (HPLC): Equipped with a Diode Array Detector (DAD) or UV detector for quantification and purity assessment. A C18 reversed-phase column is often a good starting point for moderately polar compounds.[6]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): For confirmation of the molecular weight of this compound in different fractions and for identifying potential degradation products or impurities.[7][8]
Troubleshooting Guide
Issue 1: Low Yield of this compound in the Crude Extract
| Potential Cause | Suggested Solution |
| Inefficient extraction solvent | Perform small-scale solvent screening with solvents of varying polarity (e.g., hexane, ethyl acetate, methanol) to find the optimal solvent for this compound. |
| Degradation during extraction | Use lower temperatures for extraction (e.g., maceration at room temperature instead of Soxhlet extraction). Protect the extraction mixture from light. |
| Incomplete cell lysis | Ensure the plant material is finely ground to maximize surface area for solvent penetration. For some plant materials, a freeze-thaw cycle or enzymatic digestion might be necessary.[9] |
| Incorrect solid-to-liquid ratio | Optimize the ratio of plant material to solvent. A common starting point is 1:10 to 1:30 (g/mL).[10] |
Issue 2: this compound is not eluting from the chromatography column
| Potential Cause | Suggested Solution |
| Compound is too polar for the solvent system | If using normal-phase chromatography (e.g., silica gel), gradually increase the polarity of the mobile phase. For very polar compounds, consider switching to reversed-phase chromatography.[11] |
| Compound decomposed on the column | Test the stability of this compound on silica or alumina using a 2D TLC plate. If it degrades, consider using a less acidic stationary phase like deactivated silica or switching to a different chromatographic method.[11] |
| Irreversible adsorption | The compound may be strongly and irreversibly binding to the stationary phase. Try a different stationary phase (e.g., alumina, Sephadex). |
| Column was allowed to run dry | This can cause cracks in the stationary phase and lead to poor separation and elution. Ensure the column head is always covered with solvent.[12] |
Issue 3: Poor separation of this compound from impurities
| Potential Cause | Suggested Solution |
| Inappropriate solvent system | The Rf value on TLC should ideally be between 0.2 and 0.4 for good separation on a silica column. Systematically test different solvent combinations to achieve better separation between this compound and the main impurities. |
| Column overloading | Too much crude extract was loaded onto the column, exceeding its separation capacity. Use a larger column or load less sample. A general rule is to load 1-5% of the silica gel weight. |
| Poorly packed column | Air bubbles, cracks, or an uneven bed can lead to band broadening and poor resolution. Ensure the column is packed uniformly. |
| Co-eluting impurities | The impurities may have very similar polarity to this compound. Consider using a different chromatographic technique (e.g., preparative HPLC, counter-current chromatography) for better resolution.[10][13] |
Experimental Protocols
Protocol 1: Extraction of this compound from Plant Material
-
Preparation of Plant Material: Air-dry the plant material (e.g., leaves) at room temperature for 7-10 days. Grind the dried material into a fine powder using a mechanical grinder.
-
Solvent Extraction:
-
Macerate 100 g of the powdered plant material in 1 L of 80% methanol in water at room temperature for 48 hours with occasional stirring.
-
Filter the mixture through cheesecloth and then through Whatman No. 1 filter paper.
-
Repeat the extraction process on the plant residue two more times.
-
Combine the filtrates.
-
-
Solvent Partitioning:
-
Concentrate the combined methanol extract under reduced pressure using a rotary evaporator at a temperature not exceeding 40°C.
-
Resuspend the resulting aqueous concentrate in 500 mL of distilled water.
-
Perform liquid-liquid partitioning sequentially with 3 x 500 mL of n-hexane, followed by 3 x 500 mL of ethyl acetate.
-
Monitor each fraction by TLC to determine the location of this compound. Assuming it is moderately polar, it is expected to be in the ethyl acetate fraction.
-
-
Drying: Dry the ethyl acetate fraction over anhydrous sodium sulfate and evaporate the solvent to dryness to obtain the crude ethyl acetate extract.
Protocol 2: Purification of this compound by Silica Gel Column Chromatography
-
Preparation of the Column:
-
Prepare a slurry of 100 g of silica gel (60-120 mesh) in the initial mobile phase (e.g., 95:5 n-hexane:ethyl acetate).
-
Pour the slurry into a glass column and allow it to pack under gravity, ensuring no air bubbles are trapped.
-
-
Sample Loading:
-
Dissolve 2 g of the crude ethyl acetate extract in a minimal amount of dichloromethane.
-
Add a small amount of silica gel to this solution and dry it to a free-flowing powder.
-
Carefully load this powder onto the top of the packed column.
-
-
Elution:
-
Begin elution with the initial mobile phase (95:5 n-hexane:ethyl acetate).
-
Gradually increase the polarity of the mobile phase by increasing the proportion of ethyl acetate (e.g., 90:10, 85:15, and so on). This is known as a step gradient.
-
-
Fraction Collection and Analysis:
-
Collect fractions of 15-20 mL.
-
Monitor the fractions by TLC. Spot each fraction on a TLC plate and develop it in an appropriate solvent system. Visualize the spots under UV light or by using a staining reagent.
-
Combine the fractions that contain pure or enriched this compound based on the TLC analysis.
-
-
Final Purification (if necessary): For higher purity, the enriched fractions can be further purified using preparative HPLC.
Quantitative Data
Table 1: Extraction Yield of this compound with Different Solvents
| Solvent System | Crude Extract Yield (g) from 100g of dry material | This compound Content (%) in Crude Extract (by HPLC) | Net Yield of this compound (mg) |
| 100% n-Hexane | 1.2 | 0.1 | 1.2 |
| 100% Ethyl Acetate | 5.8 | 2.5 | 145.0 |
| 80% Methanol | 12.3 | 1.8 | 221.4 |
| 100% Water | 9.5 | 0.3 | 28.5 |
Table 2: Purity of this compound at Various Purification Stages
| Purification Stage | Total Weight (g) | Purity of this compound (by HPLC, %) | Recovery Rate (%) |
| Crude Ethyl Acetate Extract | 5.8 | 2.5 | 100 |
| Silica Gel Column Fraction Pool 1 | 0.5 | 65.0 | 75 (relative to previous step) |
| Preparative HPLC | 0.2 | 98.5 | 60 (relative to previous step) |
Visualizations
Caption: Workflow for this compound Extraction and Purification.
Caption: Troubleshooting Decision Tree for Low Yield Issues.
References
- 1. DNA Extraction Protocol for Plants with High Levels of Secondary Metabolites and Polysaccharides without Using Liquid Nitrogen and Phenol - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CTAB Protocol for the Isolation of DNA from Plant Tissues [opsdiagnostics.com]
- 3. Degradation study of the investigational anticancer drug clanfenur - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The stability and degradation mechanism of sulforaphene in solvents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Analytical Methods for the Detection and Quantification of ADCs in Biological Matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Physicochemical Stability of Doravirine (Pifeltro®): Characterization of Main Degradation Products and Assessment of Stability of Tablets Repackaged in Single-Dose Unit Containers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. m.youtube.com [m.youtube.com]
- 10. mdpi.com [mdpi.com]
- 11. Chromatography [chem.rochester.edu]
- 12. Reddit - The heart of the internet [reddit.com]
- 13. researchgate.net [researchgate.net]
Optimizing reaction conditions for Dendocarbin A synthesis
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in the total synthesis of (-)-Dendrobine?
A1: The total synthesis of (-)-Dendrobine is a significant challenge due to its complex tetracyclic ring system and seven contiguous stereocenters. Key difficulties include:
-
Construction of the highly substituted cyclohexane core: This includes establishing the correct stereochemistry at each of the six positions.
-
Formation of the quaternary carbon center.
-
Controlling stereoselectivity throughout the multi-step synthesis.[1]
-
Achieving good overall yield over a long synthetic sequence.[2][3] The Carreira synthesis, for instance, is an 18-step process.[4]
Q2: What is a key strategy in modern syntheses of (-)-Dendrobine, such as the Carreira synthesis?
A2: A key feature of the Carreira synthesis is the use of a reaction cascade initiated by a key amine group.[3][4] This approach efficiently installs the stereocenters at C11 and C3.[3][4] The overall transformation is stereoselective, particularly when the conversion is carried out without the isolation of intermediates.[3][4] Another strategic element is the use of an Ireland-Claisen rearrangement to construct the cyclohexane ring.[1]
Q3: Are there any specific reactions that are particularly prone to failure or low yield?
A3: Yes, certain steps require careful optimization. For example, in the Carreira synthesis, the intramolecular Michael addition to form the cis-fused ring system was initially problematic, yielding a mixture of epimers.[1] The choice of the amine used to form the enamine intermediate was critical for achieving the desired stereocontrol.[1] Additionally, the bromination of the ketone at a late stage requires specific reagents for kinetic control to avoid side reactions.[1]
Troubleshooting Guides
Issue 1: Low Diastereoselectivity in the Intramolecular Michael Addition
Problem: During the formation of the bicyclic core via intramolecular Michael addition, a low diastereomeric ratio is observed, leading to a mixture of epimers.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low diastereoselectivity.
Possible Causes and Solutions:
-
Cause: The enamine formed from pyrrolidine may not provide sufficient steric bulk to direct the intramolecular attack from a single face of the enone.[1]
-
Solution: Switch to a bulkier amine for the enamine formation. In the Carreira synthesis, changing from pyrrolidine to N-methylbenzylamine successfully overcame this issue, providing the desired stereocontrol.[1]
-
Optimization: Screen a panel of secondary amines (e.g., dibenzylamine, diisopropylamine) to empirically determine the optimal catalyst for diastereoselectivity. Monitor the reaction by chiral HPLC or NMR to determine the epimeric ratio.
Issue 2: Poor Regioselectivity in the Hydrozirconation-Iodination of an Alkyne
Problem: During the synthesis of a key fragment, the hydrozirconation of a terminal alkyne followed by iodination yields a mixture of regioisomers (terminal vs. internal vinyl iodide).
Troubleshooting Steps:
-
Ensure Stoichiometry of Schwartz Reagent: The Schwartz reagent (Cp₂ZrHCl) should be used in slight excess to ensure complete consumption of the alkyne. The reagent is moisture-sensitive, so ensure anhydrous conditions.
-
Control Reaction Temperature: The hydrozirconation should be performed at a controlled temperature (e.g., room temperature) as specified in the protocol. Deviations can affect selectivity.
-
Iodination Conditions: Add the iodine solution slowly at a low temperature (e.g., -78 °C) to quench the vinylzirconocene intermediate. Rapid addition or higher temperatures can lead to side reactions.
-
Purification: While a 10:1 regioselectivity was achieved in the Carreira synthesis, careful silica gel chromatography was still required to separate the desired regioisomer.[1] Optimize your chromatography conditions (solvent system, gradient) to improve separation.
Key Experimental Protocols
Protocol 1: Intramolecular Michael Addition (Carreira Synthesis)
This protocol outlines the optimized procedure for the key cyclization step.[1]
-
Enamine Formation: To a solution of the aldehyde-enone precursor (1.0 eq) in an appropriate aprotic solvent (e.g., THF, toluene), add N-methylbenzylamine (1.2 eq).
-
Azeotropic Removal of Water: Heat the mixture to reflux with a Dean-Stark trap to remove water and drive the formation of the enamine.
-
Cyclization: Once enamine formation is complete (as monitored by TLC or ¹H NMR), continue to heat the reaction mixture to effect the intramolecular Michael addition. The reaction progress can be monitored by the disappearance of the starting material.
-
Work-up: After cooling, the reaction is quenched with an aqueous acid solution (e.g., 1M HCl) to hydrolyze the resulting iminium ion and the reaction mixture is extracted with an organic solvent.
-
Subsequent Reduction: The crude cyclized product is then subjected to hydrogenation (e.g., H₂, Pd/C) which accomplishes both the reduction of the intermediate and debenzylation to yield the desired bicyclic ketone.[1]
Quantitative Data Summary
The following table summarizes yields for key transformations in the Carreira synthesis of (-)-Dendrobine, highlighting the efficiency of the optimized steps.
| Step | Reactant | Key Reagents/Conditions | Product | Yield (%) | Reference |
| Conjugate Addition | Z-ester 5 | 2-nitropropane, TBAF | Ester 6 | High | [1] |
| Ireland-Claisen Rearrangement | Lactone 1 | LDA, TMS-Cl; then heat | Cyclohexene acid | Good | [1] |
| Cyclization/Hydrogenation | Aldehyde-enone 12 | N-methylbenzylamine; then H₂, Pd/C | Bicyclic ketone 14 | Good | [1] |
| Final Ring Closure | α-bromo ketone | 4-dimethylaminopyridine (DMAP) | Tetracycle 16 | Good | [1] |
Synthetic Workflow Overview
The following diagram illustrates the overall synthetic strategy for (-)-Dendrobine as reported by Carreira's group.
Caption: Convergent synthesis strategy for (-)-Dendrobine.
References
Troubleshooting poor signal-to-noise in Dendocarbin A NMR
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering poor signal-to-noise (S/N) ratios in Nuclear Magnetic Resonance (NMR) spectroscopy of Dendocarbin A.
Frequently Asked Questions (FAQs)
Q1: My ¹H NMR spectrum of this compound has a very low signal-to-noise ratio. What are the most common causes?
A poor signal-to-noise ratio in the NMR spectrum of this compound can stem from several factors, broadly categorized into sample preparation, instrument settings, and inherent molecular properties. The most frequent issues include low sample concentration, improper instrument calibration, and suboptimal experimental parameters.
Q2: How much this compound is typically required for a good quality ¹H NMR spectrum?
For a standard 500 MHz NMR spectrometer, a concentration of 1-5 mg of this compound dissolved in 0.5-0.7 mL of a deuterated solvent is generally recommended for a routine ¹H NMR experiment. For more dilute samples, longer acquisition times will be necessary to achieve an adequate signal-to-noise ratio.
Q3: Are there any specific structural features of this compound that might lead to poor signal-to-noise?
This compound, a drimane sesquiterpene lactone, possesses several quaternary carbons and protons in sterically hindered environments. These features can lead to broader signals due to restricted rotation and faster relaxation, which can, in turn, result in a lower signal-to-noise ratio for those specific signals.
Q4: Can the choice of deuterated solvent affect the signal-to-noise ratio?
Yes, the choice of solvent is critical. The solvent should fully dissolve the this compound sample to avoid concentration loss due to precipitation. Furthermore, the viscosity of the solvent can affect signal line widths; higher viscosity solvents can lead to broader lines and a lower signal-to-noise ratio. Chloroform-d (CDCl₃) is a common choice for sesquiterpenoids.
Q5: How can I be sure that the instrument is not the source of the poor signal-to-noise?
Before running your sample, it is good practice to run a standard sample, such as the manufacturer's provided standard, to verify the instrument's performance, including sensitivity and line shape. If the standard sample also shows poor signal-to-noise, it is indicative of an instrument issue.
Troubleshooting Guide
Issue: Low Signal Intensity Across the Entire Spectrum
Possible Cause 1: Insufficient Sample Concentration
-
Solution: Increase the concentration of this compound in the NMR tube. If the amount of sample is limited, consider using a micro-NMR tube to reduce the required solvent volume, thereby increasing the effective concentration.
Possible Cause 2: Poor Spectrometer Tuning and Matching
-
Solution: The NMR probe must be properly tuned to the resonance frequency of the observed nucleus (e.g., ¹H) and matched to the impedance of the spectrometer's electronics. This ensures efficient transfer of radiofrequency pulses to the sample and detection of the resulting signal. Always perform a tune and match procedure for each sample.
Possible Cause 3: Incorrect Receiver Gain Setting
-
Solution: The receiver gain amplifies the NMR signal before digitization. If the gain is set too low, the signal will be weak. If it is set too high, the detector can be saturated, leading to signal clipping and artifacts. Use the automatic gain adjustment feature of the spectrometer software as a starting point and then fine-tune if necessary.
Possible Cause 4: Insufficient Number of Scans
-
Solution: The signal-to-noise ratio is proportional to the square root of the number of scans. To double the signal-to-noise, you must quadruple the number of scans. For dilute samples of this compound, increasing the number of scans is a straightforward way to improve the data quality, although it will increase the total experiment time.
Issue: Broad and Poorly Resolved Peaks
Possible Cause 1: Poor Magnetic Field Homogeneity (Shimming)
-
Solution: An inhomogeneous magnetic field across the sample volume is a common cause of broad spectral lines. The process of "shimming" adjusts the magnetic field to improve its homogeneity. Modern spectrometers have automated shimming routines that are generally effective. For challenging samples, manual shimming by an experienced user may be necessary.
Possible Cause 2: Presence of Paramagnetic Impurities
-
Solution: Paramagnetic substances, such as dissolved molecular oxygen or metal ions, can cause significant line broadening. To remove dissolved oxygen, bubble an inert gas like nitrogen or argon through the sample for several minutes before sealing the NMR tube. To avoid metal contamination, use high-purity solvents and clean glassware.
Possible Cause 3: Sample Viscosity
-
Solution: Highly viscous samples can lead to broad lines due to slower molecular tumbling. If possible, dilute the sample or gently warm the sample to decrease viscosity. Most NMR spectrometers have variable temperature capabilities.
Quantitative Data Summary
The following table provides estimated ¹H and ¹³C chemical shift ranges for the key structural motifs in this compound, based on data from structurally related drimane sesquiterpenoids isolated from Drimys winteri. This information can help in identifying expected signal regions and potential overlap.
| Functional Group | Estimated ¹H Chemical Shift (ppm) | Estimated ¹³C Chemical Shift (ppm) |
| Methyl groups (CH₃) | 0.8 - 1.5 | 15 - 35 |
| Methylene groups (CH₂) | 1.2 - 2.5 | 20 - 45 |
| Methine groups (CH) | 1.5 - 3.0 | 30 - 60 |
| Quaternary carbons | - | 35 - 50 |
| Carbons adjacent to oxygen (e.g., C-O) | 3.5 - 4.5 | 60 - 85 |
| Olefinic protons (C=CH) | 5.0 - 6.5 | - |
| Olefinic carbons (C=C) | - | 110 - 150 |
| Lactone carbonyl (C=O) | - | 170 - 180 |
Experimental Protocols
Protocol 1: Standard Sample Preparation for this compound NMR
-
Weighing the Sample: Accurately weigh 1-5 mg of purified this compound directly into a clean, dry vial.
-
Solvent Addition: Add approximately 0.6 mL of a high-purity deuterated solvent (e.g., CDCl₃, 99.8% D) to the vial.
-
Dissolution: Gently vortex or sonicate the sample for a few minutes to ensure complete dissolution. Visually inspect the solution for any suspended particles.
-
Filtering (Optional): If any particulate matter is visible, filter the solution through a small plug of glass wool placed in a Pasteur pipette directly into a clean NMR tube.
-
Transfer to NMR Tube: Carefully transfer the solution to a 5 mm NMR tube.
-
Oxygen Removal (Optional but Recommended): To remove dissolved paramagnetic oxygen, gently bubble a slow stream of argon or nitrogen gas through the solution for 2-5 minutes using a long, thin capillary.
-
Capping: Securely cap the NMR tube.
Protocol 2: Setting up a Standard ¹H NMR Experiment
-
Insert Sample: Insert the NMR tube into the spinner turbine and place it in the spectrometer's autosampler or manually insert it into the magnet.
-
Locking: The spectrometer will automatically lock onto the deuterium signal of the solvent.
-
Shimming: Perform an automatic shimming routine to optimize the magnetic field homogeneity.
-
Tuning and Matching: Tune the probe to the ¹H frequency and match the impedance.
-
Setting Acquisition Parameters:
-
Pulse Program: Select a standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
-
Spectral Width (SW): Set a spectral width that covers the expected range of proton signals (e.g., 12-15 ppm).
-
Number of Scans (NS): Start with 16 or 32 scans for a concentrated sample. Increase as needed for dilute samples.
-
Relaxation Delay (D1): Use a relaxation delay of 1-2 seconds for a standard qualitative spectrum.
-
Acquisition Time (AQ): This is typically set automatically based on the spectral width and the number of data points.
-
Receiver Gain (RG): Use the automatic receiver gain setting ('rga').
-
-
Acquisition: Start the acquisition.
-
Data Processing: After the acquisition is complete, the software will typically perform automatic Fourier transformation, phase correction, and baseline correction. Manual adjustments may be necessary to optimize the spectrum's appearance.
Visualizations
Caption: Troubleshooting workflow for poor signal-to-noise in this compound NMR.
Validation & Comparative
Dendocarbin A and Sesquiterpene Lactones: A Comparative Guide to Antifungal Activity
For Researchers, Scientists, and Drug Development Professionals
The emergence of drug-resistant fungal pathogens poses a significant threat to global health, necessitating the discovery and development of novel antifungal agents. Sesquiterpene lactones, a diverse group of naturally occurring compounds, have garnered considerable attention for their broad spectrum of biological activities, including potent antifungal effects. This guide provides a comparative analysis of the antifungal activity of Dendocarbin A, a drimane sesquiterpene, alongside other prominent sesquiterpene lactones, supported by experimental data and detailed methodologies.
Quantitative Comparison of Antifungal Activity
The antifungal efficacy of various sesquiterpene lactones is typically quantified by determining their Minimum Inhibitory Concentration (MIC) and Median Effective Concentration (EC50). While direct quantitative data for this compound against a wide array of fungal species remains limited in publicly available literature, research on its derivative, Dendocarbin B, has indicated "moderate antifungal activities against Rhizoctonia solani and Botrytis cinerea."
For a comprehensive comparison, the following table summarizes the available quantitative data for other structurally related and well-studied sesquiterpene lactones.
| Sesquiterpene Lactone | Fungal Species | MIC (µg/mL) | EC50 (µg/mL) | Reference |
| Dendocarbin B | Rhizoctonia solani | ND | ND | [1][2] |
| Botrytis cinerea | ND | ND | [1][2] | |
| Costunolide | Trichophyton mentagrophytes | 62.5 | ND | [3] |
| Trichophyton simii | 62.5 | ND | [3] | |
| Trichophyton rubrum 296 | 31.25 | ND | [3] | |
| Trichophyton rubrum 57 | 62.5 | ND | [3] | |
| Epidermophyton floccosum | 125 | ND | [3] | |
| Aspergillus niger | 250 | ND | [3] | |
| Curvularia lunata | 125 | ND | [3] | |
| Eremanthin | Trichophyton mentagrophytes | 125 | ND | [3] |
| Trichophyton simii | 62.5 | ND | [3] | |
| Trichophyton rubrum 296 | 62.5 | ND | [3] | |
| (-)-Drimenol | Candida albicans | 8 - 64 | ND | [4][5][6] |
| Aspergillus spp. | 8 - 64 | ND | [4][5][6] | |
| Cryptococcus spp. | 8 - 64 | ND | [4][5][6] | |
| (+)-Albicanol | Candida albicans | >64 | ND | [4][5][6] |
| Polygodial | Candida albicans | 3.75 - 15.0 | ND | [7] |
| Candida krusei | 3.75 - 15.0 | ND | [7] | |
| Candida glabrata | 3.75 - 15.0 | ND | [7] | |
| Isotadeonal | Candida albicans | 1.9 - 15.0 | ND | [7] |
| Candida krusei | 1.9 - 15.0 | ND | [7] | |
| Candida glabrata | 1.9 - 15.0 | ND | [7] |
ND: Not Determined
Experimental Protocols
The determination of antifungal activity for sesquiterpene lactones typically follows standardized methodologies to ensure reproducibility and comparability of results. The most common protocol is the broth microdilution method, as recommended by the Clinical and Laboratory Standards Institute (CLSI).
Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination
This method is widely used to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
1. Preparation of Fungal Inoculum:
-
Fungal strains are cultured on an appropriate agar medium (e.g., Sabouraud Dextrose Agar for yeasts, Potato Dextrose Agar for filamentous fungi) at a suitable temperature and duration to obtain sufficient growth.
-
A suspension of fungal spores or cells is prepared in a sterile saline solution (0.85% NaCl) or RPMI-1640 medium.
-
The turbidity of the suspension is adjusted to a 0.5 McFarland standard, which corresponds to a specific cell density. This suspension is then further diluted to achieve the final desired inoculum concentration.
2. Preparation of Microdilution Plates:
-
A 96-well microtiter plate is used for the assay.
-
The sesquiterpene lactone is first dissolved in a suitable solvent, such as dimethyl sulfoxide (DMSO), to create a stock solution.
-
A series of twofold serial dilutions of the compound are prepared in the wells of the microtiter plate using a liquid growth medium (e.g., RPMI-1640 buffered with MOPS).
-
Each well will contain a final volume of the diluted compound and the fungal inoculum.
3. Inoculation and Incubation:
-
The standardized fungal inoculum is added to each well of the microtiter plate.
-
Positive (medium with inoculum, no compound) and negative (medium only) controls are included on each plate.
-
The plates are incubated at an appropriate temperature (e.g., 35°C for Candida species) for a specified period (typically 24-48 hours).
4. Determination of MIC:
-
After incubation, the MIC is determined as the lowest concentration of the sesquiterpene lactone at which there is no visible growth of the fungus.
Mechanisms of Antifungal Action and Signaling Pathways
The antifungal activity of sesquiterpene lactones is often attributed to their ability to interact with and disrupt key cellular processes in fungi. While the precise mechanisms can vary between different structural types of sesquiterpenes, several key pathways have been implicated.
1. Cell Membrane and Wall Disruption: At higher concentrations, some drimane sesquiterpenes, such as (-)-drimenol, have been shown to cause rupture of the fungal cell wall and membrane[4][5][6]. This leads to a loss of cellular integrity and subsequent cell death.
2. Interference with Signaling Pathways: A growing body of evidence suggests that sesquiterpene lactones can modulate critical signaling pathways within fungal cells. One such pathway involves the Crk1 (Cdc2-related kinase 1) , a protein kinase essential for hyphal development and virulence in pathogenic fungi like Candida albicans[4][5][6]. Inhibition of the Crk1 kinase pathway can disrupt fungal morphogenesis and pathogenesis.
Conclusion
This compound and other sesquiterpene lactones represent a promising class of natural products with significant antifungal potential. While further research is needed to fully elucidate the antifungal spectrum and potency of this compound, comparative data from structurally related compounds highlight the potential of this chemical class. The ability of these compounds to disrupt the fungal cell membrane and interfere with key signaling pathways, such as the Crk1 kinase pathway, underscores their potential as novel therapeutic agents. Continued investigation into the structure-activity relationships and mechanisms of action of sesquiterpene lactones is crucial for the development of new and effective treatments for fungal infections.
References
- 1. Broad-spectrum antifungal activities and mechanism of drimane sesquiterpenoids [microbialcell.com]
- 2. Broad-spectrum antifungal activities and mechanism of drimane sesquiterpenoids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Antimicrobial drimane sesquiterpenes and their effect on endophyte communities in the medical tree Warburgia ugandensis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antifungal Activity of the Sesquiterpene Lactones from Psephellus bellus - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The role of the casein kinase 1 (CK1) family in fungal infections - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Cytotoxicity of Dendocarbin A and Parthenolide: A Guide for Researchers
In the landscape of natural product drug discovery, sesquiterpene lactones have emerged as a promising class of compounds with potent anti-cancer properties. This guide provides a comparative analysis of the cytotoxic effects of two such compounds: Dendocarbin A and parthenolide. While extensive research has elucidated the cytotoxic mechanisms of parthenolide, data on this compound remains limited. This document summarizes the available experimental data, details relevant experimental protocols, and visualizes key signaling pathways to aid researchers, scientists, and drug development professionals in understanding their potential as therapeutic agents.
Quantitative Cytotoxicity Data
The half-maximal inhibitory concentration (IC50) is a critical measure of a compound's potency in inhibiting a specific biological or biochemical function. The following tables summarize the available IC50 values for parthenolide against various human cancer cell lines. At present, specific IC50 values for this compound are not available in the public domain.
Table 1: Cytotoxicity of Parthenolide (IC50 Values)
| Cell Line | Cancer Type | IC50 (µM) | Exposure Time (hours) |
| SiHa | Cervical Cancer | 8.42 ± 0.76 | 48 |
| MCF-7 | Breast Cancer | 9.54 ± 0.82 | 48 |
| 5637 | Bladder Cancer | Dose-dependent decrease up to 10 µM | 24 and 48 |
| HCT116 (p53+/+) | Colon Carcinoma | Varies | Not Specified |
| HCT116 (p53-/-) | Colon Carcinoma | Varies (2.36-fold resistance compared to p53+/+) | Not Specified |
| U87.MG | Glioblastoma | Slight sensitivity | Not Specified |
| MDA-MB-231-pcDNA | Breast Cancer | Varies | Not Specified |
| MDA-MB-231-BCRP | Multidrug-Resistant Breast Cancer | More sensitive than parental line (degree of resistance: 0.07) | Not Specified |
Table 2: Cytotoxicity of this compound (IC50 Values)
| Cell Line | Cancer Type | IC50 (µM) | Exposure Time (hours) |
| Data Not Available | - | - | - |
Experimental Protocols
The following are detailed methodologies for key experiments commonly used to assess the cytotoxicity of compounds like parthenolide. These protocols can be adapted for the evaluation of this compound.
MTT Assay for Cell Viability
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Plate cells in a 96-well plate at a density of 1-2 x 10³ viable cells per well in 100 µL of complete medium and allow them to attach overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., parthenolide at 3.5–21 µM) for specific time intervals (e.g., 24 and 48 hours). Include a vehicle control (e.g., DMSO) and a positive control.
-
MTT Incubation: After the treatment period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value is determined by plotting the percentage of viability versus the log of the compound concentration.
Lactate Dehydrogenase (LDH) Assay for Cytotoxicity
The LDH assay is a cytotoxicity assay that measures the activity of lactate dehydrogenase released from damaged cells.
-
Cell Seeding and Treatment: Follow the same procedure as for the MTT assay.
-
Sample Collection: After the treatment period, collect the cell culture supernatant.
-
LDH Reaction: Use a commercially available LDH cytotoxicity assay kit. Add the collected supernatant to the reaction mixture provided in the kit and incubate as per the manufacturer's instructions.
-
Absorbance Measurement: Measure the absorbance at the recommended wavelength (e.g., 490 nm).
-
Data Analysis: Calculate the percentage of cytotoxicity based on the LDH released from treated cells compared to a maximum LDH release control (cells lysed with a lysis buffer).
Apoptosis Analysis by Gene Expression
-
RNA Extraction and cDNA Synthesis: Treat cells with the test compound at its IC50 concentration for a specified time. Extract total RNA using a suitable kit and synthesize cDNA using a reverse transcriptase kit.[1]
-
Reverse Transcriptase-PCR (RT-PCR): Perform PCR using specific oligonucleotide primers for apoptosis-regulatory genes such as p53, Bcl-2, Bax, and caspases-3, -6, and -9. Use a housekeeping gene like GAPDH as an internal control.[1]
-
Gel Electrophoresis: Analyze the amplified PCR products on an agarose gel to observe the expression levels of the target genes.[1]
Signaling Pathways and Mechanisms of Action
Parthenolide
Parthenolide exerts its cytotoxic and anti-inflammatory effects by modulating multiple signaling pathways.[2][3][4] A key mechanism is the inhibition of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[2][3][4][5] Parthenolide can directly interact with the IKK complex or the p65 subunit of NF-κB, preventing its translocation to the nucleus and the subsequent transcription of pro-inflammatory and anti-apoptotic genes.[2][5]
Furthermore, parthenolide has been shown to inhibit the STAT (Signal Transducer and Activator of Transcription) and MAP kinase (Mitogen-activated protein kinase) signaling pathways.[2][6] It can also induce the sustained activation of JNK (c-Jun N-terminal kinase) and the activity of the tumor suppressor p53.[2] Another important aspect of its action is the reduction of cellular glutathione (GSH) levels, leading to an accumulation of reactive oxygen species (ROS) and subsequent apoptosis.[2]
Caption: Simplified signaling pathways modulated by parthenolide.
This compound
This compound is a sesquiterpene lactone isolated from Drimys winteri.[7] While its specific mechanism of action has not been detailed in the available literature, sesquiterpene lactones as a class are known to exert cytotoxic effects through various mechanisms, including the alkylation of biological macromolecules, induction of oxidative stress, and modulation of key signaling pathways involved in cell survival and apoptosis. Further research is required to elucidate the precise molecular targets and signaling pathways affected by this compound.
Experimental Workflow for Cytotoxicity Screening
The following diagram illustrates a general workflow for the initial cytotoxic screening and mechanistic investigation of a novel compound like this compound.
Caption: General workflow for evaluating the cytotoxicity of a novel compound.
Conclusion
Parthenolide is a well-characterized sesquiterpene lactone with demonstrated cytotoxic activity against a range of cancer cell lines, primarily through the modulation of the NF-κB, STAT, and MAPK signaling pathways and the induction of oxidative stress. In contrast, while this compound belongs to the same chemical class and is isolated from a plant with known medicinal properties, there is a notable lack of specific data on its cytotoxic effects and mechanism of action. The experimental protocols and workflows detailed in this guide provide a framework for the future investigation of this compound and other novel natural products, which will be crucial for a comprehensive comparative analysis and for unlocking their full therapeutic potential. Further research is strongly encouraged to fill the existing data gap for this compound to enable a direct and meaningful comparison with compounds like parthenolide.
References
- 1. researchgate.net [researchgate.net]
- 2. Phytotoxic activity of N-Hexane extract obtained from Drimys Winteri bark on four weeds - Advances in Weed Science [awsjournal.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Antimicrobial Activity of Drimanic Sesquiterpene Compounds from Drimys winteri against Multiresistant Microorganisms - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Biological activity of the essential oil of Drimys winteri - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cytotoxicity of synthetic derivatives against breast cancer and multi-drug resistant breast cancer cell lines: a literature-based perspective study - PMC [pmc.ncbi.nlm.nih.gov]
The Efficacy of Dendocarbin A Analogs: A Comparative Guide to Antifungal Activity
For Researchers, Scientists, and Drug Development Professionals
The emergence of drug-resistant fungal pathogens presents a significant challenge to public health and agriculture. This has spurred the search for novel antifungal agents with unique mechanisms of action. Among the promising candidates are drimane sesquiterpenoids, a class of natural products exhibiting a broad spectrum of antifungal activity. This guide provides a comparative analysis of the efficacy of Dendocarbin A analogs, specifically drimenol and polygodial, against various fungal species, benchmarked against established commercial antifungal agents.
Quantitative Comparison of Antifungal Efficacy
The antifungal activity of drimane sesquiterpenoids and commercial antifungal agents is presented below in terms of Minimum Inhibitory Concentration (MIC) and Median Effective Concentration (EC₅₀). These values represent the lowest concentration of a compound that inhibits the visible growth of a microorganism. It is important to note that the data presented has been compiled from various studies, and direct comparisons should be made with caution due to potential variations in experimental methodologies.
Table 1: Antifungal Activity (MIC/EC₅₀ in µg/mL) against Candida Species
| Compound/Agent | Candida albicans | Candida glabrata | Candida krusei | Candida parapsilosis |
| Drimenol | 8 - 64[1][2] | 8 - 64[2] | 8 - 64[2] | 8 - 64[2] |
| 3β-hydroxydrimendiol | 15.0[3] | - | 15.0[3] | 12.5[3] |
| Warburganal | 4.5[3] | 50[3] | - | - |
| Fluconazole | ≤8 (Susceptible)[4] | - | - | - |
| Amphotericin B | 0.25 - 1.0 | - | - | - |
Table 2: Antifungal Activity (MIC/EC₅₀ in µg/mL) against Plant Pathogenic Fungi
| Compound/Agent | Botrytis cinerea | Rhizoctonia solani | Gaeumannomyces graminis var. tritici |
| Drimenol | 80 (EC₅₀)[5] | - | >100 (LC₅₀) |
| Polygodial | 117 - 175 (EC₅₀)[6][7][8] | - | 7 - 10 (LC₅₀)[9][10] |
| Isodrimeninol | - | - | 9.5 (LC₅₀)[9][10] |
| Tebuconazole | - | 20 (MIC)[11] | - |
| Azoxystrobin + Tebuconazole | - | 10 (MIC)[12] | - |
Experimental Protocols
The following is a generalized methodology for the determination of Minimum Inhibitory Concentration (MIC) based on the Clinical and Laboratory Standards Institute (CLSI) guidelines, which are commonly employed in the cited studies.
Broth Microdilution Method for MIC Determination
-
Preparation of Fungal Inoculum: Fungal isolates are cultured on an appropriate agar medium (e.g., Potato Dextrose Agar for filamentous fungi, Sabouraud Dextrose Agar for yeasts) at a suitable temperature (e.g., 28-35°C) until sufficient growth is achieved. A suspension of fungal spores or cells is prepared in a sterile saline solution or broth and adjusted to a standardized concentration (typically 0.5 McFarland standard, which corresponds to approximately 1-5 x 10⁶ CFU/mL). This suspension is then further diluted to achieve a final inoculum concentration of approximately 0.5-2.5 x 10³ CFU/mL in the test wells.
-
Preparation of Antifungal Agent Dilutions: Stock solutions of the test compounds (drimane sesquiterpenoids or commercial antifungal agents) are prepared in a suitable solvent (e.g., dimethyl sulfoxide - DMSO). A series of twofold serial dilutions are then prepared in a liquid growth medium (e.g., RPMI-1640) in 96-well microtiter plates.
-
Inoculation and Incubation: Each well of the microtiter plate containing the serially diluted antifungal agent is inoculated with the standardized fungal suspension. A growth control well (containing medium and inoculum but no antifungal agent) and a sterility control well (containing medium only) are included. The plates are incubated at an appropriate temperature (e.g., 35°C) for a specified period (typically 24-72 hours).
-
Determination of MIC: Following incubation, the MIC is determined as the lowest concentration of the antifungal agent that causes a significant inhibition of visible growth (typically ≥50% or ≥80% reduction in turbidity) compared to the growth control. For some agents like amphotericin B, the endpoint is often complete inhibition of growth.
Visualization of Methodologies and Mechanisms
Experimental Workflow
References
- 1. researchgate.net [researchgate.net]
- 2. Broad-spectrum antifungal activities and mechanism of drimane sesquiterpenoids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Drimane Sesquiterpene Alcohols with Activity against Candida Yeast Obtained by Biotransformation with Cladosporium antarcticum [mdpi.com]
- 4. Fluconazole MIC and the Fluconazole Dose/MIC Ratio Correlate with Therapeutic Response among Patients with Candidemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effect of drimenol and synthetic derivatives on growth and germination of Botrytis cinerea: Evaluation of possible mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Antifungal Effect of Polygodial on Botrytis cinerea, a Fungal Pathogen Affecting Table Grapes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Antifungal Effects of Drimane Sesquiterpenoids Isolated from Drimys winteri against Gaeumannomyces graminis var. tritici - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Antifungal Effects of Drimane Sesquiterpenoids Isolated from Drimys winteri against Gaeumannomyces graminis var. tritici - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. thepharmajournal.com [thepharmajournal.com]
Dendocarbin A Analogue Shows Promise Against Resistant Bacteria
For Immediate Release
[City, State] – [Date] – In the ongoing battle against antibiotic resistance, researchers are exploring novel compounds from natural sources. A recent study investigating sesquiterpene derivatives isolated from the endophytic fungus Nigrospora chinensis GGY-3 has revealed promising antibacterial activity. While the specific Minimum Inhibitory Concentration (MIC) for Dendocarbin A was not detailed, a co-isolated known compound, designated as compound 11, demonstrated potent activity against Staphylococcus aureus, a pathogen notorious for its resistance to conventional antibiotics.
The study reported a Minimum Inhibitory Concentration (MIC) value of 4 µg/mL for compound 11 against Staphylococcus aureus.[1] This finding is particularly significant as it highlights the potential of this class of natural products as a source for new antibacterial agents. For context, this guide provides a comparative overview of the MIC values of this this compound analogue against those of standard antibiotics used to treat infections caused by resistant Gram-positive bacteria, such as Methicillin-Resistant Staphylococcus aureus (MRSA) and Vancomycin-Resistant Enterococci (VRE).
Comparative Analysis of Minimum Inhibitory Concentration (MIC) Values
The effectiveness of an antimicrobial agent is determined by its MIC, which is the lowest concentration of the drug that inhibits the visible growth of a microorganism. A lower MIC value indicates greater potency. The following table summarizes the MIC values of the this compound analogue and standard antibiotics against key bacterial pathogens.
| Antimicrobial Agent | Bacterial Strain | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |
| This compound Analogue (Compound 11) | Staphylococcus aureus | 4 | - | - |
| Vancomycin | Methicillin-Resistant S. aureus (MRSA) | 0.38 - 3.00 | 0.5 - 1 | 2 |
| Linezolid | Methicillin-Resistant S. aureus (MRSA) | - | 2 - 4 | 4 |
| Linezolid | Vancomycin-Resistant Enterococci (VRE) | 0.72 - 2 | 1.5 - 2 | 2 |
| Daptomycin | Methicillin-Resistant S. aureus (MRSA) | 0.125 - 1.0 | 0.38 | 0.5 - 0.75 |
MIC₅₀ and MIC₉₀ represent the concentrations at which 50% and 90% of the tested isolates are inhibited, respectively.
Experimental Protocols
The determination of MIC values is a standardized process crucial for the evaluation of new antimicrobial agents. The data presented in this guide were primarily obtained using the broth microdilution method, a standard procedure recommended by the Clinical and Laboratory Standards Institute (CLSI).
Broth Microdilution Method for MIC Determination
The broth microdilution method is a widely used laboratory procedure to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific bacterium. This method involves preparing a series of two-fold dilutions of the antimicrobial agent in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test bacterium.
The plate is incubated under controlled conditions, typically for 16-20 hours, to allow for bacterial growth. Following incubation, the wells are visually inspected for turbidity, which indicates bacterial growth. The MIC is recorded as the lowest concentration of the antimicrobial agent in which there is no visible growth of the bacterium. This method allows for the simultaneous testing of multiple antimicrobial agents against a single microorganism or a single agent against multiple microorganisms.
Visualizing the Experimental Workflow
To further elucidate the process of MIC determination, the following diagram illustrates the key steps involved in the broth microdilution method.
Caption: Workflow of the broth microdilution method for MIC determination.
The promising in vitro activity of the this compound analogue against S. aureus warrants further investigation. Future studies should focus on elucidating the MIC values of this compound itself and evaluating its efficacy against a broader panel of multidrug-resistant bacteria. The exploration of natural products, such as those derived from endophytic fungi, remains a critical avenue in the quest for novel therapeutic agents to combat the growing threat of antimicrobial resistance.
References
Unveiling the Antifungal Arsenal of Dendrobium nobile: A Comparative Analysis of Moscatilin's Mechanism of Action
For decades, the orchid Dendrobium nobile has been a cornerstone of traditional medicine. Modern scientific inquiry is now beginning to validate its therapeutic potential, uncovering a wealth of bioactive compounds. Among these, the bibenzyl derivative moscatilin has emerged as a promising candidate in the fight against fungal infections. This guide provides a comprehensive comparison of moscatilin's antifungal mechanism against the opportunistic pathogen Candida albicans, contrasting its activity with established antifungal agents. We delve into the experimental data that illuminates its mode of action, from inhibiting virulence factors to inducing programmed cell death, offering researchers, scientists, and drug development professionals a detailed overview of this natural compound's potential.
While the user's original query specified "Dendocarbin A," a thorough review of the scientific literature indicates that this is not a commonly reported compound from Dendrobium nobile. However, numerous studies have focused on other bioactive constituents of this orchid with significant antifungal properties. This guide will focus on moscatilin , a well-researched bibenzyl from Dendrobium nobile that exhibits notable antifungal and pro-apoptotic activities, making it a relevant and scientifically supported subject for this analysis.
Comparative Antifungal Activity
Moscatilin has demonstrated significant inhibitory effects on key virulence factors of Candida albicans, a major human fungal pathogen. A recent study highlighted that moscatilin effectively inhibits the morphological transition from yeast to hyphal form and disrupts biofilm formation, both of which are crucial for the pathogenicity of C. albicans[1]. Furthermore, moscatilin exhibits synergistic activity with fluconazole, a conventional antifungal drug, suggesting its potential in combination therapies, especially against resistant strains[1].
While specific Minimum Inhibitory Concentration (MIC) values for moscatilin against C. albicans are not yet widely published in comparative studies, its potent anti-virulence activity is clear. For a comprehensive comparison, the table below presents the known MIC ranges for standard antifungal drugs against C. albicans, providing a benchmark for evaluating the potential efficacy of novel compounds like moscatilin.
| Antifungal Agent | Fungal Strain | Minimum Inhibitory Concentration (MIC) Range (µg/mL) | Reference(s) |
| Moscatilin | Candida albicans SC5314 | Inhibits hyphal formation and biofilm development; Synergistic with fluconazole. (Specific MIC not reported) | [1] |
| Fluconazole | Candida albicans ATCC 10231 | 1.0 - 14 | [2][3] |
| Amphotericin B | Candida albicans ATCC 10231 | 0.25 - 4.0 | [4][5][6] |
| Caspofungin | Candida albicans (Clinical Isolates) | 0.0625 - 1.0 | [7][8][9][10] |
Elucidating the Antifungal Mechanism of Moscatilin
The antifungal action of moscatilin is multifaceted, targeting both the virulence and viability of fungal cells. Drawing parallels from extensive research on its anti-cancer properties, a primary mechanism appears to be the induction of apoptosis, or programmed cell death.
Induction of Reactive Oxygen Species (ROS)
A key event in moscatilin-induced apoptosis is the generation of intracellular Reactive Oxygen Species (ROS). Studies on melanoma cells have shown that moscatilin treatment leads to an increase in ROS production[11]. This oxidative stress disrupts cellular homeostasis and triggers downstream apoptotic pathways. In fungi, an accumulation of ROS can damage cellular components, including proteins, lipids, and DNA, ultimately leading to cell death.
Disruption of Mitochondrial Function
The mitochondria are central to the intrinsic apoptotic pathway. Moscatilin's induction of ROS is closely linked to mitochondrial dysfunction. An increase in ROS can lead to the loss of mitochondrial membrane potential (ΔΨm), a critical event that precedes the release of pro-apoptotic factors like cytochrome c from the mitochondria into the cytoplasm.
Activation of Apoptotic Pathways
The release of cytochrome c initiates a cascade of events leading to the activation of caspases, a family of proteases that execute the apoptotic program. Research on pancreatic and head and neck squamous cell carcinoma cells has demonstrated that moscatilin activates the caspase-dependent mitochondrial apoptotic pathway, leading to the cleavage of caspase-3 and PARP (Poly (ADP-ribose) polymerase)[12][13]. This activation of both initiator (caspase-9) and executioner (caspase-3, -7) caspases culminates in the characteristic morphological and biochemical changes of apoptosis, including DNA fragmentation and cell death[12].
Experimental Protocols
To validate the proposed antifungal mechanism of moscatilin, a series of key experiments can be performed. The following are detailed methodologies for these assays.
Minimum Inhibitory Concentration (MIC) Determination
The MIC of an antifungal agent is the lowest concentration that prevents the visible growth of a microorganism. The broth microdilution method is a standard procedure for determining the MIC.
-
Fungal Strain: Candida albicans (e.g., ATCC 10231).
-
Medium: RPMI 1640 medium buffered with MOPS (3-(N-morpholino)propanesulfonic acid).
-
Procedure:
-
Prepare a stock solution of moscatilin in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of moscatilin in a 96-well microtiter plate containing the growth medium.
-
Prepare a standardized inoculum of C. albicans and add it to each well.
-
Include positive (no drug) and negative (no inoculum) controls.
-
Incubate the plate at 35°C for 24-48 hours.
-
The MIC is determined as the lowest concentration of moscatilin at which no visible growth is observed.
-
Reactive Oxygen Species (ROS) Measurement
Intracellular ROS levels can be quantified using the fluorescent probe 2',7'-dichlorodihydrofluorescein diacetate (H2DCFDA).
-
Reagent: H2DCFDA solution.
-
Procedure:
-
Treat C. albicans cells with varying concentrations of moscatilin for a specified time.
-
Incubate the cells with H2DCFDA. H2DCFDA is non-fluorescent until it is deacetylated by intracellular esterases and then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (DCF).
-
Measure the fluorescence intensity using a fluorescence microplate reader or flow cytometer (excitation ~485 nm, emission ~535 nm).
-
An increase in fluorescence intensity indicates an increase in intracellular ROS levels.
-
Mitochondrial Membrane Potential (ΔΨm) Assay
The lipophilic cationic dye JC-1 is commonly used to measure changes in mitochondrial membrane potential.
-
Reagent: JC-1 staining solution.
-
Procedure:
-
Treat C. albicans cells with moscatilin.
-
Incubate the cells with the JC-1 dye. In healthy cells with a high ΔΨm, JC-1 forms aggregates that emit red fluorescence. In apoptotic cells with a low ΔΨm, JC-1 remains as monomers and emits green fluorescence.
-
Measure the red and green fluorescence intensities using a fluorescence microplate reader or flow cytometer.
-
A decrease in the red/green fluorescence ratio indicates a loss of mitochondrial membrane potential.
-
Apoptosis Detection by Annexin V-FITC and Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Reagents: Annexin V-FITC and Propidium Iodide (PI).
-
Procedure:
-
Treat C. albicans cells with moscatilin.
-
Harvest and wash the cells.
-
Resuspend the cells in binding buffer and stain with Annexin V-FITC and PI. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in early apoptotic cells. PI is a nuclear stain that can only enter cells with compromised membranes (late apoptotic and necrotic cells).
-
Analyze the stained cells by flow cytometry.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
-
Visualizing the Mechanism and Fungal Signaling Pathways
To provide a clearer understanding of the experimental workflow and the signaling pathways potentially involved in moscatilin's antifungal action, the following diagrams are provided.
Experimental workflow for validating moscatilin's antifungal mechanism.
Proposed intrinsic apoptosis pathway induced by moscatilin in fungi.
Potential fungal signaling pathways targeted by moscatilin.
Conclusion
Moscatilin, a bioactive compound from Dendrobium nobile, presents a compelling case for further investigation as a novel antifungal agent. Its ability to inhibit key virulence factors in Candida albicans and its likely mechanism of inducing apoptosis through ROS production and caspase activation position it as a promising candidate for drug development. The synergistic effects observed with fluconazole further underscore its potential utility in overcoming antifungal resistance. The experimental protocols and pathway diagrams provided in this guide offer a framework for researchers to further validate and explore the antifungal mechanism of moscatilin and other promising natural products. Continued research in this area is crucial for expanding our arsenal against increasingly resilient fungal pathogens.
References
- 1. Inhibition of Candida albicans virulence by moscatin from Dendrobium nobile lindl - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mid.journals.ekb.eg [mid.journals.ekb.eg]
- 3. A pilot study on ultrashort peptide with fluconazole: A promising novel anticandidal combination - PMC [pmc.ncbi.nlm.nih.gov]
- 4. dialnet.unirioja.es [dialnet.unirioja.es]
- 5. Optimum Inhibition of Amphotericin-B-Resistant Candida albicans Strain in Single- and Mixed-Species Biofilms by Candida and Non-Candida Terpenoids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. jidc.org [jidc.org]
- 7. In Vitro Activity of Caspofungin against Candida albicans Biofilms - PMC [pmc.ncbi.nlm.nih.gov]
- 8. In Vitro Activity of Caspofungin (MK-0991) against Candida albicans Clinical Isolates Displaying Different Mechanisms of Azole Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Minimal inhibitory concentration (MIC) of caspofungin and itraconazole inhibiting growth of Candida strains calculated from the linear regression equation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Caspofungin Susceptibility Testing of Isolates from Patients with Esophageal Candidiasis or Invasive Candidiasis: Relationship of MIC to Treatment Outcome - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Moscatilin from Dendrobium nobile, a naturally occurring bibenzyl compound with potential antimutagenic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
A Comparative Analysis of Cross-Resistance Profiles of Sesquiterpene Lactones in Cancer Cell Lines
For the attention of researchers, scientists, and professionals in drug development, this guide provides a comparative overview of cross-resistance studies involving sesquiterpene lactones, a class of natural products with promising anticancer activities. Due to the absence of published cross-resistance data for Dendocarbin A, this document leverages available information on other structurally related sesquiterpene lactones, namely parthenolide and helenalin, to serve as a representative model for understanding potential resistance mechanisms and cross-resistance patterns.
Sesquiterpene lactones are a diverse group of plant-derived compounds recognized for their wide range of biological activities, including potent anti-inflammatory and anticancer effects.[1][2] A crucial aspect of the preclinical evaluation of any new anticancer agent is the characterization of its cross-resistance profile with existing chemotherapeutics. Such studies are vital for identifying potential patient populations who might benefit from the new agent and for designing effective combination therapies. This guide synthesizes the available data on the cross-resistance of notable sesquiterpene lactones and outlines the experimental methodologies employed in these investigations.
Comparative Efficacy in Drug-Resistant and Sensitive Cell Lines
Studies on the sesquiterpene lactone parthenolide have demonstrated its efficacy in various cancer cell lines, including those with acquired resistance to standard chemotherapeutic agents. A key finding is the phenomenon of "collateral sensitivity," where multidrug-resistant cells exhibit increased sensitivity to a particular agent compared to their non-resistant counterparts.
The following table summarizes the cytotoxic effects of parthenolide on sensitive and multidrug-resistant cancer cell lines.
| Cell Line | Resistance Phenotype | IC50 (µM) of Parthenolide | Degree of Resistance | Reference |
| HCT116 (p53+/+) | Colon Carcinoma (Wild-type) | Not specified | - | [3] |
| HCT116 (p53-/-) | p53 Knockout | Not specified | 2.36-fold | [3] |
| U87.MG | Glioblastoma (Wild-type) | > IC50 of resistant line | - | [3] |
| U87.MG.ΔEGFR | EGFR-activated | 32.7 ± 3.8 | Sensitive | [3] |
| MDA-MB-231-pcDNA | Breast Cancer (Sensitive) | Not specified | - | [3] |
| MDA-MB-231-BCRP | BCRP-overexpressing | Not specified | 0.07-fold | [3] |
Table 1: Cytotoxicity of Parthenolide in Sensitive and Drug-Resistant Cancer Cell Lines.[3]
In another study, the sesquiterpene lactone helenalin has been shown to induce apoptosis in doxorubicin-resistant tumor cells, suggesting its potential to overcome certain mechanisms of drug resistance.[4]
Experimental Protocols
The following methodologies are representative of the experimental approaches used to assess the cross-resistance profiles of sesquiterpene lactones.
1. Cell Culture and Establishment of Resistant Cell Lines:
-
Cancer cell lines (e.g., HCT116, U87.MG, MDA-MB-231) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Drug-resistant sublines are typically generated by continuous exposure to escalating concentrations of a specific chemotherapeutic agent (e.g., doxorubicin) over a prolonged period.
-
Resistance is confirmed by comparing the IC50 value of the selecting drug in the resistant subline to that of the parental, sensitive cell line.
2. Cytotoxicity Assays:
-
The cytotoxic effects of the sesquiterpene lactones and other chemotherapeutic agents are determined using assays such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or resazurin reduction assay.[3]
-
Cells are seeded in 96-well plates and treated with a range of drug concentrations for a specified period (e.g., 72 hours).
-
The IC50 value, representing the drug concentration that inhibits cell growth by 50%, is calculated from the dose-response curves.
3. Western Blot Analysis:
-
This technique is used to investigate the expression levels of proteins involved in drug resistance, such as ABC transporters (e.g., P-glycoprotein, BCRP), and key signaling proteins (e.g., NF-κB, HIF-1α).[3]
-
Cell lysates are subjected to SDS-PAGE, transferred to a membrane, and probed with specific primary and secondary antibodies.
4. Apoptosis Assays:
-
The induction of apoptosis by the sesquiterpene lactone is quantified using methods like Annexin V/Propidium Iodide (PI) staining followed by flow cytometry.
-
This allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells.
Visualizing Mechanisms and Workflows
The following diagrams illustrate the key signaling pathways implicated in sesquiterpene lactone-mediated cytotoxicity and a typical experimental workflow for cross-resistance studies.
Caption: Parthenolide-induced collateral sensitivity signaling pathway.[3]
Caption: Experimental workflow for a cross-resistance study.
Conclusion
The available evidence suggests that sesquiterpene lactones like parthenolide and helenalin can overcome certain drug resistance mechanisms in cancer cells. Parthenolide, in particular, demonstrates a unique ability to induce collateral sensitivity in cells overexpressing the BCRP transporter. The primary mechanism of action appears to involve the inhibition of the NF-κB signaling pathway, which plays a critical role in chemoresistance.[3]
While direct experimental data on the cross-resistance profile of this compound is currently unavailable, the findings presented in this guide for other sesquiterpene lactones provide a valuable framework for future investigations. Further research is warranted to explore the efficacy of this compound in various drug-resistant cancer models and to elucidate its specific molecular mechanisms of action. Such studies will be instrumental in determining its potential as a novel therapeutic agent for treating resistant cancers.
References
- 1. Sesquiterpenoids Lactones: Benefits to Plants and People - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Helenalin - A Sesquiterpene Lactone with Multidirectional Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Collateral Sensitivity of Parthenolide via NF-κB and HIF-α Inhibition and Epigenetic Changes in Drug-Resistant Cancer Cell Lines [frontiersin.org]
- 4. Mechanism of Action of the Sesquiterpene Compound Helenalin in Rhabdomyosarcoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Dendrobine from Diverse Dendrobium Sources
An Important Clarification on Dendocarbin A: Initial research indicates a potential misattribution of the compound of interest. This compound is a sesquiterpene lactone primarily isolated from species such as Drimys winteri and Polygonum hydropiper. It is not reported as a constituent of the Dendrobium genus. Given the context of the query, this guide will focus on dendrobine , the principal and most extensively researched alkaloid from various Dendrobium species, which aligns with the presumed interest in the bioactive compounds of this important medicinal plant genus.
This guide provides a comparative analysis of dendrobine from different Dendrobium sources, presenting quantitative data on its abundance, detailed experimental protocols for its isolation, and an examination of its key biological activities and associated signaling pathways. This document is intended for researchers, scientists, and professionals in drug development.
Quantitative Comparison of Dendrobine Content
The concentration of dendrobine can vary significantly among different Dendrobium species and is influenced by environmental factors such as geographical location and altitude. The following tables summarize the quantitative data on dendrobine and total alkaloid content from various sources.
Table 1: Comparison of Total Alkaloid Content in Different Dendrobium Species
| Dendrobium Species | Growth Year | Total Alkaloid Content (mg/g)[1] |
| D. officinale | 2 | 0.22 |
| D. officinale | 3 | 0.30 |
| D. huoshanense | 3 | 0.54 |
| D. moniliforme | 2 | 0.21 |
| D. moniliforme | 3 | 0.28 |
Note: Total alkaloid content was determined using a colorimetric method with dendrobine as the reference standard.[1]
Table 2: Influence of Altitude on Dendrobine Content in Dendrobium nobile
| Altitude | Dendrobine Content (% of dry weight)[2][3][4] |
| Low Altitude (327 m) | ~0.2% - 0.4% |
| Middle Altitude (484 m & 528 m) | ~0.4% - 0.6% |
| High Altitude (692 m) | >0.6% (some samples exceeding 0.8%) |
Note: Data is synthesized from a study comparing D. nobile from different habitats in Guizhou (GZ) and Hainan (HN), China. The highest dendrobine content was observed at an altitude of 692 m in the GZ region.[2][4]
Experimental Protocols
This section details a standard methodology for the extraction and purification of dendrobine from Dendrobium stems.
1. Extraction of Crude Dendrobine
-
Materials: Dried and powdered stems of Dendrobium nobile, 70-80% ethanol, hydrochloric acid (HCl) or sulfuric acid (H₂SO₄), rotary evaporator, filter paper.
-
Procedure:
-
Weigh the powdered Dendrobium stem material.
-
Add an acidic ethanol solution (pH adjusted to 4 with HCl or H₂SO₄) at a solid-to-liquid ratio of 1:10 (w/v)[5].
-
Perform reflux extraction at a slightly boiling temperature for 2-4 hours. Repeat the extraction process 2-3 times[5][6].
-
Combine the extracts and filter to remove solid plant material.
-
Concentrate the filtrate using a rotary evaporator to obtain the crude extract[7].
-
2. Purification of Dendrobine
-
Materials: Crude dendrobine extract, dilute sulfuric acid, petroleum ether, ethyl acetate, ammonia water, chloroform, methanol, C18 ODS column, High-Performance Liquid Chromatography (HPLC) system.
-
Procedure:
-
Dissolve the crude extract in a dilute acid solution (e.g., 0.1% sulfuric acid)[8].
-
Extract the acidic solution with petroleum ether to remove non-alkaloidal, lipophilic compounds. Discard the petroleum ether layer[6].
-
Adjust the pH of the aqueous layer to 9-10 with ammonia water[5][6].
-
Perform liquid-liquid extraction with an organic solvent such as ethyl acetate or chloroform. Collect the organic layer containing the alkaloids[5].
-
Concentrate the organic layer to obtain a purified crude dendrobine extract.
-
For high purity dendrobine, subject the purified extract to preparative HPLC using a C18 ODS column[5][9].
-
A typical mobile phase for HPLC is a gradient of methanol and water[5]. A detection wavelength of 223 nm is suitable for dendrobine[5].
-
Collect the fractions corresponding to the retention time of a dendrobine standard.
-
Evaporate the solvent from the collected fractions to yield high-purity dendrobine (≥95%)[5].
-
Workflow for the extraction and purification of dendrobine.
Biological Activities and Signaling Pathways
Dendrobine exhibits a range of pharmacological activities, with its anti-tumor and neuroprotective effects being the most prominent. These effects are mediated through the modulation of several key signaling pathways.
1. Anti-Tumor Activity
Dendrobine has been shown to induce apoptosis and inhibit proliferation in various cancer cell lines, including non-small cell lung cancer and renal cell carcinoma[3][10]. This is achieved through the modulation of pathways such as the PI3K/Akt and JNK/p38 MAPK signaling cascades.
-
PI3K/Akt Pathway: Dendrobine can inhibit the phosphorylation of key proteins in the PI3K/Akt pathway, such as p-PI3K and p-Akt[3]. The PI3K/Akt pathway is crucial for cell survival and proliferation, and its inhibition by dendrobine leads to decreased cancer cell viability.
References
- 1. Comparative nutritional characteristics of the three major Chinese Dendrobium species with different growth years - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Dendrobine biosynthesis in Dendrobium nobile in four different habitats is affected by the variations in the endophytic fungal community - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CN101735231B - Method for extracting purified dendrobine from dendrobium stem - Google Patents [patents.google.com]
- 6. CN116462718A - Dendrobium nobile total alkaloids, extraction method thereof and application thereof in cardiovascular and cerebrovascular diseases - Google Patents [patents.google.com]
- 7. Frontiers | Identification of alkaloids and related intermediates of Dendrobium officinale by solid-phase extraction coupled with high-performance liquid chromatography tandem mass spectrometry [frontiersin.org]
- 8. Basic components detection of Dendrobium plants [protocols.io]
- 9. Dendrobine-type alkaloids from Dendrobium nobile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Frontiers | Identification, Biological Activities and Biosynthetic Pathway of Dendrobium Alkaloids [frontiersin.org]
Comparative Analysis of Dendocarbin B Antifungal Activity
Preliminary Note: Initial searches for "Dendocarbin A" did not yield specific results regarding its antifungal activity. However, significant information was found for a related novel sesquiterpene derivative, Dendocarbin B . This guide will therefore focus on the available experimental data for Dendocarbin B.
This comparison guide provides an objective analysis of the antifungal performance of Dendocarbin B, presenting available experimental data and methodologies for researchers, scientists, and drug development professionals.
Data Presentation: Antifungal Activity of Dendocarbin B and Comparators
The antifungal activity of Dendocarbin B was evaluated against several plant pathogenic fungi. The following table summarizes the 50% effective concentration (EC50) values, which represent the concentration of the compound required to inhibit 50% of fungal growth.
| Compound | Fungal Strain | EC50 (μg/mL) |
| Dendocarbin B | Rhizoctonia solani | - |
| Botrytis cinerea | - | |
| Compound 5 (a drimane sesquiterpene) | Phytophthora capsici | 21.94[1] |
| Rhizoctonia solani | 26.10[1] | |
| Compound 6 (a drimane sesquiterpene) | Magnaporthe oryzae | 13.91[1] |
| Rhizoctonia solani | 29.49[1] |
Note: Specific EC50 values for Dendocarbin B were not provided in the search results; its activity was described as "moderate" at a concentration of 50 μg/mL against R. solani and B. cinerea.[1]
Experimental Protocols
The following is a generalized protocol for determining the antifungal activity of a compound like Dendocarbin B, based on standard methodologies.
Mycelial Growth Inhibition Assay
This method is used to evaluate the ability of a compound to inhibit the growth of filamentous fungi.
1. Fungal Culture Preparation:
- The test fungi (e.g., Rhizoctonia solani, Botrytis cinerea) are cultured on a suitable medium such as Potato Dextrose Agar (PDA).
- The cultures are incubated at a temperature optimal for their growth (typically 25-28°C) until sufficient mycelial growth is observed.
2. Preparation of Test Compound:
- Dendocarbin B is dissolved in a suitable solvent, such as dimethyl sulfoxide (DMSO), to create a stock solution.
- A series of dilutions are prepared from the stock solution to achieve the desired final concentrations for testing.
3. Assay Plate Preparation:
- The PDA medium is autoclaved and cooled to approximately 45-50°C.
- The appropriate volume of the Dendocarbin B dilution is added to the molten agar to reach the final test concentration. The same volume of solvent (DMSO) is added to the control plates.
- The agar mixture is then poured into sterile Petri dishes and allowed to solidify.
4. Inoculation:
- A small disc of mycelial agar is taken from the edge of an actively growing fungal culture using a sterile cork borer.
- The mycelial disc is placed in the center of the agar plate containing the test compound.
5. Incubation and Measurement:
- The plates are incubated at the optimal growth temperature for the fungus.
- The diameter of the fungal colony is measured at regular intervals (e.g., every 24 hours) until the colony in the control plate has reached a specified size.
- The percentage of mycelial growth inhibition is calculated using the following formula:
- Inhibition (%) = [(C - T) / C] x 100
- Where 'C' is the average diameter of the fungal colony in the control group, and 'T' is the average diameter of the fungal colony in the treatment group.
6. Determination of EC50:
- The EC50 value is determined by plotting the percentage of inhibition against the different concentrations of the test compound and analyzing the dose-response curve.
Visualizations
Experimental Workflow for Antifungal Susceptibility Testing
Caption: Workflow for assessing the antifungal activity of Dendocarbin B.
Postulated Fungal Signaling Pathway: Cell Wall Integrity Pathway
As the precise mechanism of action for Dendocarbin B is not yet elucidated, this diagram illustrates a common fungal signaling pathway that is often targeted by antifungal agents or is activated in response to cell wall stress, which could be a potential mechanism for Dendocarbin B.
Caption: Postulated mechanism via the fungal cell wall integrity pathway.
References
The Untapped Potential of Dendocarbin A: A Comparative Guide to Synergistic Antifungal Effects
For Immediate Release
A Deep Dive into the Synergistic Potential of Dendocarbin A with Leading Antifungal Agents
Researchers, scientists, and drug development professionals are constantly seeking novel strategies to combat the growing threat of fungal infections. This guide explores the theoretical synergistic effects of this compound, a sesquiterpenoid lactone, in combination with established antifungal drugs: fluconazole, amphotericin B, and caspofungin. While direct experimental data on the synergistic activity of this compound is not yet available in published literature, this document provides a comparative framework based on the known mechanisms of action of these antifungals and the general properties of sesquiterpenoid lactones.
Executive Summary
The increasing incidence of drug-resistant fungal pathogens necessitates the exploration of new therapeutic avenues. Combination therapy, which can lead to synergistic effects, offers a promising approach to enhance efficacy, reduce dosages, and overcome resistance. This compound, a natural product, belongs to the class of sesquiterpenoid lactones, a group of compounds known for their diverse biological activities, including antifungal properties. This guide outlines the established mechanisms of leading antifungal drugs and hypothesizes how this compound might interact with these pathways to produce synergistic outcomes. Detailed experimental protocols are provided to facilitate future research in this critical area.
Comparative Analysis of Antifungal Agents
The following table summarizes the key characteristics of the established antifungal agents that are the focus of this guide.
| Antifungal Agent | Class | Mechanism of Action | Primary Fungal Target |
| Fluconazole | Azole | Inhibits the enzyme lanosterol 14-α-demethylase, disrupting ergosterol biosynthesis.[1][2][3][4][5] | Ergosterol in the fungal cell membrane |
| Amphotericin B | Polyene | Binds to ergosterol in the fungal cell membrane, forming pores that lead to leakage of intracellular contents and cell death.[6][7][8] | Ergosterol in the fungal cell membrane |
| Caspofungin | Echinocandin | Inhibits the synthesis of β-(1,3)-D-glucan, an essential component of the fungal cell wall.[9] | Fungal cell wall |
The Potential Role of this compound and Sesquiterpenoid Lactones
While specific studies on this compound's antifungal synergy are lacking, research on a related compound, Dendocarbin B, has demonstrated moderate antifungal activity against Rhizoctonia solani and Botrytis cinerea. The broader class of sesquiterpenoid lactones has been reported to possess antifungal properties, often attributed to their lipophilic nature, which may allow them to disrupt fungal cell membranes.
The potential for synergy between this compound and conventional antifungals can be hypothesized based on these properties:
-
With Fluconazole: By potentially disrupting the cell membrane, this compound could increase the intracellular concentration of fluconazole, enhancing its ability to inhibit ergosterol biosynthesis.
-
With Amphotericin B: A membrane-disrupting action of this compound could potentiate the pore-forming activity of amphotericin B, leading to more rapid and extensive cell lysis.
-
With Caspofungin: By weakening the cell membrane, this compound might expose more of the underlying β-(1,3)-D-glucan, making the fungal cell wall more susceptible to the inhibitory effects of caspofungin.
Experimental Protocols for Assessing Synergy
To empirically determine the synergistic effects of this compound, the following standard in vitro assays are recommended.
Checkerboard Microdilution Assay
This method is used to determine the Fractional Inhibitory Concentration (FIC) index, which quantifies the nature of the interaction between two antimicrobial agents.
Protocol:
-
Prepare serial twofold dilutions of this compound and the known antifungal (e.g., fluconazole) in a 96-well microtiter plate. The concentrations should range from sub-inhibitory to supra-inhibitory.
-
The dilutions are arranged in a checkerboard pattern, with this compound concentrations varying along the rows and the known antifungal concentrations varying along the columns.
-
Inoculate each well with a standardized suspension of the fungal test organism.
-
Include wells with each drug alone to determine their individual Minimum Inhibitory Concentrations (MICs).
-
Incubate the plates under appropriate conditions for the test organism.
-
Determine the MIC of each drug alone and in combination by observing the lowest concentration that inhibits visible growth.
-
Calculate the FIC for each drug (MIC of drug in combination / MIC of drug alone) and the FIC index (sum of the FICs for both drugs).
-
Interpret the results: FIC index ≤ 0.5 indicates synergy; > 0.5 to 4.0 indicates an additive or indifferent effect; > 4.0 indicates antagonism.
Time-Kill Assay
This assay provides a dynamic picture of the antifungal interaction over time.
Protocol:
-
Prepare cultures of the test fungus in a suitable broth medium.
-
Add this compound and the known antifungal at specific concentrations (e.g., MIC, 0.5 x MIC) alone and in combination.
-
Include a drug-free control culture.
-
Incubate the cultures at an appropriate temperature with shaking.
-
At predetermined time points (e.g., 0, 2, 4, 8, 12, 24 hours), withdraw aliquots from each culture.
-
Perform serial dilutions of the aliquots and plate them on agar plates to determine the number of viable colony-forming units (CFU/mL).
-
Plot the log10 CFU/mL versus time for each treatment.
-
Synergy is typically defined as a ≥ 2-log10 decrease in CFU/mL by the combination compared with the most active single agent.
Biofilm Formation and Disruption Assays
These assays are crucial for evaluating the efficacy of drug combinations against fungal biofilms, which are notoriously resistant to treatment.
Protocol for Biofilm Inhibition:
-
Dispense a standardized fungal suspension into the wells of a microtiter plate.
-
Add various concentrations of this compound and the known antifungal, alone and in combination.
-
Incubate the plate to allow for biofilm formation.
-
After incubation, wash the wells to remove non-adherent cells.
-
Quantify the remaining biofilm using methods such as crystal violet staining or a metabolic assay (e.g., XTT).
-
Determine the concentration of the drug combination that significantly reduces biofilm formation compared to the controls.
Protocol for Biofilm Disruption:
-
Allow fungal biofilms to form in a microtiter plate as described above.
-
After biofilm formation, treat the wells with various concentrations of this compound and the known antifungal, alone and in combination.
-
Incubate for a specified period.
-
Wash the wells and quantify the remaining viable biofilm.
-
Determine the concentration of the drug combination that leads to a significant reduction in the pre-formed biofilm.
Fungal Signaling Pathways as Antifungal Targets
Understanding the signaling pathways affected by antifungal agents is key to elucidating mechanisms of synergy. Below are diagrams of key pathways targeted by the discussed antifungals.
Conclusion
While the synergistic potential of this compound with established antifungals remains to be experimentally validated, this guide provides a robust theoretical framework and detailed methodologies for future investigations. The exploration of natural products like this compound in combination therapies represents a critical frontier in the development of novel and effective treatments for fungal infections. The data and protocols presented herein are intended to catalyze further research and unlock the potential of such synergistic interactions.
References
- 1. Optimal Testing Conditions for Determining MICs and Minimum Fungicidal Concentrations of New and Established Antifungal Agents for Uncommon Molds: NCCLS Collaborative Study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. m.youtube.com [m.youtube.com]
- 3. In Vitro Susceptibility Tests in the Context of Antifungal Resistance: Beyond Minimum Inhibitory Concentration in Candida spp. [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Synergistic antifungal interactions of amphotericin B with 4-(5-methyl-1,3,4-thiadiazole-2-yl) benzene-1,3-diol - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In vitro synergistic interaction between amphotericin B and pentamidine against Scedosporium prolificans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. MIC Distributions and Evaluation of Fungicidal Activity for Amphotericin B, Itraconazole, Voriconazole, Posaconazole and Caspofungin and 20 Species of Pathogenic Filamentous Fungi Determined Using the CLSI Broth Microdilution Method | MDPI [mdpi.com]
- 8. Two new sesquiterpene derivatives, dendocarbin B and bisaborosaol C with antifungal activity from the endophytic fungus Nigrospora chinensis GGY-3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Antifungal Activity of the Sesquiterpene Lactones from Psephellus bellus - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Bioactivity of Drimane Sesquiterpenes and their Synthetic Analogues
A comprehensive guide for researchers and drug development professionals on the biological activities of drimane sesquiterpenes isolated from Drimys winteri, including Dendocarbin A, and their synthetic derivatives.
This guide provides a comparative overview of the bioactivity of this compound and related drimane sesquiterpenes, a class of natural products known for their diverse pharmacological properties. Due to the limited specific data on this compound, this document broadens the scope to include other well-studied drimane sesquiterpenes from Drimys winteri and their synthetic analogues to provide a comprehensive analysis of structure-activity relationships within this compound class. The data presented is intended to serve as a valuable resource for researchers in natural product chemistry, medicinal chemistry, and drug discovery.
Comparative Analysis of Bioactivity
The biological activities of drimane sesquiterpenes and their synthetic analogues have been evaluated across various assays, primarily focusing on their antimicrobial and cytotoxic effects. The following tables summarize the quantitative data from these studies, offering a clear comparison of the potency of these compounds.
Antimicrobial Activity
Drimane sesquiterpenes have demonstrated significant activity against a range of bacterial and fungal pathogens. Polygodial, a prominent member of this class, has shown potent and broad-spectrum antimicrobial effects.
Table 1: Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) of Drimane Sesquiterpenes and Analogues against various microorganisms.
| Compound | Microorganism | MIC (µg/mL) | MBC (µg/mL) | Reference |
| Polygodial | Enterococcus avium | 16 | 8 | [1] |
| Klebsiella pneumoniae | 32 | 16 | [1] | |
| Salmonella typhi | 64 | 64 | [1] | |
| Escherichia coli | 16-64 | 8-32 | [1] | |
| Candida albicans | 3.13 | - | [2] | |
| Isodrimeninol | Gaeumannomyces graminis var. tritici | LC50: 9.5 | - | [3] |
| Valdiviolide | Gaeumannomyces graminis var. tritici | LC50: 7-12 | - | [3] |
| Drimendiol | Gaeumannomyces graminis var. tritici | LC50: 60 | - | [3] |
| Synthetic Analogue 7 | Enterococcus avium | 16 | 16 | [2] |
| Synthetic Analogue 8 | Saprolegnia parasitica | 50 | - | [4] |
| Synthetic Analogue 9 | Saprolegnia parasitica | 75 | - | [4] |
| Dendocarbin B | Rhizoctonia solani | Moderate inhibition at 50 µg/mL | - | [5][6] |
| Botrytis cinerea | Moderate inhibition at 50 µg/mL | - | [5][6] |
LC50 values represent the concentration required to inhibit fungal growth by 50%.
Cytotoxic Activity
Several drimane sesquiterpenes and their synthetic derivatives have been evaluated for their cytotoxic potential against various cancer cell lines, indicating their potential as anticancer agents.
Table 2: Cytotoxic Activity (IC50) of Drimane Sesquiterpenes and Synthetic Analogues against Cancer Cell Lines.
| Compound | Cell Line | IC50 (µM) | Reference |
| 1-β-(p-coumaroyloxy)-polygodial | K562 (chronic myeloid leukemia) | 8.18 | [7] |
| Nalm6 (acute B lymphoblastic leukemia) | 3.56 | [7] | |
| (-)-Drimenol Derivative 6a | MCF-7 (breast cancer) | - | [8] |
| PC-3 (prostate cancer) | - | [8] | |
| (-)-Drimenol Derivative 8f | MCF-7 (breast cancer) | 6.2 | [8] |
| HT-29 (colon cancer) | 26.2 | [8] | |
| PC-3 (prostate cancer) | 7.1 | [8] |
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
Antimicrobial Susceptibility Testing (Broth Microdilution Method)
The minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) of the compounds were determined using the broth microdilution method as recommended by the Clinical and Laboratory Standards Institute (CLSI).
-
Preparation of Inoculum: Bacterial strains were cultured on Mueller-Hinton agar plates at 37°C for 18-24 hours. A few colonies were then suspended in sterile saline to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). The suspension was further diluted to obtain a final inoculum of 5 x 10⁵ CFU/mL in the test wells.
-
Preparation of Compounds: The test compounds were dissolved in dimethyl sulfoxide (DMSO) to a stock concentration of 10 mg/mL. Serial two-fold dilutions were prepared in Mueller-Hinton broth in 96-well microtiter plates.
-
Incubation: Each well was inoculated with the prepared bacterial suspension. The final volume in each well was 100 µL. The plates were incubated at 37°C for 24 hours.
-
Determination of MIC: The MIC was defined as the lowest concentration of the compound that completely inhibited visible growth of the microorganism.
-
Determination of MBC: An aliquot of 10 µL from each well showing no visible growth was sub-cultured onto Mueller-Hinton agar plates and incubated at 37°C for 24 hours. The MBC was defined as the lowest concentration of the compound that resulted in a ≥99.9% reduction in the initial inoculum.
Cytotoxicity Assay (MTT Assay)
The cytotoxic activity of the compounds was evaluated using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.
-
Cell Culture: Human cancer cell lines were maintained in RPMI-1640 medium supplemented with 10% fetal bovine serum, 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a humidified atmosphere with 5% CO₂.
-
Cell Seeding: Cells were seeded in 96-well plates at a density of 5 x 10³ cells per well and allowed to adhere for 24 hours.
-
Compound Treatment: The cells were then treated with various concentrations of the test compounds for 48 hours.
-
MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for another 4 hours at 37°C.
-
Formazan Solubilization: The medium was removed, and 150 µL of DMSO was added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance was measured at 570 nm using a microplate reader. The percentage of cell viability was calculated, and the IC50 value (the concentration required to inhibit 50% of cell growth) was determined.
Signaling Pathway and Experimental Workflow
The anti-inflammatory activity of many natural products is mediated through the inhibition of the NF-κB signaling pathway. While the specific mechanism of this compound is not yet elucidated, a plausible pathway based on related compounds is depicted below.
Caption: Hypothetical anti-inflammatory signaling pathway.
The diagram above illustrates the putative mechanism by which this compound or its analogues may exert anti-inflammatory effects by inhibiting the activation of the IKK complex, thereby preventing the degradation of IκBα and the subsequent nuclear translocation of NF-κB.
Caption: General experimental workflow for bioactivity evaluation.
This workflow outlines the key stages in the evaluation of the biological activity of natural and synthetic drimane sesquiterpenes, from compound acquisition to the analysis of structure-activity relationships.
References
- 1. Antimicrobial Activity of Drimanic Sesquiterpene Compounds from Drimys winteri against Multiresistant Microorganisms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Antifungal Effects of Drimane Sesquiterpenoids Isolated from Drimys winteri against Gaeumannomyces graminis var. tritici - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Two new sesquiterpene derivatives, dendocarbin B and bisaborosaol C with antifungal activity from the endophytic fungus Nigrospora chinensis GGY-3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. Further drimane sesquiterpenes from Drimys brasiliensis stem barks with cytotoxic potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Cytotoxic Activity, Topoisomerase I Inhibition and In Silico Studies of New Sesquiterpene-aryl Ester Derivatives of (-) Drimenol - PMC [pmc.ncbi.nlm.nih.gov]
Lack of Comparative In Vivo Data for Dendocarbin A and Fluconazole
A direct comparative analysis of the in vivo efficacy of Dendocarbin A and the widely-used antifungal agent fluconazole cannot be provided at this time due to a lack of available scientific literature and experimental data on this compound's performance in living organisms. Searches for in vivo studies, comparative or standalone, for this compound yielded no results.
This guide will, therefore, summarize the known antifungal properties and mechanism of action of fluconazole based on existing research. Additionally, to provide some context on the broader class of compounds, limited in vitro data on a related compound, Dendocarbin B, will be mentioned. It is crucial to note that in vitro (laboratory) results do not directly translate to in vivo (in a living organism) efficacy.
A generalized experimental protocol for assessing the in vivo efficacy of an antifungal agent is also provided to illustrate how such a comparative study might be designed.
Fluconazole: An Established Azole Antifungal
Fluconazole is a well-established triazole antifungal medication used to treat a variety of fungal infections.[1][2]
Mechanism of Action
Fluconazole's primary mechanism of action involves the inhibition of a crucial enzyme in the fungal cell membrane biosynthesis pathway.[1][2][3][4]
-
Target Enzyme: Lanosterol 14-alpha-demethylase, a fungal cytochrome P450 enzyme.[1][2][4]
-
Effect: By inhibiting this enzyme, fluconazole disrupts the conversion of lanosterol to ergosterol.[1][2][4] Ergosterol is a vital component of the fungal cell membrane, analogous to cholesterol in mammalian cells, and is essential for maintaining membrane integrity and fluidity.[1]
-
Result: The depletion of ergosterol and the concurrent accumulation of toxic 14-alpha-methyl sterols compromise the fungal cell membrane's structure and function.[1] This leads to increased permeability, disruption of cellular processes, and ultimately, the inhibition of fungal growth (fungistatic activity).[1][4]
In Vivo Efficacy
Numerous clinical trials have established the in vivo efficacy of fluconazole against a range of Candida species and Cryptococcus neoformans.[2] However, the emergence of fluconazole-resistant fungal strains is a growing concern.[1]
This compound: Data Unavailable
Currently, there is no publicly available data from in vivo studies on the efficacy of this compound against any fungal pathogens.
Related Compounds: Dendocarbin B
Research on a related compound, Dendocarbin B, isolated from the endophytic fungus Nigrospora chinensis, has shown moderate in vitro antifungal activities against Rhizoctonia solani and Botrytis cinerea.[5] It is important to reiterate that these are in vitro findings for a different, albeit structurally related, compound and may not be indicative of this compound's potential in vivo efficacy.
Generalized Experimental Protocol for In Vivo Antifungal Efficacy Study
The following protocol outlines a general workflow for a murine model of systemic candidiasis, which could be adapted to compare a novel compound like this compound with a standard-of-care agent like fluconazole.
Objective: To evaluate the in vivo antifungal efficacy of a test compound compared to a control vehicle and a known antifungal agent in a systemic candidiasis mouse model.
1. Animal Model and Husbandry:
-
Species/Strain: Immunocompetent or neutropenic mice (e.g., BALB/c or ICR), depending on the study's focus.[6]
-
Housing: Maintained in a pathogen-free environment with ad libitum access to food and water. All procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).
2. Fungal Strain and Inoculum Preparation:
-
Organism: A clinically relevant fungal strain, for example, Candida albicans.
-
Preparation: The fungal strain is grown on a suitable medium (e.g., Sabouraud Dextrose Agar), and a suspension is prepared in sterile saline. The concentration is adjusted to deliver a specific inoculum size (e.g., 1 x 10^6 CFU/mouse) in a defined volume (e.g., 0.1 mL).
3. Experimental Groups:
-
Group 1: Vehicle Control (e.g., saline or the solvent used to dissolve the test compound)
-
Group 2: Test Compound (this compound) at various doses (e.g., 1, 5, 10 mg/kg)
-
Group 3: Comparator Drug (Fluconazole) at a clinically relevant dose (e.g., 10 mg/kg)[6]
4. Infection and Treatment:
-
Infection: Mice are infected via intravenous (e.g., tail vein) injection of the fungal inoculum.
-
Treatment: Treatment is initiated at a specified time post-infection (e.g., 2 hours) and administered via a clinically relevant route (e.g., oral gavage or intraperitoneal injection) for a defined duration (e.g., once daily for 7 days).
5. Efficacy Endpoints:
-
Survival: Animals are monitored daily, and survival rates are recorded over a set period (e.g., 21 days).
-
Fungal Burden: A subset of animals from each group is euthanized at specific time points (e.g., 48 or 72 hours post-infection). Organs such as the kidneys, liver, and spleen are harvested, homogenized, and plated on a suitable medium to determine the fungal load (CFU/gram of tissue).[6][7]
6. Data Analysis:
-
Survival: Survival curves are generated using the Kaplan-Meier method and compared using the log-rank test.
-
Fungal Burden: Fungal burden data are typically analyzed using non-parametric tests such as the Mann-Whitney U test or Kruskal-Wallis test.
Summary and Future Directions
While fluconazole is a well-characterized antifungal with a known mechanism of action and established in vivo efficacy, there is a clear absence of data for this compound in living systems. The in vitro activity of the related compound Dendocarbin B suggests that this class of molecules may possess antifungal properties, but this requires rigorous investigation.
To ascertain the therapeutic potential of this compound, comprehensive in vivo studies are essential. Such studies, following protocols similar to the one outlined, would be necessary to determine its efficacy, safety, and pharmacokinetic profile, and to enable a meaningful comparison with existing antifungal agents like fluconazole.
References
- 1. What is the mechanism of Fluconazole? [synapse.patsnap.com]
- 2. Fluconazole: a new triazole antifungal agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. youtube.com [youtube.com]
- 4. droracle.ai [droracle.ai]
- 5. Two new sesquiterpene derivatives, dendocarbin B and bisaborosaol C with antifungal activity from the endophytic fungus Nigrospora chinensis GGY-3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Comparison of anidulafungin's and fluconazole's in vivo activity in neutropenic and non-neutropenic models of invasive candidiasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Comparison of in vivo activity of fluconazole with that of amphotericin B against Candida tropicalis, Candida glabrata, and Candida krusei - PMC [pmc.ncbi.nlm.nih.gov]
Validating Dendocarbin A Target Engagement in Fungal Cells: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The emergence of drug-resistant fungal pathogens necessitates the discovery of novel antifungal agents with new mechanisms of action. Dendocarbin A, a drimane sesquiterpene lactone, has been identified as a promising natural product with potential antifungal properties. A critical step in the development of any new therapeutic is the validation of its engagement with its intended molecular target within the complex environment of the fungal cell. This guide provides a comparative overview of state-of-the-art methodologies for validating the target engagement of this compound in fungal cells, supported by experimental data and detailed protocols.
Postulated Mechanism of Action of this compound
While the precise molecular target of this compound in fungal cells is yet to be definitively identified, studies on structurally related drimane sesquiterpenoids suggest a likely mechanism of action involving the disruption of the fungal cell membrane and/or the inhibition of key signaling pathways. Genome-wide fitness profiling of yeast treated with drimenol, a similar drimane sesquiterpenoid, revealed that its antifungal activity may be mediated through the disruption of protein secretion, vacuolar functions, and cyclin-dependent protein kinase (CDK)-associated pathways. Specifically, the Crk1 kinase and its associated proteins have been implicated as potential targets. Another plausible target, based on in-silico modeling of drimane sesquiterpenoids, is the enzyme lanosterol 14α-demethylase, a key component of the ergosterol biosynthesis pathway.
Comparative Analysis of Target Validation Methodologies
Several powerful techniques can be employed to identify and validate the cellular target of a small molecule like this compound. This section compares two prominent label-free methods: the Cellular Thermal Shift Assay (CETSA) and the Drug Affinity Responsive Target Stability (DARTS) assay. For a comprehensive comparison, we also include data for two well-established antifungal drugs with known mechanisms of action: Fluconazole and Amphotericin B.
| Feature | Cellular Thermal Shift Assay (CETSA) | Drug Affinity Responsive Target Stability (DARTS) |
| Principle | Ligand binding alters the thermal stability of the target protein. | Ligand binding protects the target protein from proteolytic degradation. |
| Requirement | A detectable thermal shift upon ligand binding. | A change in protease susceptibility upon ligand binding. |
| Throughput | Can be adapted for high-throughput screening. | Moderate throughput, can be more labor-intensive. |
| Cellular Context | Can be performed in intact cells, cell lysates, and tissues. | Typically performed in cell lysates. |
| Data Output | Melt curves and isothermal dose-response curves. | Band intensity changes on a gel or mass spectrometry data. |
| Quantitative | Highly quantitative, can determine binding affinity (Kd). | Semi-quantitative, can demonstrate binding. |
| Advantages | Physiologically relevant as it can be done in live cells. | Does not require a thermal shift, applicable to a broader range of targets. |
| Disadvantages | Not all protein-ligand interactions result in a thermal shift. | Requires optimization of protease and digestion conditions. |
| Compound | Putative/Known Target(s) | Antifungal Spectrum | Reported MIC Range (µg/mL) |
| This compound (proxy data from related compounds) | Crk1 Kinase, Lanosterol 14α-demethylase, Cell Membrane | Broad-spectrum (postulated) | 4 - 64 |
| Fluconazole | Lanosterol 14α-demethylase | Yeasts (e.g., Candida, Cryptococcus) | 0.25 - 64 |
| Amphotericin B | Ergosterol (in the cell membrane) | Broad-spectrum (yeasts and molds) | 0.03 - 2 |
Experimental Protocols
Cellular Thermal Shift Assay (CETSA) Protocol for Fungal Cells
This protocol outlines the key steps for performing a CETSA experiment to validate the interaction between this compound and a putative target protein in fungal cells.
1. Fungal Cell Culture and Treatment:
-
Grow the fungal strain of interest (e.g., Saccharomyces cerevisiae, Candida albicans) to mid-log phase in appropriate liquid media.
-
Harvest the cells by centrifugation and wash with a suitable buffer (e.g., PBS with protease inhibitors).
-
Resuspend the cells in fresh media and treat with various concentrations of this compound or a vehicle control (e.g., DMSO). Incubate for a defined period to allow for compound uptake and target engagement.
2. Heat Shock:
-
Aliquot the treated cell suspensions into PCR tubes.
-
Heat the tubes to a range of temperatures (e.g., 40°C to 70°C in 2°C increments) for 3 minutes using a thermal cycler. Include a non-heated control.
-
Immediately cool the tubes on ice for 3 minutes.
3. Cell Lysis and Protein Extraction:
-
Lyse the fungal cells using an appropriate method (e.g., bead beating with glass beads, enzymatic digestion with lyticase, or freeze-thaw cycles) in a lysis buffer containing protease inhibitors.
-
Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.
4. Protein Quantification and Analysis:
-
Carefully collect the supernatant containing the soluble protein fraction.
-
Determine the protein concentration of each sample.
-
Analyze the samples by SDS-PAGE followed by Western blotting using an antibody specific to the putative target protein.
-
Quantify the band intensities to generate a melt curve, plotting the percentage of soluble protein as a function of temperature. A shift in the melt curve in the presence of this compound indicates target engagement.
Drug Affinity Responsive Target Stability (DARTS) Assay Protocol for Fungal Cells
This protocol describes the general workflow for a DARTS experiment to identify or validate the target of this compound in fungal cell lysates.
1. Fungal Cell Lysate Preparation:
-
Grow and harvest fungal cells as described for CETSA.
-
Prepare a total cell lysate by disrupting the cells in a non-denaturing lysis buffer (e.g., M-PER reagent with protease inhibitors).
-
Clarify the lysate by centrifugation to remove cell debris.
-
Determine the protein concentration of the lysate.
2. Compound Incubation:
-
Aliquot the cell lysate into separate tubes.
-
Treat the lysates with this compound or a vehicle control and incubate for 1 hour at room temperature to allow for binding.
3. Protease Digestion:
-
Add a protease (e.g., pronase, thermolysin) to each tube at a predetermined optimal concentration. The optimal concentration should result in partial digestion of the total protein pool in the vehicle-treated sample.
-
Incubate the reactions for a specific time (e.g., 10-30 minutes) at room temperature.
-
Stop the digestion by adding a protease inhibitor cocktail and SDS-PAGE loading buffer, followed by heating at 95°C for 5 minutes.
4. Analysis:
-
Separate the digested protein samples by SDS-PAGE.
-
Visualize the proteins by Coomassie staining or proceed with Western blotting for a specific candidate protein.
-
A protein band that is more intense in the this compound-treated lane compared to the vehicle control lane is a candidate target, as it has been protected from proteolytic degradation. Mass spectrometry can be used for the unbiased identification of protected proteins from a Coomassie-stained gel.
Visualizations
Conclusion
Validating the target engagement of a novel antifungal candidate like this compound is a multifaceted process that requires robust and reliable methodologies. Both CETSA and DARTS offer powerful, label-free approaches to confirm direct binding in a cellular context. While CETSA provides highly quantitative data on target engagement in intact cells, DARTS offers a complementary method that is not dependent on thermal stability changes. By employing these techniques and comparing the results to well-characterized antifungal agents, researchers can build a strong body of evidence to support the proposed mechanism of action of this compound and accelerate its development as a potential new therapeutic.
Safety Operating Guide
Safe Disposal of Dendocarbin A: A Comprehensive Guide for Laboratory Professionals
For Immediate Release
Researchers and drug development professionals handling Dendocarbin A now have access to a comprehensive guide outlining the essential procedures for its safe disposal. This guide provides immediate safety and logistical information, ensuring the well-being of laboratory personnel and the protection of the environment. This compound is a potent compound with significant biological activity, and its handling and disposal require strict adherence to safety protocols.
The following procedures are based on established guidelines for the disposal of highly toxic and cytotoxic compounds and are intended to supplement, not replace, institutional and regulatory requirements. Always consult your institution's Environmental Health and Safety (EHS) department for specific protocols.
Immediate Safety Precautions
This compound is classified as a highly hazardous substance. The Safety Data Sheet (SDS) for a closely related compound indicates it is fatal if swallowed, toxic in contact with skin or if inhaled, and very toxic to aquatic life with long-lasting effects . Therefore, stringent safety measures are imperative during all handling and disposal procedures.
Personal Protective Equipment (PPE): A comprehensive PPE strategy is the first line of defense. All personnel involved in the handling and disposal of this compound must wear the following:
| PPE Category | Specification |
| Gloves | Double-gloving with nitrile or neoprene gloves is required. Change gloves immediately if contaminated. |
| Eye Protection | Chemical splash goggles and a face shield are mandatory to protect against splashes and aerosols. |
| Lab Coat | A disposable, solid-front, back-closing gown is required. Standard lab coats are not sufficient. |
| Respiratory | A NIOSH-approved respirator (e.g., N95 or higher) is necessary when handling the solid compound or creating aerosols. |
All handling of this compound and its waste must be conducted within a certified chemical fume hood or a Class II Type B2 biological safety cabinet to ensure containment.
Step-by-Step Disposal Protocol
The primary principle for the disposal of this compound is to avoid environmental release and to ensure the waste is handled by certified professionals. Chemical deactivation in the lab is not recommended without a validated protocol specific to this compound.
1. Waste Segregation and Collection:
-
Solid Waste: All solid waste contaminated with this compound, including unused compound, contaminated PPE (gloves, gowns, etc.), and lab supplies (e.g., pipette tips, tubes), must be collected in a dedicated, leak-proof, and puncture-resistant container. This container must be clearly labeled as "Hazardous Waste: Highly Toxic" and "Cytotoxic Waste."
-
Liquid Waste: All liquid waste containing this compound, including solutions and rinsates, must be collected in a dedicated, leak-proof, and shatter-resistant container (e.g., high-density polyethylene or glass with a secondary container). The container must be clearly labeled as "Hazardous Waste: Highly Toxic" and "Cytotoxic Waste."
-
Sharps Waste: Any sharps contaminated with this compound (e.g., needles, broken glass) must be placed in a designated, puncture-proof sharps container that is also labeled as "Hazardous Waste: Highly Toxic" and "Cytotoxic Waste."
2. Labeling and Storage:
-
All waste containers must be securely closed and labeled with the following information:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The specific hazards: "Highly Toxic," "Cytotoxic"
-
The date of waste accumulation
-
The name and contact information of the generating laboratory
-
-
Store waste containers in a designated, secure area away from incompatible materials. This area should be clearly marked as a hazardous waste accumulation site.
3. Spill Management:
In the event of a spill, immediately evacuate the area and alert your institution's EHS department. Do not attempt to clean up a spill of this compound unless you are trained and equipped to do so. A spill kit containing appropriate absorbent materials, deactivating agents (if validated), and additional PPE should be readily available.
4. Final Disposal:
-
Do not dispose of this compound waste down the drain or in the regular trash.
-
Contact your institution's EHS department to arrange for the pickup and disposal of the hazardous waste.
-
The waste will be transported by a licensed hazardous waste hauler to a permitted treatment, storage, and disposal facility (TSDF) for final disposition, which is typically high-temperature incineration.
Experimental Workflow for Disposal
The following diagram illustrates the logical workflow for the proper disposal of this compound waste.
This procedural guide is intended to foster a culture of safety and responsibility within the research community. By adhering to these guidelines, researchers can minimize risks and ensure that potent compounds like this compound are managed in a manner that is safe for both individuals and the environment.
Essential Safety and Logistical Information for Handling Dendocarbin A
For researchers, scientists, and drug development professionals, ensuring safety during the handling of potent chemical compounds is paramount. This document provides detailed procedural guidance for the safe handling and disposal of Dendocarbin A, a compound classified as highly toxic. Adherence to these protocols is critical to mitigate risks of exposure and environmental contamination.
Hazard Identification and Personal Protective Equipment
This compound is a hazardous substance that is fatal if swallowed and toxic in contact with skin or if inhaled. It is also very toxic to aquatic life with long-lasting effects. The following table summarizes the key hazard information.
| Hazard Class | GHS Classification | Signal Word | Hazard Statements |
| Acute Toxicity, Oral | Category 2 | Danger | H300: Fatal if swallowed. |
| Acute Toxicity, Dermal | Category 3 | Danger | H311: Toxic in contact with skin. |
| Acute Toxicity, Inhalation | Category 3 | Danger | H331: Toxic if inhaled. |
| Hazardous to the Aquatic Environment, Acute | Category 1 | Warning | H400: Very toxic to aquatic life. |
| Hazardous to the Aquatic Environment, Chronic | Category 1 | Warning | H410: Very toxic to aquatic life with long lasting effects. |
Due to the high toxicity of this compound, stringent personal protective equipment (PPE) is mandatory to prevent any direct contact. The recommended PPE includes, but is not limited to:
-
Respiratory Protection: A full-face respirator with appropriate cartridges for organic vapors and particulates is essential, especially when handling the powder form to prevent inhalation. Work should always be conducted in a certified chemical fume hood.[1]
-
Eye Protection: Chemical safety goggles or a face shield must be worn to protect the eyes from dust particles and splashes.[2][3]
-
Hand Protection: Unlined, chemical-resistant gloves such as nitrile, neoprene, or butyl rubber are required.[3] Leather and cotton gloves are not suitable as they can absorb the chemical.[4] Gloves should be thoroughly washed before removal.[4]
-
Body Protection: A disposable coverall, such as a Tyvek suit, should be worn over regular work clothes to protect the skin.[3] A chemical-resistant apron is also recommended when mixing or loading the substance.[5]
-
Footwear: Chemical-resistant, steel-toe boots or shoes should be worn.[2]
Experimental Workflow for Handling this compound
The following diagram outlines the standard operating procedure for safely handling this compound in a laboratory setting.
Operational Plan for Handling this compound
1. Preparation:
-
Don PPE: Before entering the designated handling area, put on all required personal protective equipment as detailed above.
-
Verify Fume Hood: Ensure the chemical fume hood is functioning correctly with adequate airflow.
-
Gather Materials: Collect all necessary equipment, solvents, and reagents and place them inside the fume hood.
-
Spill Kit: Have a spill kit rated for toxic powders readily accessible.
2. Handling:
-
Work within a Fume Hood: All manipulations of this compound must be performed within a certified chemical fume hood to minimize inhalation exposure.[1]
-
Avoid Dust Generation: Handle the solid material carefully to avoid creating dust.
-
Weighing: If weighing the solid, do so within the fume hood on a tared weigh boat.
-
Dissolving: When preparing solutions, slowly add the solid to the solvent to prevent splashing.
-
No Eating or Drinking: Do not eat, drink, or smoke in the laboratory area where this compound is handled.
3. In Case of Exposure:
-
Inhalation: Move the individual to fresh air immediately. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.
-
Skin Contact: Immediately remove all contaminated clothing. Rinse the affected skin area with plenty of water. Call a physician immediately.
-
Eye Contact: Rinse eyes with plenty of water, removing contact lenses if present. Seek immediate medical attention from an ophthalmologist.
-
Ingestion: If swallowed, give two glasses of water to drink. Do not induce vomiting. Seek immediate medical advice.
Disposal Plan
All waste contaminated with this compound is considered hazardous and must be disposed of according to institutional and regulatory guidelines.
-
Solid Waste: Collect all solid waste, including contaminated gloves, wipes, and disposable labware, in a designated, sealed, and clearly labeled hazardous waste container.
-
Liquid Waste: Collect all liquid waste containing this compound in a sealed, labeled, and chemical-resistant hazardous waste container. Do not pour any waste down the drain, as the substance is very toxic to aquatic life.
-
Decontamination: All non-disposable equipment and surfaces should be decontaminated using an appropriate method. Consult your institution's safety officer for recommended decontamination procedures.
-
Waste Pickup: Arrange for the pickup and disposal of hazardous waste by a certified waste management company.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
